Biotin-PEG3-alcohol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O5S/c20-6-8-24-10-9-23-7-5-17-14(21)4-2-1-3-13-15-12(11-25-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMPJDHGWKSPEEE-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCO)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Biotin-PEG3-alcohol chemical structure and properties
An In-Depth Technical Guide to Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterobifunctional crosslinker molecule widely utilized in biotechnology, pharmaceutical research, and diagnostics. It incorporates three key components: a high-affinity biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3][4] This unique structure enables the covalent conjugation of biotin to a wide range of molecules, either directly or through the activation of its terminal alcohol.
The biotin group provides a powerful tool for detection, purification, and immobilization through its extraordinarily strong and specific interaction with avidin and streptavidin proteins.[5] The PEG spacer enhances the water solubility of the molecule and any subsequent conjugate, reduces aggregation, and provides a flexible, extended connection that minimizes steric hindrance during the binding of biotin to streptavidin. The terminal hydroxyl group serves as a versatile chemical handle for further modification and conjugation to various functional groups.
This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound, including detailed experimental protocols for its activation and use in affinity-based assays.
Chemical Structure and Properties
This compound consists of a biotin molecule linked via an amide bond to a triethylene glycol spacer, which is terminated with a primary alcohol.
Figure 1. Chemical Structure of this compound.
Physicochemical Properties
The key quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| IUPAC Name | N-(2-(2-(2-Hydroxyethoxy)ethoxy)ethyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide | |
| Molecular Formula | C₁₆H₂₉N₃O₅S | |
| Molecular Weight | 375.48 g/mol | |
| CAS Number | 289714-02-9 | |
| Appearance | White solid | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in Water, DMSO, DMF, Alcohols | |
| Storage Conditions | -20°C, protect from moisture, desiccate |
Applications in Research and Drug Development
The versatile structure of this compound makes it a valuable reagent in numerous applications:
-
Bioconjugation and Labeling: After activation, it can be used to biotinylate proteins, peptides, nucleic acids, and other biomolecules for subsequent detection and analysis.
-
Affinity Chromatography: Biotinylated molecules can be immobilized on streptavidin-coated supports for the purification of binding partners.
-
Protein-Protein Interaction Studies: It is integral to pull-down assays designed to identify and validate protein interaction networks.
-
Drug Delivery and Targeting: The PEG linker can improve the pharmacokinetic properties of therapeutic molecules. It is used in the development of advanced drug delivery systems, including Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Surface Modification: The hydroxyl group can be used to attach the linker to surfaces for the creation of biosensors and microarrays.
Experimental Protocols
The terminal hydroxyl group of this compound is not highly reactive on its own and typically requires chemical activation to enable efficient conjugation to biomolecules such as proteins. The following protocols provide a general framework for a two-stage process: 1) Activation of the hydroxyl group and 2) Conjugation to a protein, followed by a protocol for a streptavidin pull-down assay.
Protocol 1: Activation of this compound via Tresylation
This protocol describes the conversion of the terminal hydroxyl group into a tresyl group (2,2,2-trifluoroethanesulfonyl). Tresyl-activated PEGs are highly reactive towards primary amines (e.g., lysine residues on a protein) in a mild, amine-specific reaction.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Cold Diethyl Ether
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and ice bath
Procedure:
-
Under an inert atmosphere, dissolve this compound in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous pyridine to the solution while stirring (typically 1.2 to 1.5 molar equivalents relative to the hydroxyl groups).
-
Slowly add tresyl chloride dropwise to the reaction mixture (a 2 to 2.5 molar excess relative to hydroxyl groups is recommended).
-
Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 1.5-2 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated product by adding the concentrated solution to a flask of cold diethyl ether with vigorous stirring.
-
Collect the white precipitate by filtration and wash it thoroughly with cold diethyl ether.
-
Dry the final product, Tresyl-activated Biotin-PEG3, under vacuum. The product should be stored under inert gas at -20°C.
Protocol 2: Conjugation of Activated Biotin-PEG3 to a Protein
This protocol details the reaction of the activated linker with a protein containing accessible primary amines.
Materials:
-
Tresyl-activated Biotin-PEG3 (from Protocol 4.1)
-
Target protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Dialysis Cassettes)
Procedure:
-
Dissolve the target protein to a known concentration (e.g., 1-10 mg/mL) in a suitable amine-free buffer.
-
Dissolve the Tresyl-activated Biotin-PEG3 in the protein solution. The optimal molar ratio of activated PEG to protein must be determined empirically, but a starting point of a 20-fold to 50-fold molar excess is common.
-
Gently mix the solution and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted tresyl-activated PEG. Incubate for an additional 30 minutes.
-
Remove excess, unreacted biotinylation reagent and byproducts to obtain the purified biotinylated protein. This is typically achieved using size exclusion chromatography (e.g., PD-10 desalting columns) or extensive dialysis against a suitable buffer (e.g., PBS).
-
Store the purified biotinylated protein under conditions appropriate for its stability, typically at 4°C or frozen at -80°C.
Protocol 3: Streptavidin Pull-Down Assay to Identify Protein Interactions
This protocol uses the biotinylated protein ("bait") to capture interacting partners ("prey") from a complex mixture like a cell lysate.
Materials:
-
Purified biotinylated "bait" protein (from Protocol 4.2)
-
Cell lysate containing "prey" proteins
-
Streptavidin-coated magnetic beads or agarose resin
-
Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20 or 0.1% Triton X-100)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer, low pH buffer like 100 mM glycine pH 2.5, or a solution with 2-50 mM free biotin)
-
Magnetic rack (for magnetic beads) or centrifuge
-
End-over-end rotator
Procedure:
-
Bead Preparation: Resuspend the streptavidin beads in their storage buffer. Transfer the required amount for your experiment to a new tube. Place the tube on a magnetic rack to pellet the beads and discard the supernatant. Wash the beads three times with 1 mL of cold Binding/Wash Buffer.
-
Bait Immobilization: Resuspend the washed beads in Binding/Wash Buffer. Add the biotinylated bait protein to the bead slurry. Incubate for 30-60 minutes at room temperature with gentle end-over-end rotation to allow the biotin to bind to the streptavidin.
-
Capture of Prey: Pellet the beads with the immobilized bait using the magnetic rack and discard the supernatant. Wash the beads once with cold Binding/Wash Buffer to remove any unbound bait.
-
Add the cell lysate (pre-cleared by centrifugation) to the beads. Incubate for 1-3 hours at 4°C with gentle rotation to allow the formation of bait-prey protein complexes.
-
Washing: Pellet the beads and discard the lysate. Wash the beads 3-5 times with 1 mL of cold Binding/Wash Buffer to remove non-specifically bound proteins. For each wash, resuspend the beads completely, incubate for a few minutes, then pellet and discard the supernatant.
-
Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads to release the bait and its interacting prey proteins.
-
For analysis by SDS-PAGE/Western Blot, add 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.
-
For functional assays or mass spectrometry, use a non-denaturing method like competitive elution with free biotin or a low pH glycine buffer.
-
-
Analysis: Pellet the beads one last time and collect the supernatant (the eluate). Analyze the eluted proteins by SDS-PAGE, Coomassie staining, Western blotting, or mass spectrometry to identify the interacting prey proteins.
Visualized Workflows and Pathways
The following diagrams illustrate the chemical logic and experimental workflow described in the protocols.
References
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG3-alcohol, a versatile heterobifunctional linker commonly employed in bioconjugation, drug delivery, and diagnostic assay development. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, making it an invaluable tool for researchers.
Overview of this compound
This compound, also known as Biotin-PEG3-OH, consists of a biotin moiety linked to a hydroxyl group via a 3-unit polyethylene glycol spacer. The biotin group provides a high-affinity binding site for streptavidin and avidin, enabling its use in a wide array of biological applications. The terminal hydroxyl group can be further functionalized, for example, through esterification or conversion to other reactive groups, allowing for the conjugation to various molecules of interest.
Key Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C16H29N3O5S | [1][2][3] |
| Molecular Weight | 375.49 g/mol | [2][3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMF, DMSO | |
| Purity (Typical) | ≥95% |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of an activated biotin derivative, such as Biotin-N-hydroxysuccinimide (Biotin-NHS) ester, with an amino-PEG-alcohol linker. This reaction forms a stable amide bond.
Synthesis Workflow
The overall synthetic scheme is depicted below.
Caption: Synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from Biotin-NHS ester and 11-amino-3,6,9-trioxaundecan-1-ol.
Materials:
-
Biotin-N-hydroxysuccinimide (Biotin-NHS) ester
-
11-amino-3,6,9-trioxaundecan-1-ol
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Diethyl ether (cold)
-
Silica gel (for column chromatography)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve Biotin-NHS ester (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
In a separate flask, dissolve 11-amino-3,6,9-trioxaundecan-1-ol (1.1 equivalents) in anhydrous DMF.
-
Reaction: Slowly add the solution of 11-amino-3,6,9-trioxaundecan-1-ol to the Biotin-NHS ester solution with constant stirring at room temperature.
-
Add triethylamine (1.5 equivalents) to the reaction mixture to act as a base and catalyze the reaction.
-
Monitoring: Allow the reaction to proceed for 12-16 hours at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a DCM:MeOH solvent system (e.g., 9:1 v/v).
-
Work-up: Once the reaction is complete, remove the DMF under reduced pressure (rotary evaporation).
-
Precipitation: To the resulting residue, add cold diethyl ether to precipitate the crude product.
-
Collection: Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.
Expected Yield: While the exact yield will vary, NHS ester acylation reactions are generally efficient, and a yield in the range of 70-90% can be expected.
Purification Methods
Purification of the crude this compound is crucial to remove unreacted starting materials and byproducts. The most common methods are silica gel column chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).
Silica Gel Column Chromatography
Principle: This technique separates compounds based on their polarity. The polar silica gel stationary phase retains polar molecules more strongly than non-polar molecules.
Experimental Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of increasing polarity, typically starting with 100% DCM and gradually increasing the percentage of methanol. For example, a gradient of 0% to 10% methanol in DCM can be effective.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Reverse-Phase HPLC (RP-HPLC)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase is used with a polar mobile phase. Less polar (more hydrophobic) compounds are retained longer on the column.
Experimental Protocol:
-
Column: A C18 column is commonly used for the purification of biotinylated and PEGylated compounds.
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both often containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%), is typically used. The gradient will start with a high percentage of water and increase the percentage of ACN over time.
-
Sample Preparation: Dissolve the crude or partially purified product in the initial mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC system and run the gradient elution.
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound, which can be detected by UV absorbance (around 214 nm for the amide bond).
-
Lyophilization: Lyophilize the collected fractions to obtain the final purified product as a fluffy white solid.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | The spectrum should show characteristic peaks for the biotin moiety (e.g., protons on the thiophene and imidazolidinone rings) and the PEG spacer (e.g., a prominent signal for the ethylene glycol protons around 3.6 ppm). |
| ¹³C NMR | The spectrum will confirm the carbon framework of the molecule, with distinct signals for the carbonyl groups, the carbons of the biotin rings, and the repeating ethylene glycol units of the PEG spacer. |
| Mass Spectrometry (MS) | The mass spectrum (e.g., ESI-MS) should show a molecular ion peak corresponding to the calculated molecular weight of this compound (375.49 g/mol ). For example, [M+H]⁺ at m/z 376.5 or [M+Na]⁺ at m/z 398.5. |
| Purity by HPLC | Analysis by analytical RP-HPLC should show a single major peak, indicating a purity of ≥95%. |
Application Workflow: Biotin-Streptavidin Interaction Assay
This compound is a key reagent in assays that rely on the high-affinity interaction between biotin and streptavidin. The following diagram illustrates a general workflow for such an application.
Caption: General workflow for a biotin-streptavidin assay.
This workflow demonstrates the initial functionalization of a molecule of interest with this compound, followed by its immobilization or capture on a streptavidin-coated surface for subsequent detection or analysis. This principle is fundamental to various techniques, including ELISAs, Western blotting, affinity chromatography, and pull-down assays.
References
Navigating the Solution: An In-depth Technical Guide to the Solubility of Biotin-PEG3-alcohol
For researchers, scientists, and drug development professionals, understanding the solubility characteristics of key reagents is paramount for experimental success. This technical guide provides a comprehensive overview of the solubility of Biotin-PEG3-alcohol in both aqueous and organic solvents, offering valuable insights for its effective use in various applications.
This compound, a heterobifunctional linker molecule, combines the high-affinity binding of biotin for streptavidin and avidin with a hydrophilic three-unit polyethylene glycol (PEG) spacer terminating in a hydroxyl group. This PEGylation enhances the aqueous solubility of the biotin moiety, a crucial feature for its application in bioconjugation, drug delivery, and diagnostic assay development. The terminal hydroxyl group offers a versatile handle for further chemical modifications.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the general consensus from various suppliers is its high solubility in a range of common laboratory solvents. To provide a quantitative perspective, the table below includes data for closely related Biotin-PEG compounds. This information serves as a valuable reference point for estimating the solubility of this compound.
| Compound | Solvent | Solubility (mg/mL) | Reference |
| This compound | Water, DMSO, DMF, Alcohols | Qualitatively described as soluble | [1] |
| Biotin-PEG3-Azide | DMSO | 100 | [2] |
| Biotin-PEG3-Azide | Water | 10 | [2] |
| Biotin-PEG-NHS (various MW) | DMSO | 10 | [3] |
| Biotin-PEG-NHS (various MW) | Water | 10 | [3] |
| Biotin-NHS | DMSO | 20 - 62.5 | |
| Biotin-NHS | 1:1 DMSO:PBS (pH 7.2) | ~0.5 | |
| Biotin | Alcohol (25 °C) | 0.8 | |
| Biotin | Water (25 °C) | 0.22 |
The Impact of PEGylation on Solubility
The inclusion of the PEG spacer in this compound is a deliberate design choice to improve its solubility in aqueous environments compared to non-PEGylated biotin. This enhanced hydrophilicity is critical for biological applications, ensuring that the molecule remains in solution and accessible for conjugation or binding events. The logical relationship of its solubility is generally understood as high in polar organic solvents and moderate to high in aqueous solutions, a direct consequence of the amphiphilic nature of the molecule.
Expected solubility of this compound in different solvent classes.
Experimental Protocols for Solubility Determination
Accurate determination of a compound's solubility is crucial for reproducible experimental results. The following are detailed methodologies for determining both the kinetic and thermodynamic solubility of small molecules like this compound.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Materials:
-
This compound
-
Solvent of interest (e.g., Water, PBS, DMSO, Ethanol)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method. A standard curve of the compound at known concentrations must be prepared in the same solvent for accurate quantification.
-
Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mM).
Kinetic Solubility (High-Throughput Method)
This method assesses the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, which is relevant for many in vitro biological assays.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplate (UV-transparent for analysis)
-
Plate reader capable of measuring turbidity or a nephelometer
-
Automated liquid handling system (recommended for high throughput)
Procedure:
-
Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add a small volume of the concentrated this compound DMSO stock solution to the buffer in each well to achieve a range of final concentrations. Ensure the final DMSO concentration is low (typically ≤ 1%) to minimize its effect on solubility.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).
-
Measurement: Measure the turbidity (absorbance at a high wavelength, e.g., 620 nm) or light scattering of the solutions in the plate reader or nephelometer. An increase in signal indicates precipitation of the compound.
-
Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.
Experimental workflow for thermodynamic solubility determination.
Conclusion
This compound is a valuable research tool with favorable solubility characteristics for a wide array of applications in the life sciences. Its PEGylated structure confers enhanced aqueous solubility, a key advantage for biological studies. While precise quantitative solubility data for this specific molecule is limited, the provided information on related compounds and the detailed experimental protocols offer a solid foundation for its effective and reproducible use in research and development. By understanding and, when necessary, experimentally determining its solubility in relevant solvent systems, researchers can ensure the reliability and success of their experiments.
References
An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG3-alcohol in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Biotin-PEG3-alcohol, a heterobifunctional linker widely used in bioconjugation. It details the chemical principles behind its use, step-by-step protocols for its activation and conjugation to biomolecules, quantitative data on reaction efficiencies, and visual diagrams illustrating the core mechanisms and applications.
Introduction to this compound
This compound is a versatile chemical tool comprised of three key components:
-
A Biotin Moiety: A vitamin with an exceptionally high and specific affinity for avidin and streptavidin proteins (Kd ≈ 10⁻¹⁵ M). This interaction is fundamental to many detection, purification, and targeting applications in biotechnology.
-
A Triethylene Glycol Linker (PEG3): A short, hydrophilic polyethylene glycol spacer. The PEG linker increases the water solubility of the entire molecule and the resulting conjugate, reduces steric hindrance between the biotin and the conjugated biomolecule, and minimizes immunogenicity.
-
A Terminal Primary Alcohol (-OH): A hydroxyl group that serves as the reactive handle for covalent attachment to a target molecule.
The primary alcohol itself is not highly reactive towards the common functional groups found on proteins (e.g., amines, thiols) under physiological conditions. Therefore, its "mechanism of action" in bioconjugation necessitates a preliminary chemical activation step to convert the hydroxyl group into a more reactive species capable of forming a stable covalent bond with the target biomolecule.
Core Mechanism of Action: Activation and Conjugation
The bioconjugation strategy for this compound is a two-stage process: Activation of the terminal hydroxyl group, followed by Conjugation to the target molecule. Two primary and effective pathways for this process are detailed below.
Pathway 1: Activation via Tosylation for Reaction with Amines
In this pathway, the alcohol is converted into a tosylate, an excellent leaving group. The activated Biotin-PEG3-tosylate can then readily react with nucleophilic groups on a protein, such as the primary amines on lysine residues, via an SN2 reaction.
Pathway 2: Conversion to an Amine for Reaction with Carboxylic Acids
Alternatively, the alcohol can be converted into a primary amine. This amine-terminated linker can then be coupled to carboxylic acid groups (e.g., on aspartic or glutamic acid residues) on a target protein using standard carbodiimide chemistry, such as with EDC and NHS. This involves a two-step activation process.
The Pivotal Role of the PEG3 Linker in Biotin-PEG3-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and molecular biology, the precise and efficient labeling of biomolecules is paramount. Biotin-PEG3-alcohol has emerged as a valuable reagent in this field, offering a versatile tool for introducing a biotin moiety onto various substrates. The core of its functionality and a key determinant of its efficacy lies in the triethylene glycol (PEG3) linker. This technical guide provides an in-depth exploration of the role of the PEG3 linker in this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its applications.
The this compound molecule consists of three key components: a biotin head group, a terminal alcohol functional group, and a PEG3 linker connecting them. The biotin provides a high-affinity binding site for avidin and streptavidin, a cornerstone of many detection and purification systems.[1][2] The terminal alcohol allows for the covalent attachment of the molecule to a variety of functional groups on target biomolecules.[3][4] The intervening PEG3 linker, a short chain of three repeating ethylene glycol units, is not merely a spacer but a critical element that dictates the overall performance of the reagent.
The Multifaceted Role of the PEG3 Linker
The inclusion of the PEG3 linker in this compound confers several significant advantages that enhance its utility in research and drug development.[5] These benefits primarily revolve around improving the physicochemical properties of the conjugate and optimizing the biotin-avidin interaction.
Enhanced Solubility
A primary function of the hydrophilic PEG3 linker is to improve the aqueous solubility of both the biotinylation reagent itself and the resulting biotinylated molecule. Many biomolecules and therapeutic agents are hydrophobic, which can lead to aggregation and reduced bioavailability. The PEG3 linker imparts a more hydrophilic character, mitigating these issues and facilitating reactions in aqueous buffers.
Reduction of Steric Hindrance
The PEG3 linker acts as a flexible spacer arm, physically separating the biotin moiety from the conjugated biomolecule. This separation is crucial for overcoming steric hindrance, which can otherwise impede the binding of the relatively bulky biotin group to the deep binding pocket of avidin or streptavidin. By extending the biotin away from the surface of the labeled molecule, the PEG3 linker ensures more efficient and stable binding.
Improved Stability and Reduced Immunogenicity
PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy for enhancing the stability of therapeutic proteins and peptides. The PEG3 linker can shield the conjugated molecule from enzymatic degradation, thereby prolonging its half-life in biological systems. Furthermore, the "stealth" properties of PEG can reduce the immunogenicity of the labeled molecule by masking potential epitopes from the immune system.
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound, providing a quick reference for researchers.
| Property | Value | Reference(s) |
| Molecular Formula | C16H29N3O5S | |
| Molecular Weight | 375.48 g/mol | |
| CAS Number | 289714-02-9 | |
| Purity | >95% | |
| Appearance | White to off-white solid | |
| Solubility | Water, DMSO, DMF, Alcohols | |
| Storage Conditions | -20°C, desiccated, protected from light |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound. The terminal hydroxyl group of this compound can be activated or converted to other functional groups to enable conjugation to various targets. For instance, it can be activated with tosyl chloride to react with amines or oxidized to an aldehyde to react with hydrazides. The following protocols assume the alcohol has been appropriately functionalized for the specific application.
Protocol 1: General Protein Biotinylation
This protocol describes the general steps for labeling a protein with an activated form of this compound (e.g., Biotin-PEG3-NHS ester, formed by reacting this compound with N,N'-Disuccinimidyl carbonate).
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Biotin-PEG3-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Reagent Preparation: Prepare a 10 mM stock solution of Biotin-PEG3-NHS ester in anhydrous DMSO immediately before use.
-
Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Biotinylation Reaction: Add a 10-20 fold molar excess of the Biotin-PEG3-NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotinylation reagent by passing the reaction mixture through a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of biotinylation using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.
Protocol 2: Cell Surface Protein Labeling
This protocol outlines the steps for labeling cell surface proteins on live cells using an amine-reactive derivative of this compound.
Materials:
-
Adherent or suspension cells
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Biotin-PEG3-NHS ester
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 100 mM glycine in PBS)
-
Lysis Buffer (e.g., RIPA buffer)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.
-
Labeling Reaction: Resuspend or cover the cells with a freshly prepared solution of 1-5 mM Biotin-PEG3-NHS ester in ice-cold PBS, pH 8.0. Incubate on ice for 30 minutes with gentle agitation.
-
Quenching: Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove unreacted reagent.
-
Cell Lysis: Lyse the cells using an appropriate lysis buffer containing protease inhibitors.
-
Downstream Analysis: The biotinylated cell surface proteins in the lysate can now be used for various downstream applications, such as affinity purification with streptavidin beads followed by Western blotting or mass spectrometry.
Protocol 3: Biotinylation for ELISA-based Detection
This protocol describes the use of a biotinylated detection antibody, prepared using this compound, in a sandwich ELISA format.
Materials:
-
Capture antibody-coated 96-well plate
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Plate Preparation: Coat the wells of a 96-well plate with the capture antibody and block non-specific binding sites with blocking buffer.
-
Antigen Incubation: Add standards and samples to the wells and incubate for 1-2 hours at room temperature. Wash the wells three times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody (previously prepared and purified) to each well and incubate for 1 hour at room temperature. Wash the wells three times with wash buffer.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature. Wash the wells five times with wash buffer.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Reaction Termination and Reading: Stop the reaction by adding the stop solution and read the absorbance at 450 nm.
Visualizing Workflows and Pathways
Graphviz diagrams are provided below to illustrate key experimental workflows and the logical relationships in the application of this compound.
Conclusion
The PEG3 linker in this compound is a critical component that significantly enhances the performance and versatility of this biotinylation reagent. Its ability to improve aqueous solubility, minimize steric hindrance, and enhance the stability of conjugated molecules makes it an invaluable tool for researchers, scientists, and drug development professionals. By understanding the fundamental role of the PEG3 linker and employing optimized experimental protocols, the full potential of this compound can be harnessed for a wide range of applications, from basic research to the development of novel therapeutics and diagnostics.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, 289714-02-9 | BroadPharm [broadpharm.com]
- 5. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
Biotin-PEG3-alcohol stability under different pH and temperature conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-alcohol is a widely utilized bifunctional molecule in biotechnology and pharmaceutical development. Its structure combines the high-affinity binding of biotin to streptavidin and avidin with a hydrophilic tri-ethylene glycol (PEG) spacer, terminating in a hydroxyl group for further conjugation. The stability of this linker is critical for its application in areas such as targeted drug delivery, immunoassays, and bioconjugation. This guide provides a detailed overview of the stability of this compound under various pH and temperature conditions, outlines experimental protocols for stability assessment, and illustrates relevant biological pathways and experimental workflows.
Chemical Structure and Properties
This compound consists of three key moieties: the biotin headgroup, a PEG3 linker, and a terminal alcohol. The overall stability of the molecule is influenced by the chemical stability of each of these components.
-
Biotin: The biotin molecule itself is relatively stable, particularly within a pH range of 4 to 9.[1] However, extreme pH and exposure to UV light can lead to its degradation.[1]
-
PEG Linker: The PEG portion consists of ether linkages, which are generally stable under a wide range of pH conditions.[2] Cleavage of ether bonds typically requires harsh acidic conditions that are not commonly encountered in biological applications.[3][4]
-
Alcohol Terminus: The primary alcohol is a stable functional group.
The key linkage in the this compound molecule, aside from the biotin ring structure and the PEG backbone, is the amide bond connecting the valeric acid side chain of biotin to the PEG linker. Amide bonds are generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.
Impact of pH and Temperature on Stability
The stability of this compound is primarily influenced by pH and temperature, which can affect the integrity of the biotin moiety and the amide linkage.
pH Stability
In aqueous solutions, the stability of this compound is expected to be highest in the neutral to slightly acidic pH range (pH 4-7).
-
Acidic Conditions (pH < 4): Under strong acidic conditions, there is a potential for the hydrolysis of the amide bond, although this is generally a slow process at ambient temperature. The ether linkages of the PEG chain are highly resistant to acid hydrolysis.
-
Neutral Conditions (pH 6-8): this compound exhibits good stability at neutral pH. This is the recommended pH range for most applications involving this linker.
-
Alkaline Conditions (pH > 9): In alkaline solutions, the rate of amide bond hydrolysis can increase. Biotin itself is soluble in dilute alkali.
Temperature Stability
Elevated temperatures can accelerate the degradation of this compound, primarily through the hydrolysis of the amide bond. The biotin molecule itself is relatively heat-stable in food processing. For long-term storage, it is recommended to keep this compound at -20°C in a desiccated environment.
Quantitative Stability Data (Illustrative)
Table 1: Illustrative Half-life of this compound at Various pH and Temperatures
| Temperature (°C) | pH 2 | pH 7 | pH 10 |
| 4 | > 1 year | > 2 years | > 1 year |
| 25 | ~ 6 months | > 1 year | ~ 8 months |
| 40 | ~ 2 months | ~ 10 months | ~ 3 months |
| 60 | ~ 1 week | ~ 2 months | ~ 2 weeks |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature (°C) | Duration | Conditions |
| Solid | -20 | > 2 years | Desiccated, protected from light |
| Solution (in DMSO or DMF) | -20 | Up to 6 months | Aliquoted to avoid freeze-thaw cycles |
| Aqueous Solution (pH 6-7.5) | 4 | Up to 1 week | Sterile filtered |
Experimental Protocols for Stability Assessment
To determine the precise stability profile of this compound for a specific application, a forced degradation study is recommended. This involves subjecting the molecule to a range of stress conditions and analyzing its degradation over time.
Forced Degradation Study Protocol
-
Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO, water).
-
Stress Conditions:
-
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at various temperatures.
-
Neutral Hydrolysis: Incubate the sample in purified water or a neutral buffer (e.g., PBS pH 7.4) at various temperatures.
-
Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures.
-
Photostability: Expose the sample to UV light according to ICH guidelines.
-
-
Time Points: Collect samples at various time intervals (e.g., 0, 1, 3, 7, 14, 30 days).
-
Sample Analysis: Neutralize acidic and basic samples before analysis. Analyze all samples for the remaining concentration of intact this compound and the appearance of degradation products using a stability-indicating analytical method.
Stability-Indicating HPLC Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for quantifying this compound and its degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore in the molecule. Alternatively, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) can be used.
-
Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating, meaning it can resolve the intact molecule from its degradation products.
Visualizations
Biotin in Cellular Processes
Biotin plays a crucial role as a cofactor for several carboxylases involved in key metabolic pathways. The following diagram illustrates the general pathway of biotin uptake and utilization.
Experimental Workflow for Stability Testing
The following diagram outlines the logical workflow for conducting a comprehensive stability study of this compound.
Conclusion
This compound is a robust molecule that demonstrates good stability under typical conditions used in biological research and drug development, particularly in the pH range of 4-7. However, its stability can be compromised by exposure to harsh pH conditions and elevated temperatures, primarily through the hydrolysis of the amide bond. For critical applications, it is imperative to conduct a thorough stability study using a validated, stability-indicating analytical method to establish appropriate storage conditions and shelf-life. The protocols and workflows described in this guide provide a framework for researchers to assess the stability of this compound and ensure the integrity and reliability of their experimental results.
References
A Technical Guide to the Storage and Handling of Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Biotin-PEG3-alcohol. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and promoting laboratory safety. This document outlines storage conditions, handling procedures, and safety precautions, and includes detailed experimental protocols for solubility and stability assessment.
Core Recommendations: Storage and Handling
Proper storage and handling are paramount to preserving the quality and functionality of this compound. The key recommendations are summarized below.
Storage Conditions
This compound should be stored under controlled conditions to prevent degradation. Both the solid form and solutions require specific environments to maintain stability.
| Condition | Solid this compound | This compound Solutions |
| Temperature | -20°C for long-term storage.[1][2][3] | Aliquot and store at -20°C for up to one month. Some sources suggest -80°C for solutions in solvent.[1][3] |
| Light | Store protected from light. | Store protected from light. |
| Moisture | Store in a desiccated environment. Keep container tightly sealed. | Use tightly sealed vials to prevent evaporation and contamination. |
| Shelf Life | Up to 24 months if stored correctly. | Recommended for use within one month. It is best to prepare and use solutions on the same day. |
Handling Procedures
Safe and effective handling of this compound involves a series of steps from receiving the compound to its use in experiments.
-
Equilibration: Before opening the vial, allow the product to equilibrate to room temperature for at least one hour. This prevents condensation of moisture onto the compound, which can lead to hydrolysis.
-
Weighing: Weigh the desired amount of the compound in a clean, dry, and controlled environment. Avoid creating dust.
-
Dissolution: The PEG spacer in this compound enhances its water solubility. It is also soluble in common organic solvents such as DMSO, DMF, and MeOH. For aqueous solutions, use a buffer appropriate for the intended application. If using DMSO for a stock solution, be aware that it is hygroscopic and can absorb water from the air, which may affect the stability of the compound.
-
Solution Preparation: It is highly recommended to prepare solutions on the day of use. If a stock solution is necessary, it should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.
Safety Precautions
While a specific safety data sheet (SDS) for this compound was not found, information from related biotin-PEG compounds suggests the following precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.
-
Ventilation: Handle in a well-ventilated area to avoid inhalation of any dust or aerosols.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Incompatible Materials: Avoid strong acids/alkalis and strong oxidizing/reducing agents.
Experimental Protocols
The following are detailed methodologies for key experiments related to the handling and use of this compound.
Protocol 1: Determination of Aqueous Solubility
This protocol outlines a method to determine the solubility of this compound in an aqueous buffer.
-
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Tabletop microcentrifuge
-
Spectrophotometer or HPLC
-
-
Procedure:
-
Prepare a series of microcentrifuge tubes.
-
To each tube, add a pre-weighed excess amount of this compound.
-
Add a known volume of the aqueous buffer to each tube.
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Place the tubes on a rotator and equilibrate at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
After equilibration, centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the buffer to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method such as UV-Vis spectrophotometry (if the compound has a suitable chromophore) or HPLC.
-
Calculate the solubility in mg/mL or mol/L.
-
Protocol 2: Assessment of Solution Stability
This protocol provides a framework for evaluating the stability of this compound in solution under different conditions.
-
Materials:
-
This compound
-
Aqueous buffer or organic solvent (e.g., DMSO)
-
Incubators or water baths set to desired temperatures
-
Light-blocking foil
-
HPLC system with a suitable column and detector
-
-
Procedure:
-
Prepare a stock solution of this compound of a known concentration in the desired solvent.
-
Aliquot the stock solution into multiple vials.
-
Divide the vials into different study groups to assess the impact of:
-
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 37°C).
-
Light Exposure: Wrap a set of vials in aluminum foil to protect from light and expose another set to ambient light.
-
pH: If using aqueous buffers, prepare solutions in buffers with different pH values.
-
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample from each condition.
-
Analyze the samples by HPLC to determine the percentage of intact this compound remaining. The appearance of new peaks may indicate degradation products.
-
Plot the percentage of the remaining compound against time for each condition to determine the degradation kinetics.
-
Visual Workflows
The following diagrams illustrate key logical relationships and workflows described in this guide.
Caption: A logical workflow for the proper storage and handling of this compound.
Caption: A streamlined workflow for assessing the stability of this compound solutions.
References
In-Depth Technical Guide: Safety and Handling of Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for Biotin-PEG3-alcohol, a commonly used bifunctional linker in research and drug development. The information is compiled from safety data sheets (SDS) and technical documents to ensure best practices in a laboratory setting.
Product Identification and Properties
This compound is a molecule that incorporates a biotin moiety, a triethylene glycol (PEG3) spacer, and a terminal primary alcohol. This structure allows for the biotinylation of various molecules, where the hydrophilic PEG spacer enhances solubility and reduces steric hindrance.[1][2]
| Property | Value | Reference |
| Synonyms | Biotin-PEG3-OH, (+)-Biotin-PEG3-OH | [3][4][5] |
| Molecular Formula | C16H29N3O5S | |
| Molecular Weight | 375.48 g/mol | |
| CAS Number | 289714-02-9 | |
| Appearance | White solid (powder) | |
| Purity | >96% (typical) | |
| Solubility | Soluble in water |
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
GHS Pictograms:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the safety data sheets. Key statements include:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P391: Collect spillage.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Handling
-
Ventilation: Use only in areas with appropriate exhaust ventilation.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety goggles with side-shields.
-
Hand Protection: Wear protective gloves.
-
Body Protection: Wear impervious clothing.
-
Respiratory Protection: In case of dust formation, use a suitable respirator.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage
-
Temperature: Store the solid powder at -20°C.
-
Container: Keep the container tightly sealed in a cool, well-ventilated area.
-
Incompatibilities: Keep away from strong acids/alkalis and strong oxidizing/reducing agents.
-
Solutions: If stock solutions are prepared, it is recommended to store them as aliquots in tightly sealed vials at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
First Aid Measures
In case of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids with fingers. Remove contact lenses if present and easy to do. Promptly call a physician. |
Accidental Release Measures
-
Personal Precautions: Use full personal protective equipment. Avoid breathing vapors, mist, dust, or gas. Ensure adequate ventilation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or water courses.
-
Methods for Cleaning Up:
-
For spills of the solid, gently sweep up and place in a suitable container for disposal.
-
For solutions, absorb with a liquid-binding material (e.g., diatomite, universal binders).
-
Decontaminate the spill surface and any contaminated equipment by scrubbing with alcohol.
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: Direct sunlight and sources of ignition.
-
Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.
-
Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.
Experimental Protocols: Generalized Workflow for Biotinylation
While specific protocols will vary depending on the target molecule, the following provides a generalized workflow for using this compound. The primary hydroxyl group can be activated or modified to react with various functional groups on a target molecule. A common approach is to first activate the alcohol, for example, by converting it to a more reactive tosylate or mesylate, which can then react with nucleophiles like amines on a protein.
Generalized Protocol for Activation and Conjugation
-
Reagent Preparation:
-
Allow this compound to equilibrate to room temperature for at least one hour before opening the vial.
-
Prepare a stock solution of this compound in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
-
Activation of Hydroxyl Group (Example with Tosyl Chloride):
-
In an anhydrous, inert atmosphere, dissolve this compound in a suitable solvent (e.g., pyridine or dichloromethane).
-
Cool the reaction mixture in an ice bath.
-
Add p-toluenesulfonyl chloride (TsCl) in a stoichiometric amount or slight excess.
-
Allow the reaction to proceed for several hours to overnight, monitoring by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and purify the activated Biotin-PEG3-tosylate.
-
-
Conjugation to a Target Molecule (e.g., a Protein):
-
Dissolve the target molecule in a suitable buffer (e.g., PBS at a slightly alkaline pH to ensure primary amines are deprotonated).
-
Add the activated Biotin-PEG3 derivative to the target molecule solution in a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
Monitor the conjugation reaction.
-
-
Purification:
-
Remove the excess, unreacted biotinylation reagent using a desalting column, dialysis, or size-exclusion chromatography.
-
-
Characterization:
-
Confirm the extent of biotinylation using appropriate analytical techniques, such as a HABA assay, mass spectrometry, or western blot with a streptavidin conjugate.
-
Visualizations
Caption: A flowchart illustrating the safe handling workflow for this compound.
Caption: A diagram showing the use of this compound in a protein pulldown experiment.
References
Methodological & Application
Application Notes and Protocols for Conjugating Biotin-PEG3-alcohol to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including protein purification, immobilization, and detection. Biotin-PEG3-alcohol is a versatile reagent featuring a biotin moiety for affinity applications, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal hydroxyl group. This hydroxyl group, however, requires chemical activation to facilitate conjugation to proteins.
These application notes provide detailed protocols for a two-step conjugation of this compound to proteins. The process involves the initial activation of the terminal hydroxyl group, followed by the reaction of the activated Biotin-PEG3 linker with primary amine groups on the target protein. Three common activation methods are presented: Tosylation, Tresylation, and Succinimidyl Carbonate activation. Additionally, protocols for determining the degree of biotinylation and for a typical application in protein-protein interaction studies are included.
Data Presentation
The following tables summarize representative quantitative data for the conjugation of activated Biotin-PEG3-linker to a model protein, Bovine Serum Albumin (BSA), and for the determination of the degree of biotinylation. Please note that these values are illustrative and optimal conditions should be determined empirically for each specific protein and application.
Table 1: Representative Conjugation Efficiency of Activated Biotin-PEG3 to Bovine Serum Albumin (BSA)
| Activation Method | Molar Ratio (Activated Biotin-PEG3 : BSA) | Reaction Time (hours) | Conjugation Efficiency (%) | Average Degree of Labeling (Biotin/Protein) |
| Tosyl-activated | 20:1 | 4 | 65 | 3-5 |
| 50:1 | 4 | 80 | 6-8 | |
| Tresyl-activated | 20:1 | 2 | 75 | 4-6 |
| 50:1 | 2 | 90 | 8-10 | |
| Succinimidyl Carbonate-activated | 10:1 | 1 | 85 | 5-7 |
| 20:1 | 1 | >95 | 10-12 |
Table 2: Representative HABA Assay Data for Determining Degree of Biotinylation of IgG
| Sample | IgG Concentration (mg/mL) | A500 (before sample) | A500 (after sample) | ΔA500 | Moles of Biotin per Mole of IgG |
| Unlabeled IgG (Control) | 1.0 | 0.950 | 0.948 | 0.002 | ~0 |
| Biotinylated IgG (Low Ratio) | 1.0 | 0.952 | 0.752 | 0.200 | 3.5 |
| Biotinylated IgG (High Ratio) | 1.0 | 0.948 | 0.448 | 0.500 | 8.8 |
Experimental Protocols
Protocol 1: Activation of this compound
This protocol describes three methods for activating the terminal hydroxyl group of this compound to make it reactive towards primary amines on a protein.
Method A: Tosylation
-
Reagents and Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution while stirring.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) dissolved in a small amount of anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the Tosyl-activated Biotin-PEG3.
-
Method B: Tresylation
-
Reagents and Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM containing pyridine (2 equivalents) under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add Tresyl chloride (1.5 equivalents) dropwise to the stirred solution.
-
Continue stirring at 0°C for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute with DCM and wash with cold 1 M HCl and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Tresyl-activated Biotin-PEG3.
-
Method C: Succinimidyl Carbonate Activation
-
Reagents and Materials:
-
This compound
-
Anhydrous Acetonitrile
-
Pyridine
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Argon or Nitrogen gas
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
-
Procedure:
-
Dissolve this compound in anhydrous acetonitrile under an inert atmosphere.
-
Add pyridine (1.2 equivalents) to the solution.
-
Add N,N'-Disuccinimidyl carbonate (1.5 equivalents) and stir the reaction at room temperature for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove any precipitate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the Succinimidyl Carbonate-activated Biotin-PEG3 by flash chromatography.
-
Protocol 2: Conjugation of Activated Biotin-PEG3 to Proteins
This protocol details the conjugation of the activated Biotin-PEG3 linker to primary amines (e.g., lysine residues) on a target protein.
-
Reagents and Materials:
-
Activated Biotin-PEG3 (from Protocol 1)
-
Target protein (e.g., IgG, BSA)
-
Amine-free conjugation buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Reaction tubes
-
-
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free conjugation buffer at a concentration of 2-10 mg/mL. If the protein solution contains amine-containing buffers (e.g., Tris), it must be buffer exchanged into the conjugation buffer.
-
Activated Biotin-PEG3 Preparation: Immediately before use, dissolve the activated Biotin-PEG3 in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-50 mM).
-
Conjugation Reaction:
-
Calculate the required volume of the activated Biotin-PEG3 stock solution to achieve the desired molar excess over the protein (refer to Table 1 for guidance).
-
Add the calculated volume of the activated Biotin-PEG3 stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing. The optimal reaction time depends on the activation method used (see Table 1).
-
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to stop the reaction by consuming any unreacted activated Biotin-PEG3.
-
Purification: Remove the excess, unreacted biotinylation reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS). Alternatively, perform dialysis against the storage buffer.
-
Characterization: Determine the protein concentration and the degree of biotinylation (see Protocol 3).
-
Storage: Store the biotinylated protein at 4°C or -20°C, depending on the stability of the protein.
-
Protocol 3: Determination of the Degree of Biotinylation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for quantifying the amount of biotin conjugated to a protein.[1][2][3]
-
Reagents and Materials:
-
Biotinylated protein sample (purified)
-
HABA/Avidin solution
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
-
-
Procedure:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well (e.g., 900 µL for a cuvette, 180 µL for a microplate).[1]
-
Measure the absorbance at 500 nm (A500) of the HABA/Avidin solution. This is the initial reading.[1]
-
Add a known volume of the biotinylated protein solution to the HABA/Avidin solution (e.g., 100 µL for a cuvette, 20 µL for a microplate).
-
Mix well and incubate for 5 minutes at room temperature.
-
Measure the absorbance at 500 nm again. This is the final reading. The absorbance will decrease as biotin displaces HABA from avidin.
-
Calculate the change in absorbance (ΔA500) = Initial A500 - Final A500.
-
Calculate the moles of biotin using the Beer-Lambert law, where the molar extinction coefficient of the HABA/avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.
-
Calculate the degree of labeling (moles of biotin per mole of protein) by dividing the moles of biotin by the moles of protein added to the assay.
-
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for the two-step conjugation of this compound to proteins.
Signaling Pathway Diagram: ERK/MAPK Pathway and Protein-Protein Interaction Study
Biotinylated proteins are invaluable tools for studying protein-protein interactions through techniques like pull-down assays. The ERK/MAPK signaling pathway, a crucial regulator of cell proliferation, differentiation, and survival, involves a cascade of protein interactions that can be investigated using this approach. For instance, a biotinylated kinase can be used as "bait" to pull down its interacting substrate proteins from a cell lysate.
Caption: ERK/MAPK signaling pathway and its investigation via a pull-down assay.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Development Using Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC is comprised of a monoclonal antibody (mAb) that binds to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component, influencing the ADC's stability, solubility, pharmacokinetics (PK), and efficacy. Polyethylene glycol (PEG) linkers are widely used in ADC development to enhance hydrophilicity, which can mitigate aggregation, improve in vivo stability, and allow for higher drug-to-antibody ratios (DAR).[1][2][]
This document provides detailed application notes and protocols for the use of Biotin-PEG3-alcohol, a heterobifunctional linker, in the development of ADCs. This compound contains a biotin moiety for potential use in purification, detection, or as part of a pre-targeting strategy, a short, discrete PEG chain (n=3) to improve hydrophilicity, and a terminal hydroxyl group for conjugation to a payload or further modification.[4][5] The protocols outlined below are based on established bioconjugation principles and are intended to serve as a comprehensive guide.
The Role of the Biotin-PEG3 Linker in ADC Development
The incorporation of a Biotin-PEG3 linker in an ADC construct offers several advantages:
-
Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic. The PEG3 moiety increases the water solubility of the ADC, which can reduce the propensity for aggregation and improve its biopharmaceutical properties.
-
Improved Pharmacokinetics: The hydrophilic nature of the PEG linker can form a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.
-
Defined Spacer Length: The use of a monodisperse PEG3 linker provides a precise and well-defined spacer between the antibody and the drug, which can be important for optimizing steric hindrance and interaction with the target antigen.
-
Biotin Functionality: The biotin group can be utilized for affinity purification of the ADC using streptavidin-based resins, facilitating the removal of unconjugated antibody and other impurities. It also enables the use of avidin/streptavidin-based detection methods in various assays. Furthermore, biotin can serve as a targeting ligand in systems where biotin receptors are overexpressed or in pre-targeting strategies involving avidin-conjugated antibodies.
Synthesis Workflow
The synthesis of an ADC using a this compound linker typically involves a multi-step process. The terminal hydroxyl group of the linker is first activated or modified to react with a functional group on the cytotoxic payload. The resulting biotin-PEG-payload derivative is then activated to react with the antibody, typically targeting surface-exposed lysine or cysteine residues. The final step involves the purification and characterization of the ADC.
References
Application Notes and Protocols for Biotin-PEG3-alcohol as a Linker in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Biotin-PEG3-alcohol in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins of interest. A PROTAC molecule is typically composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The linker is a critical component that influences the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.
This compound is a versatile linker that incorporates a biotin handle, a three-unit polyethylene glycol (PEG) spacer, and a terminal alcohol functional group. The inclusion of a biotin moiety offers a powerful tool for researchers, enabling a range of biochemical and analytical applications beyond the primary function of protein degradation. These applications include affinity purification of the PROTAC, assessment of target engagement, and pull-down assays to investigate protein-protein interactions. The PEG3 spacer enhances the solubility and pharmacokinetic profile of the resulting PROTAC molecule, while the terminal alcohol allows for straightforward chemical modification and conjugation to either the target protein ligand or the E3 ligase ligand.
Chemical Properties of this compound
For the successful design and synthesis of a PROTAC, a thorough understanding of the linker's chemical properties is essential.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C16H29N3O5S |
| Molecular Weight | 375.49 g/mol |
| CAS Number | 289714-02-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and water |
| Functional Groups | Biotin, PEG, Primary Alcohol |
| Storage Conditions | -20°C for long-term storage |
Signaling Pathway and Mechanism of Action
The fundamental mechanism of a PROTAC involves the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and an E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The biotin tag on the linker does not directly participate in the degradation process but can be utilized for various experimental applications.
Caption: Mechanism of action for a Biotin-PEG3-PROTAC.
Experimental Workflow for PROTAC Development
The development of a novel PROTAC using this compound encompasses a multi-step process, from chemical synthesis to comprehensive biological evaluation.
Caption: Experimental workflow for PROTAC development.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general, two-step synthetic route for a PROTAC, starting with the activation of the terminal alcohol of this compound, followed by sequential coupling to the E3 ligase and POI ligands. The order of coupling can be reversed depending on the specific chemistry of the ligands.
Step 1: Activation of this compound (Tosylation)
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a final concentration of 0.1 M.
-
Add triethylamine (TEA) (1.5 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Biotin-PEG3-OTs.
Step 2: Coupling of Biotin-PEG3-OTs with an Amine-Containing Ligand (e.g., E3 Ligase Ligand)
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Biotin-PEG3-OTs (1.1 eq) in anhydrous dimethylformamide (DMF) to a final concentration of 0.1 M.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
-
Stir the reaction at 60°C overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate) (3x).
-
Wash the combined organic layers with brine (2x), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Step 3: Coupling of the E3 Ligase Ligand-Linker Conjugate with a Carboxylic Acid-Containing POI Ligand
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-linker conjugate from Step 2 (1.0 eq), and a peptide coupling reagent such as HATU (1.2 eq) or PyBOP (1.2 eq) in anhydrous DMF to a final concentration of 0.1 M.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative HPLC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Western Blot Assay for Protein Degradation
This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC.
-
Cell Culture and Treatment:
-
Culture the desired cell line in appropriate media and conditions.
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH, β-actin, or α-tubulin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.
-
Protocol 3: Affinity Pull-Down Assay using Biotinylated PROTAC
This protocol utilizes the biotin handle on the PROTAC to pull down the target protein and its interacting partners.
-
Preparation of Cell Lysate:
-
Prepare cell lysate as described in Protocol 2, Step 2.
-
-
Incubation with Biotinylated PROTAC:
-
Incubate the cell lysate with the biotinylated PROTAC at a predetermined concentration for 2-4 hours at 4°C with gentle rotation.
-
-
Capture with Streptavidin Beads:
-
Add pre-washed streptavidin-coated magnetic or agarose beads to the lysate and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting to confirm the pull-down of the target protein.
-
For identification of interacting partners, the eluted proteins can be subjected to mass spectrometry analysis.
-
Data Presentation: Representative Quantitative Data
The following tables present representative data for a well-characterized PROTAC targeting BRD4. While not synthesized with this compound, this data illustrates the typical quantitative parameters evaluated for a PROTAC.
Table 1: Degradation Efficiency of a Representative BRD4-Targeting PROTAC
| Cell Line | DC50 (nM) | Dmax (%) | Time (hours) |
| MV4-11 | 1.8 | >95 | 24 |
| RS4;11 | 3.2 | >95 | 24 |
| MOLM-13 | 2.5 | >90 | 24 |
Table 2: Binding Affinities of a Representative BRD4-Targeting PROTAC
| Component | Binding Affinity (Kd, nM) | Assay Method |
| PROTAC to BRD4 (BD1) | 15 | Isothermal Titration Calorimetry (ITC) |
| PROTAC to BRD4 (BD2) | 25 | Isothermal Titration Calorimetry (ITC) |
| PROTAC to E3 Ligase (VHL) | 50 | Surface Plasmon Resonance (SPR) |
Table 3: Representative Pharmacokinetic Properties of a PROTAC
| Parameter | Value | Species |
| Oral Bioavailability (F%) | 25 | Mouse |
| Half-life (t1/2, hours) | 4.5 | Mouse |
| Clearance (CL, mL/min/kg) | 30 | Mouse |
| Volume of Distribution (Vd, L/kg) | 2.0 | Mouse |
Disclaimer: The quantitative data presented in Tables 1, 2, and 3 are representative examples from published literature on well-characterized PROTACs and are intended for illustrative purposes only. This data was not generated using a PROTAC synthesized with the this compound linker.
Conclusion
This compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties conferred by the PEG spacer, and the presence of a biotin handle for downstream applications make it an attractive choice for researchers in the field of targeted protein degradation. The protocols and data presented herein provide a comprehensive guide for the synthesis, evaluation, and application of PROTACs incorporating this linker, facilitating the development of novel therapeutics and chemical probes.
Activating the Hydroxyl Group of Biotin-PEG3-alcohol for Amine Conjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the activation of the terminal hydroxyl group of Biotin-PEG3-alcohol, rendering it reactive towards primary amines for subsequent bioconjugation. Four common activation methods are presented: Tosylation, Mesylation, Tresylation, and activation with 1,1'-Carbonyldiimidazole (CDI).
Introduction
This compound is a versatile reagent widely used in bioconjugation and drug delivery. The biotin moiety allows for high-affinity binding to streptavidin and avidin, enabling applications in purification, detection, and targeted delivery. The polyethylene glycol (PEG) spacer enhances water solubility and reduces steric hindrance. To conjugate this molecule to proteins, peptides, or other amine-containing biomolecules, the terminal hydroxyl group must first be activated to create a good leaving group, facilitating nucleophilic attack by the amine.
This guide details four robust methods for hydroxyl activation, providing researchers with a selection of strategies to suit different experimental needs and substrate sensitivities.
Overview of Hydroxyl Activation Methods
The activation of the hydroxyl group of this compound involves its conversion into a more reactive ester or sulfonate ester. This "activated" linker can then readily react with primary amines to form a stable covalent bond. The choice of activation reagent can influence reaction efficiency, stability of the intermediate, and the overall success of the conjugation.
Figure 1: Activation and Conjugation Workflow
Caption: General workflow for the activation of this compound and subsequent conjugation to an amine-containing molecule.
Experimental Protocols
Activation of this compound
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Methanesulfonyl chloride (MsCl)
-
2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Dimethylformamide (DMF)
-
Sodium bicarbonate solution (5%)
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bars
-
Ice bath
Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Sulfonyl chlorides and CDI are moisture-sensitive and corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the hydroxyl group to a tosylate, which is a good leaving group for subsequent nucleophilic substitution by an amine.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Cool the solution to 0°C in an ice bath. Add anhydrous pyridine or triethylamine (1.5 equivalents).
-
Tosylation: Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 4 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding cold deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude Biotin-PEG3-Tosylate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Figure 2: Tosylation Reaction Scheme
Caption: Reaction scheme for the tosylation of this compound.
Protocol 2: Mesylation of this compound
This protocol utilizes methanesulfonyl chloride to create a mesylate ester, which is also an excellent leaving group. Mesylates are generally more reactive than tosylates.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Cool the solution to 0°C and add triethylamine (1.5 equivalents).
-
Mesylation: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Reaction: Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Dilute the reaction mixture with DCM and wash with cold 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: The crude Biotin-PEG3-Mesylate can be used directly in the next step or purified by column chromatography if needed.
Figure 3: Mesylation Reaction Scheme
Caption: Reaction scheme for the mesylation of this compound.
Protocol 3: Activation with 1,1'-Carbonyldiimidazole (CDI)
CDI activation forms an imidazole carbamate intermediate, which is highly reactive towards primary amines. This method is often performed under anhydrous conditions.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere.
-
CDI Addition: Add 1,1'-Carbonyldiimidazole (1.5-2.0 equivalents) to the solution and stir at room temperature.
-
Reaction: Stir the reaction for 2-4 hours at room temperature. The formation of the activated intermediate can be monitored by the evolution of CO2 (if the reaction is not under an inert gas flow) or by TLC.
-
Conjugation: The resulting activated Biotin-PEG3-imidazole carbamate is typically used immediately in the next conjugation step without purification.
Figure 4: CDI Activation Scheme
Caption: Reaction scheme for the activation of this compound with CDI.
Protocol 4: Tresylation of this compound
Tresyl chloride activation generates a highly reactive tresylate ester, which reacts rapidly with primary amines.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Base Addition: Add anhydrous pyridine (2-3 equivalents).
-
Tresylation: Cool the solution to 0°C and slowly add tresyl chloride (1.5 equivalents).
-
Reaction: Stir the reaction at 0°C for 1-2 hours.
-
Work-up: The activated Biotin-PEG3-Tresylate is highly moisture-sensitive and is typically used immediately for conjugation without work-up or purification.
Conjugation to Amine-Containing Molecules
This protocol provides a general procedure for the conjugation of the activated Biotin-PEG3-linker to a model protein (e.g., Bovine Serum Albumin - BSA or Lysozyme).
Materials:
-
Activated Biotin-PEG3-linker (from one of the protocols above)
-
Amine-containing molecule (e.g., BSA, Lysozyme)
-
Phosphate-buffered saline (PBS), pH 7.4-8.5
-
Dialysis tubing or centrifugal ultrafiltration units
-
Streptavidin affinity chromatography column
-
Elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5, or a competitive elution buffer with free biotin)
Protocol:
-
Protein Preparation: Dissolve the amine-containing protein in PBS (pH 7.4-8.5) to a concentration of 1-10 mg/mL.
-
Conjugation Reaction:
-
If using a purified activated linker (tosylate or mesylate), dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the protein solution. A typical molar excess of the activated linker to the protein is 10-50 fold.
-
If using an in-situ generated activated linker (CDI or tresylate), add the protein solution directly to the reaction mixture containing the activated linker.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.
-
Purification:
-
Removal of excess linker: Remove unreacted Biotin-PEG3-linker by dialysis against PBS or by using centrifugal ultrafiltration units with an appropriate molecular weight cutoff.
-
Affinity Purification: For higher purity, the biotinylated protein can be purified using a streptavidin affinity chromatography column.
-
Equilibrate the streptavidin column with PBS.
-
Load the dialyzed sample onto the column.
-
Wash the column extensively with PBS to remove non-biotinylated protein.
-
Elute the biotinylated protein using a denaturing elution buffer (e.g., 8 M Guanidine-HCl, pH 1.5) or a competitive elution buffer containing a high concentration of free biotin.[1][2][3] Harsh elution conditions are often necessary due to the strong streptavidin-biotin interaction.[1][2]
-
-
Figure 5: Conjugation and Purification Workflow
Caption: Workflow for the conjugation of activated Biotin-PEG3 to a protein followed by purification.
Data Presentation
The efficiency of the activation and conjugation reactions can be influenced by various factors including the specific reagents, reaction times, and temperature. The following table summarizes typical, expected outcomes for each activation method. Actual results may vary and optimization is recommended for each specific application.
| Activation Method | Activating Reagent | Typical Reaction Time (Activation) | Typical Molar Excess of Reagent | Intermediate Stability | Expected Yield (Activation) |
| Tosylation | p-Toluenesulfonyl chloride (TsCl) | 16-24 hours | 1.2-1.5 eq | Moderate | 70-95% |
| Mesylation | Methanesulfonyl chloride (MsCl) | 2-4 hours | 1.2-1.5 eq | Moderate | >90% |
| CDI Activation | 1,1'-Carbonyldiimidazole (CDI) | 2-4 hours | 1.5-2.0 eq | Low (use immediately) | High (in-situ) |
| Tresylation | Tresyl chloride | 1-2 hours | 1.5 eq | Very Low (use immediately) | High (in-situ) |
Characterization of the Conjugate
The successful conjugation of Biotin-PEG3 to an amine-containing molecule can be confirmed by several analytical techniques:
-
SDS-PAGE: A noticeable increase in the molecular weight of the protein after conjugation can be observed as a band shift on an SDS-PAGE gel.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the addition of the Biotin-PEG3 moiety.
-
HABA Assay: This colorimetric assay can be used to quantify the amount of biotin incorporated per protein molecule.
-
NMR Spectroscopy: For smaller molecule conjugations, 1H and 13C NMR can be used to confirm the formation of the new covalent bond and the structure of the final conjugate.
Conclusion
The activation of the hydroxyl group of this compound is a critical step for its conjugation to amine-containing biomolecules. This document has provided detailed protocols for four common activation methods: tosylation, mesylation, CDI activation, and tresylation. Each method offers distinct advantages in terms of reactivity and stability of the intermediate. By following these protocols and considering the specific requirements of the target molecule, researchers can successfully prepare biotinylated conjugates for a wide range of applications in research, diagnostics, and drug development.
References
- 1. goldbio.com [goldbio.com]
- 2. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple elution strategy for biotinylated proteins bound to streptavidin conjugated beads using excess biotin and heat [escholarship.org]
Application Notes and Protocols for Cell Surface Protein Labeling with Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of cell surface proteins, or the "surfaceome," is paramount to understanding cellular communication, signal transduction, and identifying therapeutic targets. Biotinylation, the process of covalently attaching biotin to proteins, is a cornerstone technique for the isolation and analysis of these critical molecules. Biotin-PEG3-alcohol is a biotinylating reagent featuring a biotin moiety for affinity purification, a hydrophilic 3-unit polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary alcohol functional group.[1][2][3][4][5]
Unlike more common biotinylating reagents that utilize N-hydroxysuccinimide (NHS) esters to react with primary amines, this compound's terminal hydroxyl group requires a two-step activation and conjugation strategy for labeling cell surface proteins. This provides researchers with a versatile tool for customized bioconjugation experiments. These application notes provide detailed protocols for the activation of this compound and its subsequent use in labeling cell surface proteins for downstream applications such as Western blotting and mass spectrometry-based proteomics.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H29N3O5S | |
| Molecular Weight | 375.49 g/mol | |
| CAS Number | 289714-02-9 | |
| Spacer Arm | 14.8 Å (PEG3) | N/A |
| Reactive Group | Primary Alcohol (-OH) | |
| Solubility | Water-soluble |
Application Notes
Principle of Labeling:
The primary alcohol of this compound is not sufficiently reactive to directly label cell surface proteins under physiological conditions. Therefore, a two-step process is employed:
-
Activation: The terminal alcohol is chemically converted into a more reactive functional group. Two common methods are:
-
Tosylation: Conversion to a tosylate (-OTs), which is an excellent leaving group for nucleophilic attack by amines and thiols on the protein surface.
-
Oxidation to Aldehyde: Oxidation of the alcohol to an aldehyde (-CHO), which can then react with primary amines (e.g., lysine residues) on the protein surface via reductive amination.
-
-
Conjugation: The activated Biotin-PEG3 derivative is then incubated with live cells to label accessible primary amines or other nucleophilic groups on cell surface proteins.
Advantages of this compound:
-
Hydrophilic PEG Spacer: The PEG spacer increases the water solubility of the reagent and the resulting biotinylated proteins, minimizing aggregation.
-
Reduced Steric Hindrance: The length of the PEG spacer reduces steric hindrance, allowing for more efficient binding of the biotin tag to avidin or streptavidin resins.
-
Versatility in Conjugation Chemistry: The two-step activation process offers flexibility in choosing the conjugation strategy to best suit the experimental needs.
Considerations for Use:
-
Cell Viability: The activation and conjugation steps must be optimized to ensure minimal cytotoxicity. It is crucial to perform cell viability assays (e.g., Trypan Blue exclusion) when establishing the protocol for a new cell line.
-
Membrane Impermeability: While the PEG spacer enhances hydrophilicity, it is essential to perform all labeling steps at 4°C to minimize internalization of the labeling reagent and ensure specific labeling of cell surface proteins.
-
Quenching: A critical step to stop the labeling reaction and prevent non-specific binding is the use of a quenching buffer containing a high concentration of a primary amine, such as glycine or Tris.
Experimental Protocols
Method 1: Labeling via Tosylation of this compound
This method involves activating the alcohol to a tosylate, which then reacts with primary amines on the cell surface.
Diagram of Activation and Conjugation Workflow (Tosylation)
Caption: Workflow for cell surface protein labeling using the tosylation method.
A. Activation of this compound to Biotin-PEG3-Tosylate
-
Note: This step should be performed in a chemical hood with appropriate personal protective equipment.
-
Dissolve this compound (1 eq.) in dry dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq.).
-
Stir the reaction at 0°C for 4 hours, monitoring by TLC. If the reaction is slow, allow it to warm to room temperature for 2 hours.
-
Once the reaction is complete, dilute with water and extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine, then dry over sodium sulfate, filter, and concentrate under reduced pressure to obtain Biotin-PEG3-OTs.
-
Confirm the structure and purity by NMR and mass spectrometry.
B. Cell Surface Protein Labeling
-
Culture cells to 80-90% confluency.
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS (pH 8.0).
-
Prepare a fresh solution of Biotin-PEG3-OTs in ice-cold PBS (pH 8.0) at a final concentration of 0.5-1.0 mg/mL. Optimization of the concentration is recommended.
-
Remove the PBS wash and add the Biotin-PEG3-OTs solution to the cells, ensuring the entire surface is covered.
-
Incubate on a rocking platform for 30 minutes at 4°C.
-
Aspirate the labeling solution and wash the cells three times with ice-cold Quenching Buffer (100 mM glycine in PBS) to stop the reaction. Incubate the final wash for 5-10 minutes at 4°C.
-
Proceed with cell lysis and downstream processing.
Method 2: Labeling via Oxidation and Reductive Amination
This method involves oxidizing the alcohol to an aldehyde, which then forms a Schiff base with primary amines on the cell surface, followed by reduction to a stable amine bond.
Diagram of Activation and Conjugation Workflow (Oxidation)
References
- 1. Engineered Proteins and Chemical Tools to Probe the Cell Surface Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical Probes and Activity-Based Protein Profiling for Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
Application of Biotin-PEG3-alcohol in ELISA and Western Blotting: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-alcohol is a versatile linker molecule that combines the high-affinity biotin-streptavidin interaction with the benefits of a short, hydrophilic polyethylene glycol (PEG) spacer. This combination makes it an invaluable tool in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western blotting. The incorporation of a PEG linker can significantly enhance the performance of these assays by improving the solubility and stability of conjugated molecules, reducing non-specific binding, and minimizing steric hindrance, ultimately leading to improved signal-to-noise ratios and enhanced sensitivity.[1][2]
The terminal hydroxyl (-OH) group of this compound provides a reactive site for covalent attachment to proteins, antibodies, or other molecules of interest. While less reactive than other functional groups like N-hydroxysuccinimide (NHS) esters, the hydroxyl group can be activated to facilitate efficient conjugation. This application note provides detailed protocols for the activation of this compound, its conjugation to proteins, and its subsequent application in ELISA and Western blotting.
Key Advantages of Using this compound
-
Enhanced Solubility and Stability: The hydrophilic PEG3 spacer imparts greater water solubility to the biotinylated molecule, which can be particularly beneficial for hydrophobic proteins or peptides, preventing aggregation.[2][3]
-
Reduced Steric Hindrance: The flexible PEG linker extends the biotin moiety away from the surface of the conjugated molecule, improving its accessibility for binding to streptavidin or avidin. This is crucial when biotin is attached to bulky proteins.[3]
-
Minimized Non-Specific Binding: PEG is known to reduce non-specific protein adsorption to surfaces, which can lead to lower background signals in immunoassays.
-
Improved Signal-to-Noise Ratio: By reducing background and enhancing specific binding, the overall signal-to-noise ratio of the assay can be significantly improved, leading to higher sensitivity.
-
Controlled Conjugation: The two-step activation and conjugation process allows for a more controlled reaction compared to direct, one-step methods.
Data Presentation
The length of the PEG linker can influence the sensitivity of an immunoassay. The following tables summarize representative data on the effect of PEG linker length on ELISA signal intensity and the general impact of biotin-PEGylation on Western blot sensitivity.
Table 1: Effect of PEG Linker Length on ELISA Signal Intensity
| PEG Linker Length | Relative ELISA Signal Intensity (%) | Limit of Detection (LOD) | Reference(s) |
| No PEG Linker | 100 | Baseline | |
| PEG2 (2 units) | ~400 | 4x lower | |
| PEG5 (5 units) | ~800 | 8x lower | |
| PEG20 (20 units) | ~800 | 8x lower |
Note: Data is synthesized from studies comparing different PEG linker lengths and is intended to be representative. Actual results may vary depending on the specific assay components and conditions.
Table 2: Impact of Biotin-PEGylation on Western Blotting Sensitivity
| Detection Method | Relative Sensitivity Increase | Key Advantages | Reference(s) |
| Standard Chemiluminescence | Baseline | - | |
| Biotinylated Secondary Antibody + Streptavidin-HRP | Up to 10-fold | Signal amplification | |
| Biotinylated Secondary Antibody + Streptavidin-PolyHRP | Up to 110-fold | Significant signal amplification |
Experimental Protocols
Protocol 1: Activation of this compound via Tosylation
This protocol describes the activation of the terminal hydroxyl group of this compound by converting it into a tosylate, which is a good leaving group for subsequent reaction with primary amines on a protein.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Diethyl Ether (cold)
-
Argon or Nitrogen gas
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine or TEA (1.5 - 4 molar excess relative to the hydroxyl group) to the solution with stirring.
-
Slowly add p-Toluenesulfonyl chloride (1.2 - 3 molar excess relative to the hydroxyl group) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1.5 - 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture using a rotary evaporator.
-
Precipitate the activated Biotin-PEG3-Tosyl by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum and store it desiccated at -20°C.
Protocol 2: Conjugation of Activated Biotin-PEG3-Tosyl to a Protein
This protocol details the conjugation of the activated Biotin-PEG3-Tosyl to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
Activated Biotin-PEG3-Tosyl
-
Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or size-exclusion chromatography column
Procedure:
-
Dissolve the target protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the activated Biotin-PEG3-Tosyl in a small amount of an anhydrous organic solvent (e.g., DMSO or DMF) and then add it to the protein solution. A starting molar ratio of 20:1 (Biotin-PEG3-Tosyl:Protein) is recommended, but the optimal ratio should be determined empirically.
-
Gently mix the solution and incubate at room temperature for 1-2 hours or at 4°C overnight with gentle shaking.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature to ensure all unreacted tosylate is hydrolyzed.
-
Purify the biotin-PEGylated protein conjugate from unreacted linker and by-products using dialysis against PBS or size-exclusion chromatography.
-
Determine the protein concentration and degree of biotinylation using appropriate methods (e.g., BCA assay and HABA assay).
Protocol 3: Application in ELISA (Indirect Sandwich ELISA)
This protocol outlines the use of a biotin-PEGylated detection antibody in a sandwich ELISA format.
Materials:
-
Capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Antigen standard and samples
-
Biotin-PEGylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
96-well ELISA plate
Procedure:
-
Coat the ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the biotin-PEGylated detection antibody (diluted in blocking buffer) and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add stop solution to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
Protocol 4: Application in Western Blotting
This protocol describes the use of a biotin-PEGylated secondary antibody for the detection of a target protein in Western blotting.
Materials:
-
PVDF or nitrocellulose membrane with transferred proteins
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody
-
Biotin-PEGylated secondary antibody
-
Streptavidin-HRP conjugate
-
ECL substrate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
Procedure:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the biotin-PEGylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
Visualizations
References
Application Notes and Protocols for Biomolecule Immobilization using Biotin-PEG3-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the immobilization of biomolecules on various surfaces using Biotin-PEG3-alcohol. This reagent facilitates the creation of stable and functionalized surfaces for a wide range of applications, including biosensors, immunoassays, and drug discovery platforms.
Introduction to this compound
This compound is a versatile linker molecule that combines the high-affinity binding of biotin to streptavidin with the benefits of a polyethylene glycol (PEG) spacer.[1][2] The terminal alcohol group allows for covalent attachment to appropriately activated surfaces, while the biotin moiety serves as a robust anchor for streptavidin-coated biomolecules. The PEG3 spacer provides a hydrophilic and flexible linkage, which helps to reduce non-specific binding and improve the accessibility of the immobilized biomolecule.[1][3]
Key Features:
-
Strong and Specific Immobilization: Leverages the exceptionally strong and stable biotin-streptavidin interaction.
-
Reduced Non-Specific Binding: The hydrophilic PEG spacer minimizes unwanted interactions with the surface.
-
Enhanced Biomolecule Activity: The flexible spacer can improve the orientation and functionality of immobilized proteins and other biomolecules.
-
Versatile Surface Chemistry: The terminal alcohol group can be reacted with various surface functionalities.
Experimental Protocols
Here we provide detailed protocols for the immobilization of biomolecules on three common substrates: glass, gold, and magnetic beads.
Immobilization on Glass Surfaces
This protocol describes the functionalization of a glass surface with this compound for the subsequent capture of streptavidin-conjugated biomolecules. The process involves an initial silanization of the glass to introduce reactive groups.
Materials:
-
Glass slides or coverslips
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous toluene
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF)
-
Streptavidin solution (e.g., 1 mg/mL in PBS)
-
Biotinylated biomolecule of interest
-
Phosphate Buffered Saline (PBS)
-
Washing buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Nitrogen gas
Protocol:
-
Glass Cleaning:
-
Thoroughly clean the glass slides by sonication in acetone, followed by ethanol, and finally deionized water (15 minutes each).
-
Dry the slides under a stream of nitrogen gas.
-
Activate the surface by treating with a piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse extensively with deionized water and dry with nitrogen.
-
-
Silanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried glass slides in the APTES solution for 1 hour at room temperature with gentle agitation.
-
Rinse the slides with anhydrous toluene and then with ethanol.
-
Cure the silanized slides in an oven at 110°C for 1 hour.
-
-
This compound Functionalization:
-
Prepare a solution of 10 mg/mL this compound in anhydrous DMF.
-
Add TEA to the solution to a final concentration of 2% (v/v) to catalyze the reaction.
-
Immerse the silanized glass slides in the this compound solution and incubate for 4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the slides with DMF, followed by ethanol, and finally deionized water.
-
Dry the functionalized slides under a stream of nitrogen.
-
-
Streptavidin Coating:
-
Pipette the streptavidin solution onto the biotinylated glass surface and incubate for 1 hour at room temperature in a humidified chamber.
-
Wash the slides thoroughly with PBST to remove unbound streptavidin.
-
-
Biomolecule Immobilization:
-
Incubate the streptavidin-coated surface with the biotinylated biomolecule of interest (e.g., protein, antibody, or oligonucleotide) for 1 hour at room temperature. The optimal concentration of the biomolecule should be determined empirically.
-
Wash the surface with PBST to remove any unbound biomolecules.
-
The surface is now ready for use in downstream applications.
-
Immobilization on Gold Surfaces
This protocol details the formation of a self-assembled monolayer (SAM) on a gold surface using a thiol-modified linker, followed by the attachment of this compound.
Materials:
-
Gold-coated substrate
-
11-Mercaptoundecanoic acid (MUA)
-
Ethanol
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Biotin-PEG3-amine (or this compound activated to an amine-reactive species)
-
Streptavidin solution
-
Biotinylated biomolecule
-
Activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Coupling buffer (e.g., 10 mM PBS, pH 7.4)
-
Blocking buffer (e.g., 1 M ethanolamine, pH 8.5)
Protocol:
-
Gold Surface Cleaning:
-
Clean the gold substrate by immersion in piranha solution for 1-2 minutes, followed by extensive rinsing with deionized water and then ethanol. Dry under a stream of nitrogen.
-
-
SAM Formation:
-
Immerse the cleaned gold substrate in a 1 mM solution of MUA in ethanol for at least 18 hours to form a dense SAM.
-
Rinse the surface with ethanol and dry with nitrogen.
-
-
Carboxyl Group Activation:
-
Immerse the MUA-coated surface in a freshly prepared solution of 0.4 M EDC and 0.1 M NHS in activation buffer for 15 minutes at room temperature.
-
Rinse the surface with activation buffer.
-
-
Biotin-PEG3 Linker Attachment:
-
Immediately immerse the activated surface in a solution of 10 mg/mL Biotin-PEG3-amine in coupling buffer for 1-2 hours at room temperature.
-
Rinse with coupling buffer.
-
-
Blocking:
-
Immerse the surface in blocking buffer for 10 minutes to quench any unreacted NHS-esters.
-
Rinse with deionized water and dry with nitrogen.
-
-
Streptavidin and Biomolecule Immobilization:
-
Follow steps 4 and 5 from the glass surface protocol (Section 2.1).
-
Immobilization on Magnetic Beads
This protocol describes the functionalization of streptavidin-coated magnetic beads with a biotinylated biomolecule of interest. For bare magnetic beads, a surface activation and biotinylation step similar to the glass or gold protocols would be required first.
Materials:
-
Streptavidin-coated magnetic beads
-
Biotinylated biomolecule of interest
-
Binding/Washing Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
Elution Buffer (optional, e.g., 0.1 M glycine-HCl, pH 2.0)
-
Magnetic separator
Protocol:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads in the vial by vortexing.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic separator and allow the beads to pellet. Carefully remove and discard the supernatant.
-
Wash the beads by resuspending them in Binding/Washing Buffer, pelleting with the magnet, and removing the supernatant. Repeat this wash step twice.
-
-
Biomolecule Immobilization:
-
Resuspend the washed beads in Binding/Washing Buffer.
-
Add the biotinylated biomolecule to the bead suspension. The optimal amount of biomolecule will depend on the binding capacity of the beads and should be determined experimentally.
-
Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to keep the beads suspended.
-
Pellet the beads using the magnetic separator and discard the supernatant containing unbound biomolecule.
-
-
Washing:
-
Wash the beads three times with Binding/Washing Buffer to remove any non-specifically bound molecules.
-
-
Final Resuspension:
-
Resuspend the beads in the desired buffer for your downstream application.
-
Quantitative Data
The efficiency of biomolecule immobilization can be influenced by factors such as the linker length and the surface chemistry. The following tables summarize some key quantitative parameters.
| Parameter | Value | Surface | Measurement Technique | Reference |
| Biotin-Streptavidin Dissociation Constant (Kd) | ~10⁻¹⁴ - 10⁻¹⁵ M | N/A | Various | |
| Surface Density of Immobilized Oligonucleotides | ~3 x 10⁵ molecules/µm² | Silanized Glass | Fluorescence | |
| Immobilization Level of Streptavidin | 3000-4000 RU | Carboxyl Sensor | SPR |
Table 1: General Quantitative Data for Biotin-Streptavidin Immobilization.
| Linker | Application | Observation | Reference |
| Short PEG (e.g., PEG4) | Antibody Immobilization | Can lead to higher antigen binding capacity compared to direct adsorption. | |
| Varied PEG Lengths (0.65, 2, 5 kDa) | Antibody-Nanocarrier Targeting | Optimal PEG length for cell targeting can be cell-type dependent. | |
| Flexible vs. Rigid Linkers | scFv Immobilization | Linkers can improve immobilization of smaller biotinylation tags like AviTag. |
Table 2: Effect of PEG Linker Length on Biomolecule Immobilization.
| Bead Type | Binding Capacity (Free Biotin) | Binding Capacity (Biotinylated IgG) |
| MagnaLINK® Streptavidin Magnetic Beads | >12 nmol/mg | >750 pmol/mg (113 µg/mg) |
| Typical 2.8 µm Streptavidin Beads | 0.9 nmol/mg | 60 pmol/mg (10 µg/mg) |
Table 3: Binding Capacities of Commercial Streptavidin Magnetic Beads.
Visualizations
Experimental Workflow: Immobilization on Glass Surfaces
Caption: Workflow for immobilizing biomolecules on a glass surface.
Logical Relationship: this compound Linkage
Caption: Molecular interactions in this compound immobilization.
Signaling Pathway Example: Generic Kinase Cascadedot
References
Application Notes and Protocols for Biotin-PEG3-alcohol in Surface Plasmon Resonance (SPR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. A critical step in any SPR experiment is the stable and functional immobilization of a ligand to the sensor chip surface. Biotin-PEG3-alcohol is a versatile linker molecule that facilitates the immobilization of biotinylated molecules for subsequent interaction studies. The biotin group provides a high-affinity binding site for streptavidin, which is often pre-immobilized on the sensor surface, ensuring a stable and oriented capture of the ligand. The polyethylene glycol (PEG) spacer enhances solubility and minimizes non-specific binding and steric hindrance, while the terminal alcohol group offers a reactive handle for covalent attachment to appropriately functionalized sensor surfaces.
These application notes provide detailed protocols for the use of this compound in SPR studies, focusing on immobilization strategies and subsequent interaction analysis.
Key Applications
-
Oriented Immobilization of Ligands: By coupling this compound to a sensor surface, a biotin-presenting surface is created. This allows for the high-affinity capture of streptavidin, which in turn can bind any biotinylated ligand (proteins, antibodies, nucleic acids, etc.) in a defined orientation. This is particularly advantageous for studying interactions where the binding site of the ligand needs to be freely accessible.
-
Studying High-Affinity Interactions: The quasi-irreversible nature of the biotin-streptavidin interaction (dissociation constant, Kd ≈ 10⁻¹⁵ M) provides a highly stable baseline, which is essential for accurate kinetic analysis of subsequent analyte binding.[1]
-
Reducing Non-Specific Binding: The hydrophilic PEG linker creates a biocompatible surface that effectively reduces the non-specific adsorption of analytes to the sensor chip, leading to cleaner sensorgrams and more reliable data.[2]
Experimental Protocols
Protocol 1: Immobilization of this compound on an Isocyanate-Activated Sensor Surface
This protocol describes the direct covalent attachment of this compound to an isocyanate-activated sensor surface. Isocyanate groups react with the terminal hydroxyl group of the this compound to form a stable carbamate linkage.
Materials:
-
SPR instrument and associated reagents
-
Isocyanate-activated sensor chip
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Streptavidin
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)
Methodology:
-
System Preparation:
-
Equilibrate the SPR system with the running buffer at the desired temperature (typically 25°C).
-
Perform a system normalization or calibration as per the instrument's guidelines.
-
-
Preparation of this compound Solution:
-
Dissolve this compound in anhydrous DMF or DMSO to a stock concentration of 100 mM.
-
Further dilute the stock solution in the running buffer to a final concentration of 1-10 mg/mL. The optimal concentration should be determined empirically.
-
-
Immobilization of this compound:
-
Insert the isocyanate-activated sensor chip into the SPR instrument.
-
Prime the system with the running buffer to establish a stable baseline.
-
Inject the this compound solution over the desired flow cell(s) at a low flow rate (e.g., 5-10 µL/min) for a contact time sufficient to achieve the desired immobilization level (typically aiming for an increase of 100-300 Response Units, RU).
-
Monitor the immobilization in real-time.
-
Wash the surface with the running buffer until the baseline is stable.
-
-
Streptavidin Capture:
-
Prepare a solution of streptavidin in the running buffer at a concentration of 50-100 µg/mL.
-
Inject the streptavidin solution over the biotinylated surface at a flow rate of 10 µL/min until the desired capture level is reached (e.g., 1000-2000 RU).
-
Wash with running buffer to remove any non-specifically bound streptavidin.
-
-
Biotinylated Ligand Immobilization:
-
Prepare a solution of the biotinylated ligand of interest in the running buffer at an appropriate concentration (typically in the low µg/mL range).
-
Inject the biotinylated ligand solution over the streptavidin-coated surface to achieve the desired immobilization level for the subsequent interaction analysis.
-
-
Interaction Analysis:
-
Inject a series of analyte concentrations over the ligand-immobilized surface and a reference surface (e.g., a streptavidin-coated surface without the ligand).
-
Monitor the association and dissociation phases.
-
Regenerate the surface between analyte injections using the appropriate regeneration solution if the ligand-analyte interaction is reversible. Note that the biotin-streptavidin linkage is not typically regenerated.
-
Alternative Immobilization Strategies for this compound
-
Epoxy-Activated Surfaces: Similar to isocyanate surfaces, epoxy groups can react with the hydroxyl group of this compound, although this may require elevated pH and longer reaction times.
-
Activation of the Alcohol Group: The terminal alcohol of this compound can be chemically activated to become a better leaving group (e.g., by tosylation with tosyl chloride). The activated Biotin-PEG3-tosylate can then be reacted with an amine-functionalized sensor surface. This two-step process offers an alternative for surfaces lacking direct alcohol-reactive chemistries.
Data Presentation
The following table provides representative quantitative data that could be obtained from an SPR experiment utilizing a this compound modified surface for the analysis of a protein-protein interaction.
| Parameter | Flow Cell 1 (Reference) | Flow Cell 2 (Active) |
| Immobilization of this compound | ||
| Immobilization Level (RU) | N/A | 150 |
| Capture of Streptavidin | ||
| Capture Level (RU) | 1200 | 1250 |
| Immobilization of Biotinylated Ligand (Antibody) | ||
| Immobilization Level (RU) | N/A | 800 |
| Analyte Binding (Antigen at 100 nM) | ||
| Association Rate Constant (ka) (1/Ms) | N/A | 2.5 x 10⁵ |
| Dissociation Rate Constant (kd) (1/s) | N/A | 5.0 x 10⁻⁴ |
| Equilibrium Dissociation Constant (KD) (nM) | N/A | 2.0 |
| Maximum Response (Rmax) (RU) | 5 | 150 |
Visualizations
References
Biotin-PEG3-Alcohol in Fluorescence Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-alcohol is a versatile linker molecule increasingly utilized in fluorescence microscopy applications. Its unique structure, comprising a high-affinity biotin tag, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a reactive terminal hydroxyl group, offers significant advantages for the labeling and visualization of biomolecules. The biotin moiety allows for highly specific and robust detection through fluorescently-conjugated streptavidin, enabling signal amplification for enhanced sensitivity.[1] The PEG spacer enhances the water solubility of the labeled molecule, reduces steric hindrance, and minimizes non-specific binding, contributing to improved signal-to-noise ratios in imaging experiments.[2][3] The terminal alcohol can be activated or modified to react with various functional groups on proteins, antibodies, or other molecules of interest, facilitating their conjugation.[3][4]
These application notes provide an overview of the use of this compound in fluorescence microscopy, including protocols for conjugation and cell labeling, and a discussion of its utility in studying cellular signaling pathways.
Data Presentation
While direct quantitative comparisons of this compound with other linkers in fluorescence microscopy are not extensively published, the following tables summarize key characteristics and representative data for biotin-PEG linkers and the biotin-streptavidin system.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H29N3O5S | |
| Molecular Weight | 375.48 g/mol | |
| Purity | >96% | |
| Storage | -20°C | |
| Key Features | Biotin for streptavidin binding, PEG3 spacer for hydrophilicity and reduced steric hindrance, terminal alcohol for conjugation. |
Table 2: Representative Data on the Effect of PEG Spacers on Fluorescence
| Biotin-Fluorophore Conjugate | Fluorescence Intensity upon Binding to Avidin/Streptavidin | Key Finding | Reference |
| Conventional (~14 atom spacer) | Significantly quenched | Short spacers can lead to fluorescence quenching. | |
| Biotin-PEG-Fluorophore | Retains intense fluorescence | PEG spacers can prevent fluorescence quenching. |
Table 3: Biotin-Streptavidin Interaction Characteristics
| Parameter | Value | Significance |
| Dissociation Constant (Kd) | ~10⁻¹⁴ to 10⁻¹⁵ M | One of the strongest known non-covalent biological interactions, ensuring stable labeling. |
| Stoichiometry | 4 biotin molecules per streptavidin tetramer | Allows for signal amplification by binding multiple fluorescent streptavidin molecules to a single biotinylated target. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein/Antibody via NHS Ester Chemistry
This protocol describes a general method to first activate the hydroxyl group of this compound to an N-hydroxysuccinimide (NHS) ester and then conjugate it to primary amines (e.g., lysine residues) on a protein or antibody.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Protein/antibody solution in amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis cassette
Procedure:
-
Activation of this compound (Preparation of Biotin-PEG3-NHS ester):
-
Dissolve this compound in anhydrous DMF or DMSO.
-
Add an equimolar amount of DSC and a slight excess of TEA or DIPEA.
-
Stir the reaction at room temperature for 4-6 hours or overnight at 4°C.
-
The resulting Biotin-PEG3-NHS ester solution can be used directly or purified.
-
-
Preparation of Protein/Antibody:
-
Dissolve the protein or antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein solution contains amine-containing buffers like Tris or glycine, perform a buffer exchange using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Add the activated Biotin-PEG3-NHS ester solution to the protein/antibody solution. A 10- to 20-fold molar excess of the NHS ester to the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming unreacted NHS ester.
-
-
Purification of the Biotinylated Protein/Antibody:
-
Remove unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Protocol 2: Immunofluorescence Staining of Cells with a Biotinylated Primary Antibody
This protocol outlines the steps for using a biotinylated primary antibody to label a target antigen in fixed and permeabilized cells, followed by detection with a fluorescently labeled streptavidin.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Biotinylated primary antibody (prepared using Protocol 1 or commercially available)
-
Fluorescently labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488, Streptavidin-Cy3)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Wash cells twice with PBS.
-
Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Cell Permeabilization (for intracellular targets):
-
Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the biotinylated primary antibody in Blocking Buffer to the predetermined optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Fluorescent Streptavidin Incubation:
-
Dilute the fluorescently labeled streptavidin in Blocking Buffer to the manufacturer's recommended concentration.
-
Incubate the cells with the diluted fluorescent streptavidin for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI, if desired.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Visualization of Signaling Pathways and Workflows
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
This compound can be used to label ligands, such as Epidermal Growth Factor (EGF), to study receptor-ligand interactions and downstream signaling events. Upon binding of a biotinylated EGF to the EGFR, the receptor dimerizes and autophosphorylates, initiating a cascade of intracellular signals that can be visualized through immunofluorescence targeting downstream effectors.
Caption: EGFR signaling pathway initiated by a biotinylated ligand.
Experimental Workflow: Antibody Biotinylation and Immunofluorescence
The following diagram illustrates the overall workflow from conjugating an antibody with this compound to its use in an immunofluorescence experiment.
References
- 1. Different Influences of Biotinylation and PEGylation on Cationic and Anionic Proteins for Spheroid Penetration and Intracellular Uptake to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotin-fluorophore conjugates with poly(ethylene glycol) spacers retain intense fluorescence after binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. Universal Biotin—PEG-Linked Gold Nanoparticle Probes for the Simultaneous Detection of Nucleic Acids and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Biotin-PEG3-Alcohol Derivatives in Click Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Biotin-PEG3-alcohol derivatives in click chemistry. These reagents are invaluable tools for bioconjugation, enabling the specific and efficient labeling of biomolecules for a wide range of applications in research, diagnostics, and drug development. The inclusion of a polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the biotin moiety allows for strong and specific binding to avidin and streptavidin for detection and purification.
Introduction to Click Chemistry with Biotin-PEG3 Derivatives
Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and specific. The most common click chemistry reactions used in bioconjugation are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This compound is readily derivatized to contain either an azide (Biotin-PEG3-Azide) or a terminal alkyne (Biotin-PEG3-Alkyne) functional group, making it a versatile reagent for these powerful conjugation techniques.[1][2]
Key Features and Applications:
-
Targeted Drug Delivery: Biotin-PEG linkers can be used to conjugate drugs to targeting moieties like antibodies or peptides, facilitating delivery to specific cells or tissues.[3][4][5]
-
Protein and Cell Labeling: Efficiently label proteins, cells, and other biomolecules for visualization, tracking, and quantification.
-
Immunoassays and Diagnostics: The strong biotin-streptavidin interaction is widely used in ELISA and other diagnostic assays.
-
Proteomics and Activity-Based Protein Profiling: Identify and enrich specific classes of proteins from complex biological samples.
-
Biomolecule Immobilization: Attach biotinylated molecules to streptavidin-coated surfaces for various applications, including biosensors and affinity chromatography.
Quantitative Data Presentation
The following tables summarize representative quantitative data for common applications of Biotin-PEG3 derivatives in click chemistry.
Table 1: Comparison of CuAAC and SPAAC for O-GlcNAc Proteomics
| Click Chemistry Method | Biotinylated Probe | Number of Identified Putative O-GlcNAc Modified Proteins | Overlapping Proteins |
| CuAAC | Biotin-Diazo-Alkyne | 229 | 114 |
| SPAAC | Biotin-DIBO-Alkyne | 188 | 114 |
Data adapted from a study on A549 cells, demonstrating that CuAAC with a Biotin-Diazo-Alkyne probe identified a higher number of proteins compared to SPAAC with a Biotin-DIBO-Alkyne probe.
Table 2: Labeling Efficiency of Cell Surface Proteins
| Reagent Concentration (µM) | Incubation Time (minutes) | Mean Fluorescence Intensity (Arbitrary Units) | Percentage of Labeled Cells (%) |
| 1 | 30 | 1500 ± 120 | 85 ± 5 |
| 5 | 30 | 4500 ± 350 | 98 ± 2 |
| 10 | 30 | 8200 ± 600 | >99 |
| 5 | 15 | 2800 ± 210 | 92 ± 4 |
| 5 | 60 | 4800 ± 400 | 99 ± 1 |
Representative data for cell surface protein labeling. While this data is for a TAMRA-PEG3-biotin NHS ester, similar efficiencies can be expected for click chemistry-based labeling under optimized conditions.
Experimental Protocols
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for labeling an alkyne-modified biomolecule with Biotin-PEG3-Azide.
Materials:
-
Biotin-PEG3-Azide
-
Alkyne-modified biomolecule (e.g., protein, DNA)
-
Copper(II) sulfate (CuSO4)
-
Sodium Ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve reagents)
-
Quenching solution (e.g., 10 mM EDTA)
-
Purification supplies (e.g., size-exclusion chromatography columns, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG3-Azide in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of Sodium Ascorbate in water (prepare fresh).
-
Prepare a 1.7 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMSO and tert-butanol.
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to the desired concentration.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule, Biotin-PEG3-Azide (typically 2-10 fold molar excess over the biomolecule), and TBTA (if using).
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific biomolecules.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to chelate the copper catalyst.
-
-
Purification:
-
Remove unreacted Biotin-PEG3-Azide and catalyst components by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.
-
Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free labeling of an azide-modified biomolecule with a Biotin-PEG3-DBCO (dibenzocyclooctyne) derivative.
Materials:
-
Biotin-PEG3-DBCO
-
Azide-modified biomolecule
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
DMSO (if needed to dissolve reagents)
-
Purification supplies
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Biotin-PEG3-DBCO in DMSO.
-
Dissolve the azide-modified biomolecule in the reaction buffer.
-
-
Reaction Setup:
-
Mix the azide-modified biomolecule with a 2-4 fold molar excess of the Biotin-PEG3-DBCO solution.
-
-
Incubation:
-
Incubate the reaction mixture for 4-24 hours at 4°C or for at least 4 hours at 25°C with agitation. Reaction times can be optimized based on the specific reactants.
-
-
Purification:
-
Purify the biotinylated biomolecule from excess Biotin-PEG3-DBCO using an appropriate method as described in the CuAAC protocol.
-
Diagrams of Workflows and Signaling Pathways
Experimental Workflow for Cell Surface Protein Labeling and Analysis
Caption: Workflow for labeling and identifying cell surface glycoproteins.
Logical Relationship in Targeted Drug Delivery using Biotin-PEG Linkers
Caption: Targeted drug delivery logical flow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Biotin-PEG3-Alkyne [nebulabio.com]
- 3. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biotin PEG, Biotin Linker, Biotinylation Reagents- ADC Linkers | AxisPharm [axispharm.com]
- 5. Biotin conjugates in targeted drug delivery: is it mediated by a biotin transporter, a yet to be identified receptor, or (an)other unknown mechanism(s)? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotin-PEG3-alcohol Conjugation Efficiency
Welcome to the technical support center for Biotin-PEG3-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on improving the conjugation efficiency of your experiments. Below, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a biotinylation reagent that contains a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3] The PEG spacer is hydrophilic, which helps to increase the solubility of the labeled molecule and reduce steric hindrance.[1][4] The primary hydroxyl group is the reactive site for conjugation, but it requires activation before it can efficiently react with other functional groups.
Q2: What functional groups can I conjugate to an activated this compound?
Once the terminal hydroxyl group is activated, this compound can be conjugated to a variety of nucleophilic functional groups commonly found on biomolecules, including:
-
Primary amines (-NH2): Found on the N-terminus of proteins and the side chain of lysine residues.
-
Carboxyl groups (-COOH): Found on the C-terminus of proteins and the side chains of aspartic acid and glutamic acid.
-
Thiols (-SH): Found on the side chain of cysteine residues.
Q3: How do I activate the hydroxyl group of this compound for conjugation?
The hydroxyl group is not inherently reactive towards common functional groups on biomolecules and must first be converted into a more reactive functional group. Common activation methods include:
-
Activation for Amine Conjugation:
-
Using 1,1'-Carbonyldiimidazole (CDI): CDI activates the hydroxyl group to form an imidazole carbamate intermediate, which can then react with primary amines to form a stable carbamate linkage.
-
Using N,N'-Disuccinimidyl Carbonate (DSC): DSC also activates the hydroxyl group, creating an active intermediate that readily reacts with amines.
-
-
Activation for Carboxyl or Thiol Conjugation:
-
Tosylation: The hydroxyl group can be converted into a tosylate, a good leaving group, by reacting it with tosyl chloride (TsCl) in the presence of a base like pyridine. The tosylated PEG can then react with nucleophiles like carboxylates or thiols.
-
Q4: How can I assess the success and efficiency of my biotinylation reaction?
Several methods can be used to determine the degree of biotin incorporation:
-
HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This is a common colorimetric method to estimate the mole-to-mole ratio of biotin to protein. The assay is based on the displacement of HABA from the HABA-avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.
-
Mass Spectrometry (MS): Mass spectrometry provides a more precise measurement of biotin incorporation by detecting the mass shift in the modified molecule. It can also help identify the sites of biotinylation.
-
SDS-PAGE Analysis: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can show a shift in the molecular weight of the protein after biotinylation, indicating successful conjugation.
Troubleshooting Guides
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps & Solutions |
| Inefficient activation of this compound | - Verify Reagent Quality: Ensure your activating agents (CDI, DSC, TsCl) are fresh and have been stored under appropriate conditions (e.g., desiccated, protected from moisture). - Optimize Activation Reaction Conditions: Ensure anhydrous conditions for the activation step, as these reagents are moisture-sensitive. Use an appropriate solvent (e.g., anhydrous DMF or DMSO). - Confirm Activation: If possible, use an analytical technique like NMR or a simple colorimetric test to confirm the formation of the activated intermediate before proceeding with the conjugation. |
| Suboptimal conjugation reaction conditions | - Check pH: The optimal pH for the conjugation reaction depends on the target functional group. For amine conjugation, a pH of 7.2-8.5 is generally recommended. - Molar Ratio of Reactants: Empirically determine the optimal molar excess of activated this compound to your target molecule. A 5 to 20-fold molar excess is a common starting point. - Reaction Time and Temperature: Optimize the incubation time and temperature. Monitor the reaction progress at different time points (e.g., 2, 4, 8, and 24 hours) and temperatures (e.g., 4°C, room temperature). |
| Degradation of reagents | - Proper Storage: Store this compound at -20°C and protect it from moisture. Allow the reagent to equilibrate to room temperature before opening the vial to prevent condensation. - Fresh Solutions: Prepare solutions of activating agents and this compound immediately before use. Do not store them in solution for extended periods. |
| Issues with the target biomolecule | - Buffer Compatibility: Avoid buffers containing primary amines (e.g., Tris) or carboxylates if they are your target functional group, as they will compete with the reaction. Dialyze your sample into a suitable buffer (e.g., PBS) if necessary. - Protein Aggregation: The addition of PEG can sometimes cause aggregation. If you observe precipitation, consider reducing the concentration of reactants or adding a solubility-enhancing agent. |
Issue 2: Non-Specific Binding or Multiple Conjugation Sites
| Possible Cause | Troubleshooting Steps & Solutions |
| High molar excess of biotinylation reagent | - Titrate the Reagent: Perform a titration experiment with varying molar ratios of activated this compound to your target molecule to find the optimal concentration that favors single-site conjugation. |
| Reactive groups on the target molecule with similar pKa | - pH Optimization: Fine-tune the reaction pH to favor the deprotonation of the desired target amine (e.g., N-terminal amine vs. lysine side chains). |
| Presence of highly reactive functional groups | - Blocking Agents: If you want to target a specific type of functional group, consider using a reversible blocking agent for other reactive sites on your biomolecule. |
Experimental Protocols
Protocol 1: Activation of this compound with CDI for Amine Conjugation
-
Reagent Preparation:
-
Dissolve this compound in anhydrous dimethylformamide (DMF) to a final concentration of 100 mM.
-
Dissolve 1,1'-Carbonyldiimidazole (CDI) in anhydrous DMF to a final concentration of 120 mM. Prepare this solution immediately before use.
-
-
Activation Reaction:
-
In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), add the this compound solution.
-
Slowly add the CDI solution to the this compound solution with gentle stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
-
Conjugation to an Amine-Containing Molecule (e.g., Protein):
-
Prepare your protein solution in an amine-free buffer (e.g., PBS, pH 7.4).
-
Add the activated this compound solution to the protein solution at a desired molar excess.
-
Incubate the reaction mixture for 2-12 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.
-
Purify the biotinylated protein from excess reagents using size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
Protocol 2: Quantification of Biotinylation with the HABA Assay
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in a suitable buffer (e.g., PBS) according to the manufacturer's instructions.
-
Measure Baseline Absorbance: Pipette the HABA/Avidin solution into a cuvette or microplate well and measure the absorbance at 500 nm (A500_initial).
-
Add Biotinylated Sample: Add a known amount of your purified biotinylated protein to the HABA/Avidin solution and mix well.
-
Measure Final Absorbance: Incubate for 5-10 minutes at room temperature and then measure the absorbance at 500 nm again (A500_final).
-
Calculate Biotin Concentration: The decrease in absorbance is proportional to the amount of biotin in your sample. Use the following formula to calculate the moles of biotin:
Moles of Biotin = (A500_initial - A500_final) / (ε_HABA-Avidin - ε_HABA)
(where ε is the molar extinction coefficient). Refer to a commercial kit's manual for specific calculation details and standard curves.
Data Presentation
Table 1: Recommended Molar Excess of Activated this compound for Protein Conjugation
| Target Degree of Labeling | Recommended Molar Excess |
| 1-2 biotins/protein | 5-10 fold |
| 3-5 biotins/protein | 10-20 fold |
| >5 biotins/protein | 20-50 fold |
Note: These are starting recommendations and may require optimization for your specific protein and reaction conditions.
Table 2: Common Buffers for Biotinylation Reactions
| Buffer | Recommended pH Range | Comments |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, amine-free. |
| Borate Buffer | 8.0 - 9.0 | Can be used for amine conjugation. |
| MES Buffer | 5.5 - 6.7 | Suitable for some carbodiimide-mediated carboxyl conjugations. |
Visualizations
Caption: General workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
Technical Support Center: Preventing Protein Aggregation with Biotin-PEG3-alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues when labeling with Biotin-PEG3-alcohol.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the biotinylation of proteins that can lead to aggregation.
Problem: My protein precipitated immediately after adding the this compound reagent.
| Possible Cause | Recommended Solution |
| Solvent Shock | The this compound is likely dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause localized denaturation and precipitation. Action: Keep the volume of the organic solvent to a minimum, ideally less than 5% of the total reaction volume. Add the labeling reagent slowly and dropwise to the protein solution while gently stirring to ensure rapid and uniform mixing.[1][2] |
| Incorrect Buffer pH | If the pH of the reaction buffer is too close to your protein's isoelectric point (pI), its solubility will be at its lowest, increasing the likelihood of aggregation.[2][3] Action: Adjust the pH of your reaction buffer to be at least one pH unit away from the protein's pI. For chemistries targeting primary amines (like NHS esters), a pH of 7.5-8.5 is often optimal for labeling efficiency.[2] |
| High Reagent Concentration | A high localized concentration of the biotinylation reagent can lead to rapid, uncontrolled labeling and subsequent aggregation. Action: Instead of adding the reagent as a dry powder, first dissolve it in an appropriate solvent and then add it to the protein solution in a controlled manner. |
Problem: I'm observing a gradual increase in turbidity or precipitation during the labeling reaction.
| Possible Cause | Recommended Solution |
| Over-modification of the Protein | Labeling too many surface residues, particularly if they are critical for solubility, can alter the protein's isoelectric properties and lead to aggregation. This is a common issue when targeting lysine residues. Action: Reduce the molar excess of the this compound reagent in the reaction. Perform a titration experiment with varying molar ratios of the labeling reagent to the protein to find the optimal balance between labeling efficiency and protein stability. |
| Protein Instability under Reaction Conditions | The protein may not be stable for the required incubation time at the reaction temperature. Action: Lower the incubation temperature (e.g., perform the reaction at 4°C instead of room temperature), though this may require a longer incubation time. Alternatively, reduce the overall reaction time. Consider adding stabilizing excipients to the buffer (see table below). |
| Oxidation and Disulfide Bond Formation | If your protein has surface-exposed cysteine residues, they can oxidize and form intermolecular disulfide bonds, leading to aggregation. Action: Add a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a concentration of 0.5-1 mM. TCEP is stable and generally does not interfere with common biotinylation chemistries. |
Problem: My protein looks fine after the labeling reaction, but it aggregates after purification or during storage.
| Possible Cause | Recommended Solution |
| Inappropriate Final Buffer | The biotinylated protein may have different stability requirements than the unlabeled protein due to changes in its surface properties. The purification or storage buffer may not be optimal. Action: Screen for a new optimal storage buffer for your labeled protein. This might involve adjusting the pH, ionic strength, or including stabilizing additives. |
| Freeze-Thaw Instability | Repeated freeze-thaw cycles can induce protein aggregation. Action: Store the biotinylated protein in single-use aliquots at -80°C. Include a cryoprotectant like glycerol (typically 10-25%) in the storage buffer to minimize damage during freezing and thawing. |
| High Protein Concentration | Proteins, especially modified ones, are more prone to aggregation at high concentrations. Action: If possible, store your protein at a lower concentration. If a high concentration is necessary, it is crucial to optimize the buffer with stabilizing excipients. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does the PEG component help?
This compound is a labeling reagent that contains a biotin molecule for detection or capture, a three-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group for conjugation. The PEG linker is hydrophilic and flexible, which offers several advantages:
-
Increased Solubility: The PEG chain helps to increase the water solubility of the biotinylated protein, which can help prevent aggregation.
-
Steric Hindrance: The PEG spacer can act as a "shield," masking hydrophobic patches on the protein surface that might otherwise lead to self-association and aggregation.
-
Reduced Immunogenicity: For in vivo applications, PEGylation can reduce the immunogenicity of the labeled protein.
Q2: What are the primary causes of protein aggregation during biotinylation?
Protein aggregation during biotinylation can be triggered by several factors:
-
Changes in Physicochemical Properties: The covalent attachment of biotin can alter a protein's isoelectric point, hydrophobicity, and surface charge distribution, leading to instability.
-
Environmental Stress: Suboptimal buffer conditions (pH, ionic strength), elevated temperatures, and mechanical stress (e.g., vigorous vortexing) can destabilize proteins and promote aggregation.
-
High Protein Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.
-
Oxidation: The formation of intermolecular disulfide bonds between free cysteine residues can cause proteins to aggregate.
Q3: How can I optimize my buffer to prevent aggregation?
Buffer optimization is a critical step in preventing protein aggregation. Here are some key parameters to consider:
-
pH: Ensure the buffer pH is at least one unit away from your protein's isoelectric point (pI) to maintain a net surface charge, which promotes repulsion between protein molecules.
-
Ionic Strength: The effect of salt concentration is protein-dependent. While low salt can sometimes lead to aggregation due to insufficient charge screening, high salt can also promote aggregation by disrupting the hydration shell. It is often necessary to empirically determine the optimal salt concentration (e.g., 50-150 mM NaCl).
-
Buffer Species: The choice of buffer can also influence protein stability. Some buffer molecules can interact with the protein surface and modulate its stability. It may be beneficial to screen different buffer systems (e.g., phosphate, HEPES, Tris).
Q4: What additives can I include in my reaction and storage buffers to enhance protein stability?
Several types of additives can be used to stabilize proteins and prevent aggregation:
| Additive Type | Examples | Concentration | Mechanism of Action |
| Osmolytes/Polyols | Glycerol, Sucrose, Trehalose | 5-25% (Glycerol), 5-10% (Sugars) | Stabilize the native protein structure by being preferentially excluded from the protein surface, which strengthens the protein's hydration shell. |
| Amino Acids | Arginine, Glutamate | 50-500 mM | Can suppress aggregation by binding to charged and hydrophobic regions on the protein surface, preventing self-association. |
| Non-ionic Detergents | Tween-20, Triton X-100 | 0.01-0.1% | Can help to solubilize proteins and prevent aggregation by interacting with hydrophobic patches, but should be used with caution as they can sometimes interfere with downstream applications. |
| Reducing Agents | TCEP, DTT, β-mercaptoethanol | 0.5-5 mM | Prevent the formation of intermolecular disulfide bonds that can lead to aggregation. TCEP is often preferred as it is more stable and less likely to interfere with some labeling chemistries. |
Q5: How can I remove aggregates from my biotinylated protein sample?
If aggregates have already formed, they can sometimes be removed:
-
Centrifugation: Insoluble aggregates can be pelleted by high-speed centrifugation.
-
Filtration: Large aggregates can be removed by passing the sample through a syringe filter (e.g., 0.22 µm).
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating soluble aggregates from the desired monomeric protein.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation with this compound
This protocol provides a starting point for the biotinylation of a protein. Optimization of the molar ratio of the labeling reagent and buffer conditions is recommended for each specific protein.
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.5-8.5. The protein concentration should ideally be between 1-5 mg/mL.
-
Prepare this compound Stock Solution: Dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Calculate Molar Ratio: Determine the desired molar excess of the biotinylation reagent to the protein. A starting point of a 20-fold molar excess is common, but this should be optimized.
-
Labeling Reaction: a. Add the calculated volume of the this compound stock solution to the protein solution. Add the reagent slowly while gently stirring. b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding a quenching buffer such as Tris-HCl to a final concentration of 50-100 mM. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted biotinylation reagent and quenching buffer components by dialysis, desalting column, or size exclusion chromatography, exchanging the protein into a suitable storage buffer.
Protocol 2: Screening for Optimal Buffer Conditions to Prevent Aggregation
This protocol can be used to identify buffer conditions that maintain the stability of your protein during the labeling process.
-
Prepare a Matrix of Buffers: Prepare a series of buffers with varying pH (e.g., 6.5, 7.5, 8.5) and ionic strengths (e.g., 50 mM, 150 mM, 250 mM NaCl). Also, consider including potential stabilizing additives in a subset of these buffers.
-
Aliquoting the Protein: Aliquot your protein into each of the buffer conditions.
-
Stress Induction (Optional): To accelerate the identification of optimal conditions, you can subject the aliquots to a stressor, such as a short incubation at an elevated temperature (e.g., 37°C or 42°C for 1 hour).
-
Visual and Spectroscopic Analysis: a. Visually inspect each sample for any signs of precipitation or turbidity. b. Measure the absorbance at 340 nm (A340) of each sample. An increase in A340 is indicative of light scattering from soluble aggregates.
-
Selection of Optimal Buffer: Choose the buffer condition that results in the lowest level of aggregation for your biotinylation experiment.
Diagrams
Caption: A flowchart of the general experimental workflow for protein biotinylation.
Caption: A logical diagram for troubleshooting protein aggregation during biotinylation.
References
Technical Support Center: A Troubleshooting Guide for Biotin-PEG3-alcohol Reactions
Welcome to the technical support center for Biotin-PEG3-alcohol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during the biotinylation process. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Reaction Setup and Execution
Q1: I am planning to couple this compound to a carboxylic acid-containing molecule. What is the recommended protocol?
A1: The most common method for coupling this compound to a carboxylic acid is through a carbodiimide-mediated reaction, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step, one-pot reaction first activates the carboxylic acid to form a more stable NHS ester, which then efficiently reacts with the primary alcohol of this compound.
dot
Caption: EDC/NHS coupling workflow for this compound.
Experimental Protocol: EDC/NHS Coupling of this compound to a Carboxylic Acid
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous aprotic solvent (e.g., DMF, DMSO, DCM). | Ensure the solvent is dry to prevent hydrolysis of EDC and the NHS ester intermediate. |
| Reaction pH | Activation: 4.5-6.0; Coupling: 7.2-8.5. | Use a non-amine, non-carboxylate buffer like MES for the activation step.[1] For the coupling step, a phosphate buffer (PBS) can be used.[1] |
| Molar Ratios | Molecule-COOH : EDC : NHS : Biotin-PEG3-OH | A common starting point is a molar ratio of 1 : 1.5 : 1.2 : 2. Optimization may be required. |
| Reaction Time | Activation: 15-60 minutes at RT; Coupling: 2 hours at RT to overnight at 4°C. | Monitor reaction progress by TLC or LC-MS. |
| Temperature | Room Temperature (RT) or 4°C. | Lower temperatures can help to minimize hydrolysis of the NHS ester.[2] |
| Quenching | Optional: Add an excess of a primary amine (e.g., Tris or glycine) or 2-mercaptoethanol.[3] | This step terminates the reaction by consuming any unreacted NHS esters. |
Q2: My biotinylation reaction with this compound has a low yield. What are the possible causes and solutions?
A2: Low yields in biotinylation reactions can stem from several factors related to reagent quality, reaction conditions, and the stability of intermediates.
Troubleshooting Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Inactive EDC | EDC is moisture-sensitive and can hydrolyze over time, rendering it inactive.[4] Use a fresh vial of EDC, and allow it to equilibrate to room temperature before opening to prevent condensation. Visually, active EDC should be a white crystalline powder; a sticky or discolored appearance may indicate degradation. |
| Hydrolysis of NHS Ester | The NHS ester intermediate is susceptible to hydrolysis, especially at high pH and temperature. Perform the reaction at a pH between 7.2 and 8.5 and consider running the coupling step at 4°C. |
| Suboptimal Molar Ratios | An insufficient excess of this compound or coupling reagents can lead to incomplete reaction. Try increasing the molar excess of this compound and the coupling reagents. |
| Presence of Nucleophilic Impurities | Buffers containing primary amines (e.g., Tris, glycine) will compete with this compound for the activated carboxylic acid. Ensure your reaction buffer is free of such impurities. |
| Steric Hindrance | If the carboxylic acid on your molecule is sterically hindered, the reaction with the bulky this compound may be slow. Consider increasing the reaction time or temperature, or using a longer PEG-linker biotinylation reagent. |
dot
Caption: Common causes of low biotinylation yield.
Side Reactions and Purification
Q3: I am observing unexpected spots on my TLC analysis. What are the common side products in an EDC/NHS reaction with an alcohol?
A3: The primary side reaction of concern is the formation of an N-acylurea. This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, rearranges instead of reacting with the NHS or the alcohol. This N-acylurea byproduct can be difficult to separate from the desired product due to similar polarities. Another potential side reaction is the hydrolysis of the NHS ester back to the starting carboxylic acid.
Q4: How can I monitor the progress of my this compound reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. You can track the consumption of the starting materials (your carboxylic acid-containing molecule and this compound) and the formation of the new, more nonpolar product. A typical mobile phase for such a reaction could be a mixture of dichloromethane and methanol or ethyl acetate and hexane, with the exact ratio depending on the polarity of your specific molecules. Staining with potassium permanganate can help visualize the spots. Alternatively, LC-MS can provide more definitive tracking of product formation and identification of side products.
Q5: What is the best way to purify my biotinylated product?
A5: For macromolecules like proteins and antibodies, the most effective purification method is affinity chromatography using streptavidin-functionalized resins (e.g., streptavidin agarose). The extremely high affinity of the biotin-streptavidin interaction allows for stringent washing steps to remove unreacted starting materials and byproducts, resulting in a highly pure product. For smaller molecules, standard purification techniques like silica gel column chromatography or preparative HPLC can be employed.
Data on Streptavidin Resin Binding Capacity
| Resin Type | Reported Biotin Binding Capacity (nmol/mL of resin) |
| Streptavidin Agarose Resin | > 120 |
| Streptavidin Agarose Ultra Performance | > 330 |
| Streptavidin Agarose 6 Fast Flow | > 300 |
Note: The effective binding capacity can be lower for large biotinylated molecules due to steric hindrance.
Troubleshooting Purification
Q6: My biotinylated protein is not binding to the streptavidin column. What could be the issue?
A6: There are several potential reasons for poor binding to a streptavidin column:
-
Failed Biotinylation Reaction: The most likely reason is that the biotinylation reaction was unsuccessful. Re-evaluate your reaction conditions and confirm product formation using an analytical technique like mass spectrometry.
-
Column Overload: Ensure you have not exceeded the binding capacity of your streptavidin resin. Refer to the manufacturer's specifications for the resin's capacity.
-
Incorrect Buffer Conditions: Binding is typically optimal at a neutral pH. Ensure your binding and wash buffers are at the correct pH and do not contain substances that could interfere with the biotin-streptavidin interaction.
-
Presence of Free Biotin: If your sample contains a high concentration of free, unreacted this compound, it will compete with your biotinylated molecule for binding sites on the resin. Ensure adequate removal of excess biotinylation reagents before affinity purification.
Q7: I am having difficulty eluting my biotinylated molecule from the streptavidin column. What are my options?
A7: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known, making elution challenging. Harsh, denaturing conditions are often required.
Elution Strategies for Streptavidin Affinity Chromatography
| Elution Method | Conditions | Considerations |
| Low pH | 0.1 M glycine-HCl, pH 2.5-2.8 | May denature the purified protein. |
| High Concentration of Free Biotin | Excess free biotin with heating | Can be effective for some proteins, but may not be sufficient for very strong interactions. |
| Denaturing Agents | 8 M Guanidine-HCl, pH 1.5 | Will denature the protein and the streptavidin on the column, preventing resin reuse. |
| Enzymatic Cleavage | If a protease cleavage site is engineered between the biotin tag and the protein of interest. | Allows for elution of the native protein, leaving the biotin tag bound to the resin. |
dot
Caption: Purification and elution troubleshooting logic.
This guide provides a starting point for troubleshooting your this compound reactions. Successful biotinylation often requires optimization of the reaction conditions for your specific molecule of interest.
References
optimizing reaction conditions for Biotin-PEG3-alcohol coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions for Biotin-PEG3-alcohol coupling.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for coupling a molecule to this compound?
The most common method is to couple a carboxylic acid-containing molecule to the terminal hydroxyl group of this compound via an esterification reaction. This forms a stable ester bond.
Q2: What are the recommended coupling agents for esterification with this compound?
For mild and efficient esterification, carbodiimide-based coupling agents are recommended. Common choices include:
-
DCC (N,N'-Dicyclohexylcarbodiimide)
-
EDC or EDAC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1]
-
DIC (N,N'-Diisopropylcarbodiimide) [2]
These are often used in combination with a catalyst like DMAP (4-Dimethylaminopyridine) to enhance the reaction rate and prevent side reactions.[3][4]
Q3: What are the optimal reaction conditions for coupling a carboxylic acid to this compound?
Optimal conditions can vary depending on the specific substrates. However, a good starting point for a Steglich esterification is:
-
Solvent: Anhydrous polar apathetic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Temperature: Room temperature is generally sufficient.[5] The reaction can be initiated at 0°C and then allowed to warm to room temperature.
-
Reaction Time: Typically ranges from a few hours to overnight (e.g., 3 hours to 72 hours).
-
Atmosphere: It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Q4: Can I couple molecules other than carboxylic acids to this compound?
Yes, the terminal hydroxyl group can react with other functional groups, such as isocyanates to form urethane linkages, or with activated acids like acid chlorides and acid anhydrides. However, these reactions can be more vigorous and may require different reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive reagents due to moisture. 2. Insufficient activation of the carboxylic acid. 3. Steric hindrance from bulky substrates. 4. Suboptimal reaction temperature. 5. Side reaction forming N-acylurea (with DCC/EDC). | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. 2. Ensure the correct stoichiometry of the coupling agent (e.g., DCC, EDC) and catalyst (DMAP). Consider pre-activating the carboxylic acid with the coupling agent before adding the this compound. 3. Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling agent. 4. While room temperature is often sufficient, gentle heating might be necessary for slow reactions. 5. Ensure a catalytic amount of DMAP is used, as it helps to suppress the formation of N-acylurea. |
| Difficult to remove byproducts | 1. Dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in many organic solvents. | 1. If using DCC, filter the reaction mixture to remove the precipitated DCU. If DCU remains in the product, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not. 2. Consider using EDC instead of DCC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous wash. |
| Product decomposition | 1. Harsh reaction conditions (e.g., high temperature, strong acid/base). 2. Presence of reactive functional groups on the substrate that are not compatible with the coupling chemistry. | 1. Use mild coupling conditions like Steglich esterification at room temperature. Avoid strong acids or bases if your molecule is sensitive. 2. Protect sensitive functional groups on your molecule before performing the coupling reaction. |
| Formation of multiple products | 1. Presence of multiple reactive sites on the molecule being coupled. 2. Side reactions due to impurities. | 1. Use protecting groups to block other reactive sites (e.g., other hydroxyl or amine groups) on your molecule. 2. Purify all starting materials before the reaction. |
Quantitative Data Summary
The efficiency of esterification reactions can be influenced by the choice of coupling agent, catalyst, and reaction conditions. The table below summarizes typical yields reported for Steglich-type esterifications.
| Coupling Agent | Catalyst | Alcohol Type | Typical Yield | Reference |
| DCC | DMAP | Primary Alcohol | Good to excellent | |
| DCC | DMAP | Sterically Hindered Alcohol | Good | |
| TBTU, TATU, COMU | Organic Base | Primary Alcohol | Excellent | |
| TBTU, TATU, COMU | Organic Base | Secondary Alcohol | Good to excellent | |
| EDC | DMAP | Aliphatic Alcohol | Can be low, risk of N-acylurea formation |
Experimental Protocol: Steglich Esterification of a Carboxylic Acid with this compound
This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using DCC as the coupling agent and DMAP as a catalyst.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes and needles
-
Filtration setup (e.g., Büchner funnel or syringe filter)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation:
-
Dry the glassware thoroughly in an oven and allow it to cool under a stream of inert gas.
-
Ensure all reagents are anhydrous.
-
-
Reaction Setup:
-
In a round bottom flask, dissolve the carboxylic acid (1.2 equivalents) and this compound (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1 equivalents) to the solution and stir.
-
-
Addition of Coupling Agent:
-
In a separate vial, dissolve DCC (1.2 equivalents) in a small amount of anhydrous DCM.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the DCC solution to the reaction mixture dropwise using a syringe.
-
-
Reaction:
-
Allow the reaction to stir at 0°C for 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Continue stirring at room temperature for 3-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate. Wash the precipitate with a small amount of DCM.
-
Combine the filtrates and wash with 5% HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to isolate the pure Biotin-PEG3-ester conjugate.
-
Experimental Workflow
Caption: Workflow for this compound esterification.
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
minimizing non-specific binding with Biotin-PEG3-alcohol conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG3-alcohol conjugates. Our goal is to help you minimize non-specific binding and achieve reliable, reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the PEG3 linker in this compound?
A1: The polyethylene glycol (PEG) spacer in this compound serves two main purposes. Firstly, its hydrophilic nature increases the aqueous solubility of the biotin conjugate, which helps to prevent aggregation and reduces hydrophobic interactions with surfaces that can lead to non-specific binding.[1][2] Secondly, the flexible PEG spacer arm provides steric hindrance, creating a hydrated layer that acts as a physical barrier to prevent proteins and other molecules from non-specifically adsorbing to the surface.[3][4][5] This also minimizes steric hindrance during the binding of biotin to avidin or streptavidin, ensuring efficient capture of the target molecule.
Q2: How does the length of the PEG linker affect non-specific binding?
A2: The length of the PEG linker is a critical factor in minimizing non-specific binding. Longer PEG chains generally provide a better "stealth" effect, more effectively preventing protein adsorption due to their larger exclusion volume. However, there is a trade-off, as excessively long linkers can sometimes lead to reduced binding affinity of the intended interaction due to increased flexibility and potential entanglement. For many applications, a short linker like PEG3 provides a good balance between reducing non-specific interactions and maintaining high-affinity specific binding.
Q3: What are the most common causes of high background signal when using this compound conjugates?
A3: High background is a frequent issue and can stem from several sources:
-
Insufficient Blocking: The surface may not be adequately blocked, leaving sites open for non-specific adsorption.
-
Inadequate Washing: Failure to thoroughly wash away unbound reagents at each step can lead to high background.
-
Endogenous Biotin: Some biological samples, such as those from the liver and kidney, contain endogenous biotin that can bind to streptavidin, causing a false positive signal.
-
Hydrophobic Interactions: The analyte or other components in the sample may have hydrophobic regions that non-specifically interact with the surface.
-
Incorrect Reagent Concentrations: Using too high a concentration of the biotinylated probe or the detection reagent (e.g., streptavidin-HRP) can increase non-specific binding.
Q4: Should I use avidin, streptavidin, or neutravidin with my this compound conjugate?
A4: While all three bind to biotin with high affinity, streptavidin and neutravidin are generally preferred over avidin for applications requiring low non-specific binding. Avidin is a glycoprotein with a high isoelectric point, which can lead to non-specific binding through electrostatic and carbohydrate interactions. Streptavidin is not glycosylated and has a more neutral isoelectric point, reducing non-specific interactions. Neutravidin is a deglycosylated form of avidin with a neutral pI, which further minimizes non-specific binding.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Signal | Insufficient blocking of the surface. | Increase the concentration or incubation time of your blocking agent. Consider testing different blocking agents (e.g., BSA, casein, commercial polymer-based blockers). For biotin-streptavidin systems, avoid blocking agents that may contain endogenous biotin, such as non-fat dry milk. |
| Inadequate washing steps. | Increase the number of washes and the volume of wash buffer between each step. Ensure thorough removal of the wash buffer after each wash. | |
| Non-specific binding of the detection reagent (e.g., streptavidin-HRP). | Optimize the concentration of the detection reagent by performing a titration experiment. Reduce the incubation time of the detection reagent. | |
| Presence of endogenous biotin in the sample. | Perform a biotin blocking step by pre-incubating the sample with an excess of free streptavidin, followed by an incubation with free biotin to block the remaining binding sites on the streptavidin. | |
| Low or No Signal | Inefficient immobilization of the this compound conjugate. | Verify the surface chemistry and ensure that the functional groups on the surface are suitable for reacting with the alcohol group of the conjugate. Optimize the pH and incubation time for the immobilization reaction. |
| Steric hindrance preventing biotin-streptavidin interaction. | While the PEG3 linker is designed to reduce steric hindrance, consider if the density of the immobilized conjugate is too high, preventing access to the biotin moiety. Try immobilizing a lower concentration of the conjugate. | |
| Weak or no interaction between the capture molecule and the analyte. | Confirm the activity of your capture molecule and analyte. Ensure that the experimental conditions (e.g., buffer composition, pH) are optimal for their interaction. | |
| Degraded reagents. | Use fresh reagents and ensure they have been stored correctly. | |
| Poor Reproducibility | Inconsistent surface preparation. | Standardize the protocol for surface cleaning, activation, and functionalization to ensure a consistent starting surface for each experiment. |
| Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents. | |
| Temperature fluctuations. | Maintain a consistent temperature during all incubation steps, as temperature can affect binding kinetics. | |
| Edge effects on the plate. | Ensure proper sealing of the plate during incubations to prevent evaporation from the outer wells. |
Data Summary
Table 1: Comparison of Common Blocking Agents
| Blocking Agent | Typical Concentration | Advantages | Disadvantages | Suitable for Biotin-Streptavidin Assays |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | Low background, compatible with most systems. | Can be a weaker blocker than others for some antibodies. | Yes |
| Normal Serum | 2-10% in PBS or TBS | Highly effective at reducing non-specific antibody binding. | Must be from the same species as the secondary antibody host to avoid cross-reactivity. | Yes |
| Non-fat Dry Milk | 1-5% in TBS | Inexpensive and effective for many applications. | Contains endogenous biotin, which will interfere with biotin-streptavidin detection. Can mask some antigens. | No |
| Fish Gelatin | 0.1-0.5% in PBS or TBS | Does not contain biotin or mammalian proteins, reducing cross-reactivity. | May not be as effective as serum for all applications. | Yes |
| Commercial Polymer-Based Blockers | Varies by manufacturer | Often more effective than protein-based blockers and have better lot-to-lot consistency. | Can be more expensive. | Yes |
Experimental Protocols
Protocol 1: Surface Functionalization with this compound on an Amine-Reactive Surface
This protocol describes the immobilization of this compound onto a surface that has been functionalized with primary amine groups (e.g., through treatment with (3-aminopropyl)triethoxysilane (APTES)).
Materials:
-
Amine-functionalized substrate (e.g., glass slide, microplate)
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC) or similar activating agent
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous DMF.
-
Add a 2-fold molar excess of TEA or DIPEA to the solution.
-
Allow the reaction to proceed for 4-6 hours at room temperature with gentle stirring, protected from moisture. This creates an NHS-activated Biotin-PEG3 intermediate.
-
-
Surface Immobilization:
-
Prepare a solution of the activated Biotin-PEG3 in a suitable buffer (e.g., PBS, pH 7.4) at the desired concentration (e.g., 0.1-1 mg/mL).
-
Apply the solution to the amine-functionalized surface, ensuring complete coverage.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing and Blocking:
-
Wash the surface extensively with the wash buffer to remove any unbound this compound.
-
Proceed with a blocking step to passivate any remaining unreacted sites on the surface.
-
Protocol 2: General Blocking Procedure to Minimize Non-Specific Binding
This protocol outlines a standard blocking procedure to be performed after surface functionalization and before the introduction of the sample.
Materials:
-
Functionalized substrate
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking:
-
After immobilizing the this compound conjugate and washing, incubate the surface with the blocking buffer for at least 1 hour at room temperature or overnight at 4°C. Ensure the entire surface is covered.
-
-
Washing:
-
After the blocking incubation, wash the surface 3-5 times with the wash buffer.
-
The surface is now ready for the binding assay.
-
Visualizations
Caption: Mechanism of PEG in preventing non-specific binding.
Caption: Experimental workflow for a typical binding assay.
References
common side reactions with Biotin-PEG3-alcohol and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG3-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a biotinylation reagent that contains a biotin moiety, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3] The primary hydroxyl group is the main site for conjugation to other molecules.[1][4] The PEG spacer enhances water solubility and reduces steric hindrance.
Q2: What types of functional groups can this compound react with?
The terminal hydroxyl group of this compound can be reacted with several functional groups, most commonly carboxylic acids and their activated derivatives (e.g., acyl chlorides, NHS esters) to form stable ester linkages. It can also participate in other reactions such as etherification under specific conditions.
Q3: What are the main advantages of using a PEG spacer in a biotinylation reagent?
The polyethylene glycol (PEG) spacer offers several benefits:
-
Increased Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the biotinylated molecule, which can help prevent aggregation.
-
Reduced Steric Hindrance: The flexible spacer arm allows the biotin moiety to more effectively bind to avidin or streptavidin by minimizing steric interference from the conjugated molecule.
-
Reduced Immunogenicity: PEGylation can decrease the potential for an immune response to the labeled molecule.
-
Improved Pharmacokinetics: In drug development, PEGylation can prolong the circulation half-life of a therapeutic molecule.
Q4: Can the biotin moiety itself be a source of side reactions?
Yes, the biotin molecule can undergo oxidation, particularly at its sulfur atom. This oxidation can lead to a significant reduction in its binding affinity for streptavidin, potentially affecting downstream detection or purification steps.
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Symptoms:
-
Low yield of the desired biotinylated product.
-
Incomplete reaction as determined by analytical methods (e.g., mass spectrometry, chromatography).
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Activation of Carboxylic Acids | When reacting with a carboxylic acid, ensure complete activation (e.g., using EDC/NHS chemistry). Optimize the stoichiometry of activating agents. |
| Steric Hindrance | The reaction site on the target molecule may be sterically hindered. Consider using a longer PEG linker if available. Primary alcohols, like that on this compound, are less affected by steric hindrance than secondary or tertiary alcohols. |
| Suboptimal Reaction Conditions | For esterification, ensure acidic catalysis if using the Fischer method, or appropriate coupling agents like DCC/DMAP for Steglich esterification. Ensure the reaction is running at the optimal pH and temperature for the chosen chemistry. |
| Hydrolysis of Activated Intermediates | If activating a molecule with an NHS ester to react with an amine (a different reaction scheme), be aware that NHS esters are moisture-sensitive and can hydrolyze. Use anhydrous solvents and prepare reagents immediately before use. |
Problem 2: Aggregation and Precipitation of Labeled Protein
Symptoms:
-
Visible precipitate forms during or after the conjugation reaction.
-
The biotinylated protein is difficult to redissolve.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-modification of the Protein | Excessive labeling can alter the protein's isoelectric point and lead to precipitation. Reduce the molar ratio of this compound to the protein in the reaction. |
| Change in Protein Solubility | The addition of the biotin-PEG moiety can alter the overall hydrophobicity/hydrophilicity of the protein. The PEG3 linker is designed to be hydrophilic to mitigate this. |
| Inter-particle Cross-linking | If the target molecule has multiple reactive sites, there is a potential for one molecule to react with multiple partners, leading to aggregation. Using a smaller, discrete PEG linker may help in some cases. |
| Incorrect Buffer Conditions | Ensure the buffer pH is appropriate to maintain protein solubility. After the reaction, adjusting the pH may help to redissolve the protein. |
Problem 3: Unexpected Side Products
Symptoms:
-
Analytical results show the presence of molecules with unexpected masses or properties.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Ether Formation | Under certain conditions (e.g., acid catalysis and heat), alcohols can react with each other to form ethers. This is generally avoided by using controlled, mild reaction conditions typical for bioconjugation. |
| Oxidation of the Alcohol | The primary alcohol could be oxidized to an aldehyde or carboxylic acid if oxidizing agents are present. Ensure all reagents and buffers are free from contaminants. |
| Reaction with Buffer Components | Avoid using buffers that contain functional groups that can compete in the reaction. For example, when targeting primary amines, avoid Tris or glycine buffers. |
Experimental Protocols & Visualizations
General Workflow for Protein Biotinylation via Carboxyl Group Activation
This protocol describes the conjugation of this compound to a protein's carboxylic acid groups (e.g., on aspartic or glutamic acid residues) using EDC and Sulfo-NHS chemistry.
Caption: Workflow for conjugating this compound to protein carboxyl groups.
Signaling Pathway of a Potential Side Reaction: Ether Formation
Under harsh, acidic conditions, two molecules of this compound could potentially react to form a symmetric ether, a common side reaction for primary alcohols. This is generally not an issue under standard bioconjugation conditions.
Caption: Potential side reaction of ether formation from this compound.
References
Technical Support Center: Purification of Biotin-PEG3-alcohol Labeled Proteins
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of proteins labeled with Biotin-PEG3-alcohol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for protein labeling?
A1: this compound is a biotinylation reagent that contains a biotin molecule, a hydrophilic 3-unit polyethylene glycol (PEG) spacer, and a terminal primary alcohol group. The PEG spacer enhances the solubility of the labeled protein and reduces steric hindrance, making the biotin moiety more accessible for binding to avidin or streptavidin.[1][2] The terminal alcohol can be activated or modified to react with various functional groups on a protein. However, it is more common to use a derivative, such as a Biotin-PEG3-NHS ester, which readily reacts with primary amines (lysine residues and the N-terminus) on the protein to form stable amide bonds.[3][4]
Q2: My biotinylation efficiency is low. What are the possible causes and solutions?
A2: Low biotinylation efficiency can stem from several factors:
-
Inappropriate Buffer: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your protein for the biotinylation reagent. It is crucial to use an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0.[3]
-
Suboptimal Reagent Concentration: The molar excess of the biotinylation reagent to the protein may be too low. An optimization of the reagent-to-protein ratio is often necessary.
-
Inactive Reagent: Biotinylation reagents, especially NHS esters, are moisture-sensitive and can hydrolyze over time, rendering them inactive. Always use fresh or properly stored reagents.
Q3: My labeled protein precipitates after the labeling reaction. What can I do?
A3: Protein precipitation post-labeling can occur due to:
-
Over-biotinylation: The addition of too many biotin-PEG molecules can alter the protein's surface charge and hydrophobicity, leading to aggregation. To address this, reduce the molar excess of the biotinylation reagent in the reaction.
-
Solvent Shock: If the biotinylation reagent is dissolved in an organic solvent like DMSO, adding a large volume directly to the protein solution can cause precipitation. Add the reagent dropwise while gently vortexing to ensure proper mixing.
-
pH near Isoelectric Point (pI): If the labeling reaction pH is close to the protein's pI, it can cause the protein to become insoluble. If possible, adjust the reaction pH to be at least one unit away from the pI.
Q4: How do I remove excess, unreacted Biotin-PEG3-reagent after the labeling reaction?
A4: The most common methods for removing small, unbound biotinylation reagents are size-exclusion chromatography (also known as desalting or gel filtration) and dialysis.
-
Size-Exclusion Chromatography (SEC): This method separates molecules based on size. The larger, labeled protein will elute first from the column, while the smaller, unbound biotin reagent is retained and elutes later.
-
Dialysis: This technique involves placing the sample in a dialysis bag or cassette with a specific molecular weight cut-off membrane and dialyzing against a large volume of buffer. The small, unbound biotin reagent will pass through the membrane into the buffer, while the larger, labeled protein remains inside.
Q5: My protein yield is low after purification on a streptavidin column. What are the common reasons?
A5: Low recovery of your biotinylated protein can be due to several factors:
-
Inefficient Binding: The biotin tag may be inaccessible due to protein folding. In such cases, performing the binding step under denaturing conditions might be necessary.
-
Harsh Elution Conditions: While strong denaturants can be effective for elution, they can also lead to irreversible protein denaturation and loss of function.
-
Protein Degradation: Proteases in your sample can degrade your target protein. Always include protease inhibitors in your lysis and purification buffers.
-
Column Overload: Loading too much protein onto the affinity column can lead to unbound protein in the flow-through. Ensure you are using an adequate amount of resin for your protein quantity.
Troubleshooting Guides
Low Biotinylation Efficiency
| Issue | Possible Cause | Recommended Solution |
| Low or no biotin incorporation | Reaction buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer like PBS, HEPES, or bicarbonate buffer at pH 7.2-8.0. |
| Biotinylation reagent is hydrolyzed and inactive. | Use a fresh vial of the reagent. Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation. | |
| Molar excess of biotin reagent is too low. | Increase the molar excess of the biotin reagent to the protein. Perform a titration to find the optimal ratio. | |
| Protein concentration is too low. | For efficient labeling, the protein concentration should ideally be 1-10 mg/mL. |
Protein Precipitation During or After Labeling
| Issue | Possible Cause | Recommended Solution |
| Protein precipitates upon addition of biotin reagent | High concentration of organic solvent (e.g., DMSO) from the reagent stock solution. | Add the biotin reagent dropwise to the protein solution while gently vortexing to ensure rapid mixing. Keep the final concentration of the organic solvent below 10%. |
| Labeled protein is insoluble | Over-modification of the protein with the biotin-PEG linker. | Reduce the molar excess of the biotinylation reagent. Perform a series of labeling reactions with varying reagent-to-protein ratios to find the optimal level of labeling that maintains solubility. |
| The pH of the reaction buffer is close to the protein's isoelectric point (pI). | If possible, adjust the pH of the reaction buffer to be at least one pH unit away from the pI of the protein. |
Low Protein Recovery After Affinity Purification
| Issue | Possible Cause | Recommended Solution |
| Protein does not bind to the streptavidin resin | Biotin tag is sterically hindered or inaccessible. | Consider performing the binding step under denaturing conditions (e.g., using urea or guanidine HCl) to expose the biotin tag. |
| Inefficient biotinylation. | Confirm the success of the biotinylation reaction using a method like a Western blot with streptavidin-HRP before proceeding with purification. | |
| Protein binds but elution is inefficient | Elution conditions are too mild. | The biotin-streptavidin interaction is very strong. Elution may require harsh conditions such as low pH (e.g., 0.1 M glycine, pH 2.5-3.0), high concentrations of denaturants (e.g., 6 M guanidine HCl), or boiling in SDS-PAGE sample buffer. |
| Consider competitive elution with an excess of free biotin, although this is generally less efficient for the strong biotin-streptavidin interaction. | ||
| Protein is recovered but inactive | Harsh elution conditions have denatured the protein. | If protein activity is critical, consider using a cleavable biotinylation reagent. Alternatively, try milder elution conditions, such as competitive elution with desthiobiotin if using a Strep-Tactin® resin. |
| Low overall yield | Protein degradation. | Add a protease inhibitor cocktail to your cell lysate and all purification buffers. |
| Column capacity was exceeded. | Ensure the amount of protein loaded does not exceed the binding capacity of the streptavidin resin. Use a larger column volume if necessary. |
Quantitative Data Summaries
Table 1: Optimizing Biotinylation Efficiency with Biotin-PEG3-NHS Ester
| Molar Excess of Biotin-PEG3-NHS to Protein | Incubation Time (Room Temperature) | Average Moles of Biotin per Mole of Protein | Protein Recovery after Labeling (%) |
| 5:1 | 30 min | 2.1 | 95 |
| 10:1 | 30 min | 4.5 | 92 |
| 20:1 | 30 min | 8.2 | 88 |
| 10:1 | 60 min | 5.8 | 91 |
| 20:1 | 60 min | 9.5 | 85 |
Note: This is example data. The optimal conditions will vary depending on the specific protein and reaction conditions.
Table 2: Comparison of Elution Methods for Biotinylated Protein from Streptavidin-Agarose
| Elution Buffer | Protein Recovery (%) | Protein Activity Retention (%) |
| 0.1 M Glycine, pH 2.8 | 85-95 | 10-30 |
| 6 M Guanidine HCl, pH 1.5 | > 90 | < 5 |
| 1X SDS-PAGE Sample Buffer (Boiling) | > 95 | 0 |
| 8 M Guanidine HCl, 50 mM Biotin, pH 4.0 | ~90 | 5-15 |
| Competitive Elution with 10 mM Biotin, pH 7.4 | 20-40 | 70-90 |
Note: This is example data. Recovery and activity retention are highly dependent on the protein of interest.
Experimental Protocols
Protocol 1: Labeling of Proteins with Biotin-PEG3-NHS Ester
This protocol provides a general guideline for labeling proteins with primary amines.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
Biotin-PEG3-NHS Ester
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., 50 mM phosphate buffer, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at the desired concentration.
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the Biotin-PEG3-NHS Ester stock solution to the protein solution. Gently mix immediately.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted biotin reagent and byproducts using a desalting column or by dialysis.
Protocol 2: Purification of Biotinylated Protein using Streptavidin Affinity Chromatography
Materials:
-
Biotinylated protein sample
-
Streptavidin-agarose resin
-
Binding/Wash Buffer (e.g., PBS, pH 7.4)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.8)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Chromatography column
Procedure:
-
Column Preparation: Pack the chromatography column with the streptavidin-agarose resin.
-
Equilibration: Equilibrate the column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Apply the biotinylated protein sample to the column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound biotinylated protein with the Elution Buffer. Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and preserve protein integrity.
-
Analysis: Analyze the eluted fractions for protein content (e.g., by measuring absorbance at 280 nm or by SDS-PAGE).
Visualizations
Caption: Experimental workflow for labeling and purifying this compound labeled proteins.
Caption: Troubleshooting decision tree for low yield in this compound labeled protein purification.
References
challenges in activating the terminal alcohol of Biotin-PEG3-alcohol
Welcome to the technical support center for Biotin-PEG3-alcohol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the activation of the terminal alcohol of this compound for bioconjugation applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary reactive group?
This compound is a biotinylation reagent that contains a biotin moiety, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary hydroxyl (-OH) group.[1][2][3][4][5] The primary hydroxyl group is the reactive handle that requires chemical activation for subsequent conjugation to other molecules. The PEG spacer increases the hydrophilicity and provides a flexible arm to minimize steric hindrance between the biotin and the conjugated molecule.
Q2: Why does the terminal alcohol of this compound need to be activated?
Primary alcohols, like the one on this compound, are generally poor leaving groups and not sufficiently reactive for direct conjugation to most functional groups on biomolecules under mild, physiological conditions. Activation converts the hydroxyl group into a better leaving group or a more reactive functional group, enabling efficient and specific conjugation.
Q3: What are the common methods for activating the terminal alcohol of this compound?
Common activation strategies include:
-
Tosylation or Mesylation: Conversion to a tosylate (-OTs) or mesylate (-OMs) to create an excellent leaving group for nucleophilic substitution reactions.
-
Esterification: Reaction with an activated carboxylic acid (e.g., an NHS ester) to form an ester linkage.
-
Conversion to an Azide: Transformation of the alcohol into an azide (-N3) for use in "click chemistry" reactions.
-
Oxidation to an Aldehyde: Mild oxidation to form an aldehyde for reductive amination with primary amines.
Q4: What are the main challenges in activating the terminal alcohol of this compound?
The primary challenges include:
-
Steric Hindrance: The bulky biotin group and the flexible PEG spacer can sterically hinder the approach of activating reagents to the terminal alcohol, potentially leading to slower reaction rates or incomplete conversion.
-
Side Reactions: Depending on the activation method, side reactions can occur, leading to the formation of impurities that can be difficult to remove. For example, in tosylation, the formation of chlorinated byproducts can occur.
-
Purification: Separating the activated product from unreacted starting material, excess reagents, and byproducts can be challenging due to the similar solubility profiles of these molecules.
-
Moisture Sensitivity: Many of the activating reagents and activated intermediates are sensitive to moisture and can hydrolyze, reducing the efficiency of the activation and subsequent conjugation steps.
Troubleshooting Guides
Low Activation Yield
Problem: Low or no activation of the terminal alcohol is observed.
| Possible Cause | Troubleshooting Steps |
| Steric Hindrance | - Increase the molar excess of the activating reagent (e.g., tosyl chloride, mesyl chloride) to 2-5 equivalents. - Extend the reaction time and monitor the reaction progress by TLC or LC-MS. - Consider using a less bulky activating reagent if possible. |
| Inactive Reagents | - Use fresh, high-purity activating reagents. Tosyl chloride and mesyl chloride are sensitive to moisture and can degrade over time. - Ensure the base used (e.g., triethylamine, pyridine) is anhydrous and fresh. |
| Suboptimal Reaction Conditions | - Ensure the reaction is performed under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon). - Optimize the reaction temperature. While many reactions are started at 0°C to control the initial exotherm, they may require warming to room temperature or gentle heating to proceed to completion. |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) until the starting material is consumed. |
Formation of Side Products
Problem: The final product mixture contains significant impurities.
| Possible Cause | Troubleshooting Steps |
| Side reaction with the biotin moiety | - While the biotin amide is generally stable, harsh reaction conditions could potentially affect it. Use mild reaction conditions whenever possible. |
| Formation of chlorinated byproduct (in tosylation/mesylation) | - This can occur when the chloride ion generated from the sulfonyl chloride acts as a nucleophile. - Minimize reaction time once the starting material is consumed. - Consider using p-toluenesulfonic anhydride instead of tosyl chloride to avoid the generation of chloride ions. |
| Di-PEGylation of target molecule (if using activated PEG in excess) | - Carefully control the stoichiometry of the activated Biotin-PEG3-derivative to the target molecule in the subsequent conjugation step. A molar ratio of 1:1 or a slight excess of the target molecule is often a good starting point. |
Difficulty in Purification
Problem: The activated product is difficult to separate from starting material and byproducts.
| Possible Cause | Troubleshooting Steps |
| Similar polarity of product and starting material | - Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution may be necessary. - Consider using a different stationary phase for chromatography. |
| Presence of excess reagents | - Quench the reaction appropriately to neutralize excess reagents before workup. For example, water or a dilute aqueous acid can be used to quench tosylation or mesylation reactions. - Perform an aqueous workup to remove water-soluble byproducts and excess base. |
Experimental Protocols
Protocol 1: Tosylation of this compound
This protocol describes the conversion of the terminal hydroxyl group to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
0.5 M HCl
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Silica Gel for Column Chromatography
-
Solvents for Column Chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous triethylamine or pyridine (1.5 - 2 equivalents).
-
Slowly add p-toluenesulfonyl chloride (1.2 - 1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding 0.5 M HCl.
-
Transfer the mixture to a separatory funnel and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired Biotin-PEG3-OTs.
Quantitative Data Summary:
| Parameter | Typical Value |
| Molar Ratio (Biotin-PEG3-OH:TsCl:Base) | 1 : 1.2-1.5 : 1.5-2 |
| Reaction Time | 14-26 hours |
| Reaction Temperature | 0°C to Room Temperature |
| Typical Yield | 70-90% |
Protocol 2: Conversion of this compound to Biotin-PEG3-azide
This protocol is for converting the terminal alcohol to an azide for use in click chemistry. This is a two-step process involving an initial tosylation or mesylation followed by substitution with an azide.
Step 1: Mesylation
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Follow the general procedure for tosylation (Protocol 1), substituting methanesulfonyl chloride for p-toluenesulfonyl chloride. The reaction is typically faster than tosylation.
Step 2: Azide Substitution
Materials:
-
Biotin-PEG3-OMs (from Step 1)
-
Sodium Azide (NaN3)
-
Dimethylformamide (DMF)
-
Deionized Water
-
Diethyl Ether
Procedure:
-
Dissolve the crude Biotin-PEG3-OMs in DMF.
-
Add sodium azide (3-5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Biotin-PEG3-N3.
Quantitative Data Summary:
| Parameter | Typical Value |
| Molar Ratio (Biotin-PEG3-OMs:NaN3) | 1 : 3-5 |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 60-80°C |
| Typical Yield (over 2 steps) | 60-80% |
Visualizations
Caption: Experimental workflow for the activation and bioconjugation of this compound.
Caption: Troubleshooting logic for low activation yield of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohols as Alkylating Agents: Photoredox-Catalyzed Conjugate Alkylation via In Situ Deoxygenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound, 289714-02-9 | BroadPharm [broadpharm.com]
impact of buffer conditions on Biotin-PEG3-alcohol conjugation
Welcome to the technical support center for Biotin-PEG3-alcohol conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the successful conjugation of this compound to target molecules.
Frequently Asked Questions (FAQs)
Q1: Can I directly conjugate this compound to my protein or other amine-containing molecule?
A1: Direct conjugation of the terminal hydroxyl group of this compound to amines is generally inefficient.[1] The hydroxyl group is not sufficiently reactive to form a stable bond with primary amines under standard physiological conditions.[1][2] Therefore, a two-step process is required: activation of the hydroxyl group, followed by conjugation to the amine-containing molecule.[3][4]
Q2: How can I activate the hydroxyl group of this compound for conjugation?
A2: There are several methods to activate the terminal hydroxyl group of a PEG linker, making it reactive towards primary amines. Common activation reagents include:
-
Tosyl Chloride (TsCl): Converts the hydroxyl group into a tosylate, which is a good leaving group for nucleophilic substitution by an amine.
-
Tresyl Chloride: Similar to tosylation, this method creates a tresyl-activated PEG that is highly reactive towards primary amines.
-
Carbonyldiimidazole (CDI): Activates the hydroxyl group by forming an imidazole carbamate intermediate, which then reacts with amines to form a stable carbamate linkage.
Q3: What are the optimal buffer conditions for the activation and conjugation steps?
A3: The optimal buffer conditions depend on the chosen activation method.
-
Activation Step (e.g., with Tosyl Chloride or Tresyl Chloride): This step is highly sensitive to water and must be performed in an anhydrous (dry) organic solvent such as dichloromethane (DCM) or acetonitrile. A base, such as pyridine or triethylamine (TEA), is required to neutralize the HCl generated during the reaction.
-
Conjugation Step (to an amine-containing molecule): For the subsequent reaction with a protein or other biomolecule, an amine-free buffer with a slightly alkaline pH (typically pH 7.2-8.5) is recommended. Common choices include phosphate-buffered saline (PBS) or sodium bicarbonate buffer. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the activated Biotin-PEG3.
Q4: How does pH affect the conjugation efficiency?
A4: For the conjugation of an activated PEG to a primary amine, the pH of the reaction buffer is critical. The amino groups on the target molecule need to be in a deprotonated (nucleophilic) state to react efficiently. A pH range of 7.2 to 8.5 is generally optimal to ensure sufficient deprotonation of primary amines without causing denaturation of the protein.
Q5: How can I purify the final Biotin-PEG3-conjugated product?
A5: After the conjugation reaction, it is essential to remove unreacted Biotin-PEG3 and any byproducts. Common purification methods include:
-
Size Exclusion Chromatography (SEC): This is a widely used method to separate the larger PEGylated protein from the smaller, unreacted PEG molecules.
-
Dialysis: Effective for removing small molecule impurities and unreacted PEG from a protein conjugate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no activation of this compound | Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive activation reagent (e.g., tosyl chloride, CDI). | Use a fresh bottle of the activation reagent. Store reagents under the recommended conditions to prevent degradation. | |
| Low conjugation yield to the target molecule | Hydrolysis of the activated Biotin-PEG3. | Use the activated Biotin-PEG3 immediately after preparation. Avoid aqueous conditions during the activation step. |
| Suboptimal pH of the conjugation buffer. | Ensure the pH of the reaction buffer is between 7.2 and 8.5 to facilitate the reaction with primary amines. | |
| Presence of competing nucleophiles in the buffer. | Use an amine-free buffer such as PBS or sodium bicarbonate. Avoid buffers like Tris or glycine. | |
| Steric hindrance on the target molecule. | Consider using a longer PEG linker to overcome steric hindrance. You may also try mild denaturation of the protein to expose more reactive sites, but this should be done with caution. | |
| Precipitation of the protein during conjugation | High concentration of the PEG reagent or protein. | Reduce the concentration of the protein or the activated Biotin-PEG3. Add the activated PEG reagent to the protein solution dropwise with gentle stirring. |
| Change in protein solubility upon PEGylation. | The hydrophilic PEG chain should enhance solubility, but aggregation can still occur. Optimize the buffer composition and protein concentration. |
Experimental Protocols
Protocol 1: Activation of this compound with Tosyl Chloride
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, making it reactive towards primary amines.
Materials:
-
This compound
-
Tosyl Chloride (TsCl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)
-
Round-bottom flask and magnetic stirrer
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Thoroughly dry all glassware before use.
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous TEA (1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Slowly add TsCl (1.2 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and continue stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, the activated Biotin-PEG3-tosylate in the DCM solution can be used directly in the subsequent conjugation step after removing the triethylamine hydrochloride salt by filtration.
Protocol 2: Conjugation of Activated Biotin-PEG3-Tosylate to a Protein
This protocol outlines the reaction of the activated Biotin-PEG3-tosylate with primary amines on a target protein.
Materials:
-
Activated Biotin-PEG3-tosylate solution from Protocol 1
-
Target protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Prepare a solution of the target protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add the activated Biotin-PEG3-tosylate solution to the protein solution at a desired molar excess (a 5 to 20-fold molar excess over the protein is a good starting point).
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to react with any unreacted activated PEG.
-
Purify the Biotin-PEG3-protein conjugate using size exclusion chromatography or dialysis to remove unreacted PEG and byproducts.
Visualizations
Caption: Experimental workflow for the two-step conjugation of this compound.
Caption: Troubleshooting decision tree for low yield in Biotin-PEG3 conjugation.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Biotin-PEG3-Alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and proteomics, the precise characterization of labeled molecules is paramount. Biotin-PEG3-alcohol is a widely utilized reagent that introduces a biotin moiety for affinity purification and a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance. This guide provides an objective comparison of the mass spectrometry analysis of this compound conjugates against common alternatives, supported by experimental data and detailed protocols.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent can significantly impact the outcome of mass spectrometry analysis. Key considerations include the reagent's reactivity, the mass shift it introduces, and its fragmentation pattern, which is crucial for confident identification. Below is a comparison of this compound with two common alternatives: NHS-Biotin and a cleavable biotin reagent.
| Feature | This compound | NHS-Biotin | Cleavable Biotin (e.g., with disulfide bond) |
| Reactivity | The terminal hydroxyl group can be activated or used in reactions like esterification or etherification. | The N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine residues, N-terminus). | Reactivity depends on the specific reactive group (e.g., NHS ester). |
| Mass Shift (Monoisotopic) | 375.1930 Da | 226.0776 Da | Varies depending on the linker. |
| Spacer Arm | 15-atom PEG3 linker | 5-atom alkyl chain | Varies, often contains a cleavable disulfide or other labile bond. |
| Solubility | High due to the hydrophilic PEG spacer. | Moderate. | Generally good, can be enhanced with PEG linkers. |
| MS/MS Fragmentation | Shows characteristic PEG and biotin fragment ions. | Produces signature biotin fragment ions. | Fragmentation pattern is more complex; cleavage of the linker yields specific ions. |
| Key Advantages | Hydrophilicity, defined spacer length, versatile for further modification. | Simple, well-established chemistry for labeling amines. | Allows for the removal of the biotin tag before MS analysis, simplifying spectra. |
| Key Disadvantages | Larger mass shift might be less desirable for some applications. | Can be non-specific due to the abundance of lysines on protein surfaces. | Additional sample preparation steps are required for cleavage. |
Mass Spectrometry Fragmentation Patterns
Understanding the fragmentation patterns of biotinylation reagents is critical for the confident identification of modified peptides in a complex mixture. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) of peptides labeled with these reagents generates characteristic fragment ions.
This compound Conjugate Fragmentation
A peptide conjugated with this compound will exhibit a combination of peptide backbone fragmentation (b- and y-ions) and fragmentation of the tag itself.
-
Signature Biotin Fragments: Expect to observe ions corresponding to the biotin moiety, such as the dehydrobiotin ion at m/z 227.085 and its derivatives.
-
PEG Linker Fragmentation: The PEG3 linker will typically fragment through cleavage of the C-O bonds, resulting in a series of neutral losses of ethylene glycol units (44.0262 Da).
-
Combined Fragmentation: The presence of both biotin and PEG-related fragments provides high confidence in the identification of the modification.
NHS-Biotin Fragmentation
NHS-Biotin labeled peptides primarily show the characteristic biotin fragmentation pattern. The absence of the PEG linker results in a simpler fragmentation spectrum for the tag itself.
Cleavable Biotin Reagent Fragmentation
The fragmentation of cleavable biotin reagents is designed to be informative. For a disulfide-containing linker, reduction and alkylation prior to MS analysis will result in a specific mass shift at the modification site, confirming the original presence of the cleavable tag.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful mass spectrometry analysis. Below are representative protocols for the analysis of a protein conjugated with this compound.
Protein Labeling with this compound (via NHS ester activation)
-
Activation of this compound:
-
Dissolve this compound and N,N'-Disuccinimidyl carbonate (DSC) in a 1:1.2 molar ratio in anhydrous DMF.
-
Add triethylamine (2 equivalents) and stir at room temperature for 4 hours to form the NHS ester.
-
-
Protein Conjugation:
-
Dissolve the protein of interest in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
-
Add the activated Biotin-PEG3-NHS ester to the protein solution at a 10-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl, pH 8.0.
-
-
Purification:
-
Remove excess reagent using a desalting column or dialysis against PBS.
-
Sample Preparation for Mass Spectrometry
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the purified conjugate in 8 M urea, 100 mM Tris-HCl, pH 8.5.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 5 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide to a final concentration of 15 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein, w/w) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.
-
Elute the peptides with 80% acetonitrile, 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Reconstitute the dried peptides in 2% acetonitrile, 0.1% formic acid.
-
Inject the sample onto a C18 reversed-phase analytical column (e.g., 75 µm x 50 cm).
-
Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 5% to 40% over 90 minutes) at a flow rate of 300 nL/min.
-
-
Mass Spectrometry:
-
Analyze the eluted peptides on a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the top 10-15 most intense precursor ions for HCD or CID fragmentation.
-
Key MS Parameters:
-
MS1 Resolution: 60,000
-
MS2 Resolution: 15,000
-
AGC Target (MS1/MS2): 3e6 / 1e5
-
Maximum Injection Time (MS1/MS2): 50 ms / 100 ms
-
Collision Energy: Normalized Collision Energy (NCE) of 28-32%
-
-
Data Analysis
-
Database Searching: Search the acquired MS/MS data against a relevant protein database using a search engine like MaxQuant, Proteome Discoverer, or Mascot.
-
Variable Modifications: Include the mass of the this compound adduct (375.1930 Da) as a variable modification on potential amino acid residues (e.g., lysine, N-terminus if an NHS ester was used).
-
Data Interpretation: Manually inspect the MS/MS spectra of identified modified peptides to confirm the presence of characteristic biotin and PEG fragment ions.
Visualizing Workflows and Concepts
To aid in the understanding of the processes described, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound conjugation and analysis.
Caption: Fragmentation of a this compound labeled peptide in MS/MS.
Caption: Logical flow of an LC-MS/MS experiment.
Conclusion
The selection of a biotinylation reagent for mass spectrometry-based analysis requires careful consideration of the experimental goals. This compound offers the advantages of increased solubility and a well-defined spacer, which can be beneficial for both affinity capture and subsequent mass spectrometric detection. Its characteristic fragmentation pattern, showing both biotin and PEG-related ions, provides high confidence in identification. While simpler reagents like NHS-biotin are effective for many applications, the properties of this compound make it a strong candidate for complex samples and studies where conjugate solubility and defined linker length are critical. Cleavable reagents offer an alternative strategy to simplify spectra but require additional sample handling steps. By understanding the performance characteristics and employing robust experimental protocols, researchers can effectively utilize these reagents to achieve their analytical objectives.
A Researcher's Guide to Quantifying Biotin Incorporation Using the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals, accurate quantification of biotin incorporation is a critical step in the development of bioconjugates, diagnostics, and targeted therapeutics. This guide provides a comprehensive comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with alternative methods for determining the degree of biotinylation, with a focus on molecules labeled with Biotin-PEG3-alcohol. Experimental protocols and comparative data are presented to aid in the selection of the most suitable method for your research needs.
Introduction to Biotinylation and the Importance of Quantification
This compound is a valuable reagent for introducing a biotin moiety onto a molecule of interest via a flexible, hydrophilic polyethylene glycol (PEG) spacer. This process, known as biotinylation, leverages the incredibly strong and specific interaction between biotin and streptavidin (or avidin) for a multitude of applications, including affinity purification, immunoassays, and targeted drug delivery. The degree of biotin incorporation, or the molar ratio of biotin to the target molecule, is a critical quality attribute that can significantly impact the performance of the final product. Insufficient biotinylation can lead to low signal or poor capture efficiency, while excessive labeling can potentially compromise the biological activity of the molecule. Therefore, accurate and reliable quantification of biotin incorporation is paramount.
Methods for Quantifying Biotin Incorporation
Several methods are available for quantifying biotin incorporation, each with its own set of advantages and limitations. This guide will focus on the HABA assay and compare it with two common alternatives: fluorescence-based assays and mass spectrometry.
The HABA Assay: A Classic Colorimetric Method
The HABA assay is a traditional and widely used colorimetric method for estimating biotin incorporation.[1][2] The principle of the assay is based on the displacement of the HABA dye from the biotin-binding sites of avidin.[1][2] HABA binds to avidin to form a yellow-orange complex with a characteristic absorbance at 500 nm.[1] When a biotinylated sample is introduced, the biotin, having a much higher affinity for avidin, displaces the HABA dye. This displacement leads to a decrease in absorbance at 500 nm, which is proportional to the amount of biotin in the sample.
Fluorescence-Based Assays: A More Sensitive Alternative
Fluorescence-based assays offer a more sensitive alternative to the colorimetric HABA assay. Kits such as the FluoReporter® and QuantTag™ utilize different fluorescence principles. The FluoReporter® assay is based on the displacement of a quencher-labeled probe from a fluorescently-labeled avidin, resulting in an increase in fluorescence signal upon biotin binding. The QuantTag™ kit, on the other hand, involves a chemical reaction with the biotin molecule itself to produce a fluorescent product. These methods generally offer higher sensitivity and a wider dynamic range compared to the HABA assay.
Mass Spectrometry: The Gold Standard for Accuracy
Mass spectrometry (MS) is considered the gold standard for determining the degree of biotinylation due to its high accuracy and ability to provide detailed information about the distribution of biotin labels on the molecule. By measuring the mass difference between the unlabeled and biotinylated molecules, the exact number of incorporated biotin moieties can be determined. However, MS is a low-throughput technique that requires specialized equipment and expertise, and it can be more expensive than spectrophotometric methods.
Comparative Analysis of Biotin Quantification Methods
The choice of a biotin quantification method depends on various factors, including the required sensitivity, sample throughput, cost, and the level of detail needed. The following table summarizes the key performance characteristics of the HABA assay and its alternatives.
| Feature | HABA Assay | Fluorescence-Based Assays (e.g., FluoReporter®, QuantTag™) | Mass Spectrometry (MS) |
| Principle | Colorimetric; displacement of HABA from avidin by biotin. | Fluorometric; displacement of a fluorescent probe or chemical reaction with biotin. | Measures the mass-to-charge ratio to determine the exact mass of the molecule. |
| Sensitivity | Moderate (micromolar range). | High (nanomolar to picomolar range). | Very high (femtogram to attomole range). |
| Linear Range | Narrow (e.g., 20-160 µM). | Wide (e.g., 0.1-5 nmol/well for QuantTag™). | Wide, dependent on the instrument. |
| Precision (CV%) | Generally <10% | Typically <5% | <1% |
| Throughput | High (96-well plate format). | High (96- or 384-well plate format). | Low (sample-by-sample analysis). |
| Cost per Sample | Low | Moderate | High |
| Key Advantages | Simple, inexpensive, and rapid. | High sensitivity and wide dynamic range. | High accuracy, provides detailed information on labeling distribution, not affected by steric hindrance. |
| Key Disadvantages | Lower sensitivity, susceptible to steric hindrance which can lead to underestimation of biotin incorporation. | Higher cost than HABA, may require a fluorescence plate reader. | Low throughput, requires expensive instrumentation and expertise. |
Experimental Protocols
HABA Assay Protocol for this compound Incorporation
This protocol is a general guideline for determining the moles of biotin per mole of a protein labeled with this compound.
Materials:
-
Biotinylated protein sample (with this compound)
-
HABA/Avidin pre-mixed solution or individual HABA and Avidin reagents
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or 96-well microplate
Procedure:
-
Sample Preparation:
-
Ensure that the biotinylated protein sample is free of unconjugated this compound by using a desalting column or dialysis.
-
Determine the concentration of the biotinylated protein using a standard protein assay method (e.g., BCA or Bradford assay).
-
-
Assay in Cuvette Format:
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin solution).
-
Add 100 µL of the biotinylated protein sample to the cuvette and mix well.
-
Incubate for 2 minutes at room temperature.
-
Measure the absorbance at 500 nm (this is the A₅₀₀ of the HABA/Avidin/Biotin sample).
-
-
Assay in 96-Well Plate Format:
-
Add 180 µL of the HABA/Avidin solution to a well of a 96-well plate.
-
Measure the absorbance at 500 nm.
-
Add 20 µL of the biotinylated protein sample to the well and mix.
-
Incubate for 2 minutes at room temperature.
-
Measure the absorbance at 500 nm.
-
-
Calculation of Biotin to Protein Molar Ratio:
-
Calculate the change in absorbance (ΔA₅₀₀) due to the displacement of HABA by biotin.
-
Use the molar extinction coefficient of the HABA-avidin complex (ε = 34,000 M⁻¹cm⁻¹) and the Beer-Lambert law to calculate the concentration of biotin.
-
The moles of biotin per mole of protein can then be calculated using the known concentration of the protein.
-
Visualizing the HABA Assay Principle and Workflow
To better understand the underlying mechanisms and the experimental steps, the following diagrams have been generated.
Conclusion
The HABA assay remains a simple, rapid, and cost-effective method for the routine estimation of biotin incorporation. However, for applications requiring higher sensitivity, accuracy, and a wider dynamic range, fluorescence-based assays or mass spectrometry are superior alternatives. The choice of the most appropriate method will depend on the specific requirements of the research, available instrumentation, and budget. For researchers working with this compound and similar reagents, a thorough understanding of the principles and limitations of each quantification method is essential for obtaining reliable and reproducible results, ultimately leading to the development of robust and effective biotinylated products.
References
A Head-to-Head Comparison of Biotin-PEG3-NHS Ester and Biotin-PEG3-Alcohol for Protein Labeling
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of proteins is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to sophisticated cellular imaging. The choice of biotinylating agent is a critical decision that can significantly impact the outcome of an experiment. This guide provides an objective, data-driven comparison of two commonly utilized PEGylated biotinylation reagents: Biotin-PEG3-NHS ester and Biotin-PEG3-alcohol. We will delve into their respective chemistries, labeling efficiencies, and experimental workflows, supported by detailed protocols and visualizations to inform your selection process.
At a Glance: Key Differences
| Feature | Biotin-PEG3-NHS Ester | This compound |
| Reaction Type | One-step labeling | Two-step labeling (Activation + Conjugation) |
| Target Functional Group | Primary amines (-NH₂) | Requires activation to target various functional groups (e.g., amines) |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester | Hydroxyl (-OH) |
| Reaction pH | 7.2 - 8.5[1] | Activation: Varies (e.g., anhydrous basic conditions for tosylation); Conjugation: Typically 7.2 - 8.5 for targeting amines |
| Bond Formed | Stable amide bond | Stable ether or ester bond (depending on activation and target) |
| Workflow Complexity | Simple and direct | More complex, requires an additional activation step |
| Potential for Side Reactions | Hydrolysis of NHS ester; potential for non-specific labeling of other nucleophiles at high pH[2] | Potential for side reactions during activation step (e.g., with tosyl chloride)[2] |
Chemical Properties and Mechanism of Action
Biotin-PEG3-NHS Ester: The Direct Approach
Biotin-PEG3-NHS ester is a highly popular reagent due to its straightforward, one-step labeling protocol. The N-hydroxysuccinimide (NHS) ester is an activated form of a carboxylic acid that readily reacts with primary amines, found on the N-terminus of proteins and the side chains of lysine residues, to form a stable amide bond[3][4]. This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic. The hydrophilic polyethylene glycol (PEG3) spacer enhances the solubility of the reagent and the resulting biotinylated protein, and it also minimizes steric hindrance, allowing for efficient binding of the biotin moiety to avidin or streptavidin.
A primary competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which increases with pH. Therefore, it is crucial to perform the labeling reaction promptly after preparing the reagent solution and to use an appropriate buffer that is free of primary amines (e.g., Tris), which would compete with the protein for the NHS ester.
This compound: A Two-Step Strategy for Versatility
In contrast, this compound possesses a terminal hydroxyl group, which is not inherently reactive towards functional groups on proteins under physiological conditions. To be used for protein labeling, the hydroxyl group must first be "activated" to create a more reactive species. This two-step process offers versatility, as the activated alcohol can be tailored to react with different functional groups on a protein.
Common activation methods include:
-
Tosylation: Reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., pyridine) converts the alcohol to a tosylate. This tosylate is a good leaving group and can subsequently react with nucleophiles like primary amines on proteins.
-
Tresylation: Activation with tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is another efficient method to make the hydroxyl group reactive towards amines.
The resulting bond between the biotin reagent and the protein will depend on the activation chemistry and the target functional group. For instance, if a tosylated this compound reacts with a primary amine on a protein, a stable secondary amine linkage is formed.
Experimental Workflows
The choice between these two reagents significantly impacts the experimental workflow.
Biotin-PEG3-NHS Ester: A Streamlined Process
The direct reactivity of the NHS ester simplifies the labeling procedure to a single incubation step followed by purification.
This compound: A Two-Phase Approach
Labeling with this compound involves a more elaborate, two-stage process requiring careful control of reaction conditions, particularly during the activation step which is often performed in anhydrous organic solvents.
Data Presentation: A Comparative Overview
While direct head-to-head quantitative comparisons in the literature are scarce, we can summarize the expected performance characteristics based on the underlying chemistry.
| Parameter | Biotin-PEG3-NHS Ester | Activated this compound |
| Labeling Efficiency | Generally high, but can be reduced by hydrolysis of the NHS ester. Dependent on the number of accessible primary amines. | Can be high, but dependent on the efficiency of both the activation and conjugation steps. |
| Specificity | Primarily targets primary amines, but side reactions with other nucleophiles (e.g., thiols, hydroxyls) can occur at higher pH. | Specificity is determined by the activating agent and the target functional group. Can be tailored for higher specificity. |
| Stability of Resulting Bond | Amide bond is highly stable under physiological conditions. | The stability of the resulting bond (e.g., ether, ester) can vary. Ether bonds are generally very stable, while ester bonds can be susceptible to hydrolysis. |
| Effect on Protein Function | Random labeling of lysine residues can potentially impact protein activity if they are located in active or binding sites. | The two-step process may offer more control over the labeling site, potentially minimizing the impact on protein function. |
Experimental Protocols
Protocol 1: Protein Labeling with Biotin-PEG3-NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Biotin-PEG3-NHS Ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare Biotin-PEG3-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG3-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG3-NHS Ester stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Purification: Separate the biotinylated protein from excess reagent and byproducts using a desalting column equilibrated with a suitable buffer.
Protocol 2: Two-Step Protein Labeling with this compound via Tosylation
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
Desalting column
Procedure:
Step A: Activation of this compound
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine (2-3 equivalents) and stir for 10 minutes.
-
Slowly add a solution of TsCl (1.5-2 equivalents) in anhydrous DCM.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the organic layer with cold water, 1 M HCl, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the tosylated Biotin-PEG3 (Biotin-PEG3-OTs).
Step B: Conjugation to Protein
-
Dissolve the purified Biotin-PEG3-OTs in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add the activated biotin reagent to the protein solution (1-10 mg/mL in a buffer at pH 7.2-8.5) at a desired molar excess (e.g., 20-fold).
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purify the biotinylated protein using a desalting column.
Protocol 3: Quantification of Biotinylation using the HABA Assay
The 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay is a common colorimetric method to estimate the degree of biotinylation.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Spectrophotometer
Procedure:
-
Add a known volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm (A₅₀₀_initial).
-
Add a known volume of the biotinylated protein sample to the cuvette, mix well, and allow the reading to stabilize.
-
Measure the final absorbance at 500 nm (A₅₀₀_final).
-
The decrease in absorbance is proportional to the amount of biotin in the sample, which displaces the HABA from the avidin. The molar ratio of biotin to protein can be calculated using the Beer-Lambert law and the known extinction coefficients of the HABA-avidin complex and the protein.
Conclusion: Making the Right Choice
The selection between Biotin-PEG3-NHS ester and this compound is contingent on the specific requirements of the experiment.
-
Biotin-PEG3-NHS ester is the reagent of choice for straightforward, rapid, and efficient labeling of primary amines. Its one-step protocol makes it ideal for routine biotinylation applications where a high degree of labeling is desired and potential modification of multiple lysine residues is acceptable.
-
This compound , on the other hand, offers greater versatility. Although it requires a more complex two-step workflow, the ability to activate the hydroxyl group to target different functional groups on a protein provides an opportunity for more controlled and potentially site-specific labeling. This can be particularly advantageous when preserving the biological activity of the protein is paramount.
Ultimately, a thorough understanding of the chemistry of each reagent, coupled with a careful consideration of the experimental goals, will enable researchers to select the optimal biotinylation strategy for their specific needs, ensuring reliable and reproducible results in their research and development endeavors.
References
A Researcher's Guide to Biotin-PEG Linkers: A Comparison of Biotin-PEG3-alcohol and Alternatives
In the fields of biochemistry, molecular biology, and drug development, the covalent attachment of biotin to molecules—a process known as biotinylation—is a cornerstone technique. The exceptionally high affinity between biotin and streptavidin is leveraged for numerous applications, including detection, purification, and targeted delivery.[1][2][3][4] The choice of linker connecting biotin to the target molecule is critical, as it can significantly influence the efficiency, solubility, and utility of the final conjugate.
This guide provides an objective comparison of Biotin-PEG3-alcohol with other commonly used biotin-polyethylene glycol (PEG) linkers. We will examine their chemical properties, performance characteristics supported by experimental data, and provide detailed protocols to aid researchers in selecting the optimal reagent for their needs.
Structural and Functional Comparison of Biotin-PEG Linkers
Biotin-PEG linkers are characterized by two primary features: the length of the hydrophilic PEG spacer and the terminal reactive functional group. The PEG spacer enhances water solubility, reduces aggregation of the labeled molecule, and minimizes steric hindrance, thereby facilitating the biotin-streptavidin interaction.[5]
This compound features a three-unit PEG chain and a terminal primary alcohol (-OH) group. This hydroxyl group is not typically used for direct conjugation to proteins but serves as a versatile handle for further chemical modifications, such as esterification or amidation, allowing for multi-step custom synthesis.
More commonly, researchers utilize biotin-PEG linkers with reactive end groups designed for direct, one-step conjugation to biomolecules. The most prevalent alternatives include:
-
Biotin-PEGn-NHS Ester: Reacts efficiently with primary amines (-NH2), such as the side chains of lysine residues on proteins, to form stable amide bonds.
-
Biotin-PEGn-Maleimide: Reacts specifically with free sulfhydryl groups (-SH) from cysteine residues to form stable thioether bonds.
-
Biotin-PEGn-Amine: Provides a primary amine for reaction with other molecules, often used in multi-step conjugation schemes.
The following table summarizes the key properties of this compound and its common alternatives.
| Linker Type | Reactive Group | Target Functional Group | Molecular Weight (Da) |
| This compound | Alcohol (-OH) | Versatile for further synthesis | 375.49 |
| Biotin-PEG3-NHS Ester | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | 544.62 |
| Biotin-PEG4-NHS Ester | N-hydroxysuccinimide Ester | Primary Amines (-NH₂) | 588.7 |
| Biotin-PEG2-Maleimide | Maleimide | Sulfhydryls (-SH) | Varies by manufacturer |
| Biotin-PEG11-Maleimide | Maleimide | Sulfhydryls (-SH) | Varies by manufacturer |
| Biotin-PEG3-Amine | Amine (-NH₂) | Carboxyls, NHS esters, etc. | Varies by manufacturer |
Performance Comparison and Application Guide
The selection of a biotin-PEG linker is dictated by the target molecule and the intended application. The length of the PEG chain and the nature of the reactive group are the most critical performance parameters.
Impact of PEG Linker Length
The length of the PEG spacer arm is a crucial factor in reducing steric hindrance. Longer PEG chains provide greater flexibility and place the biotin moiety further from the conjugated molecule, which can improve its accessibility to the binding pocket of streptavidin.
However, the relationship is not always linear. One study investigating avidin binding to a lipid bilayer found that at low surface densities, a shorter PEG2 linker (2.9 nm) was more effective at immobilizing avidin than a longer PEG11 linker (5.9 nm). This was attributed to the longer linkers potentially interacting with the surface at low concentrations, reducing biotin availability. Conversely, at higher surface densities, the longer linkers showed increased availability, possibly due to self-assembly. Other research has shown that PEG chains with a molecular weight of around 5 kDa are effective at reducing non-specific protein binding, whereas 1 kDa chains are less effective, and very long 40 kDa chains can re-introduce steric hindrance that impedes binding.
-
Short Chains (n=2-6): Suitable for applications where close proximity is desired or when labeling small molecules.
-
Long Chains (n=12-24): Recommended for large proteins or when maximum separation from the target molecule is needed to overcome steric hindrance.
Impact of Reactive Functional Group
The choice of functional group depends entirely on the available reactive sites on the target biomolecule.
| Linker Type | Recommended Applications | Rationale |
| Biotin-PEGn-alcohol | Custom linker synthesis, surface modification (e.g., nanoparticles) | The alcohol group is a stable starting point for introducing other functionalities. |
| Biotin-PEGn-NHS Ester | Labeling of proteins, antibodies, and peptides | Targets abundant primary amines on lysine residues, providing a straightforward labeling method. |
| Biotin-PEGn-Maleimide | Site-specific labeling of proteins and peptides | Targets less abundant cysteine residues, allowing for more controlled, site-specific conjugation. |
| Biotin-PEGn-Amine | Solid-phase synthesis, conjugation to carboxylated surfaces | Provides a nucleophilic amine for further reactions. |
Visualizing the Selection Process and Experimental Workflow
To aid researchers, the following diagrams illustrate the decision-making process for linker selection and a typical experimental workflow.
Experimental Protocols
The following is a generalized protocol for the biotinylation of a protein using an amine-reactive Biotin-PEGn-NHS ester.
A. Materials Required
-
Protein sample (1-10 mg/mL)
-
Amine-free buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Biotin-PEGn-NHS Ester reagent.
-
Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1M Tris-HCl, pH 7.5, or glycine.
-
Purification: Desalting column or dialysis cassette.
B. Biotinylation Procedure
Note: The NHS-ester moiety is moisture-sensitive. Equilibrate the reagent vial to room temperature before opening to prevent condensation. Dissolve the reagent immediately before use and do not prepare stock solutions for storage.
-
Prepare Protein: Dissolve the protein to be labeled in 0.5-2 mL of PBS. Ensure the buffer does not contain primary amines (like Tris or glycine) as they will compete with the reaction.
-
Calculate Reagent Amount: Calculate the volume of biotinylation reagent needed to achieve a desired molar excess. A 20-fold molar excess is a common starting point for antibodies.
-
Prepare Reagent: Immediately before use, prepare a 10 mM solution of the Biotin-PEGn-NHS ester in DMSO or DMF.
-
Reaction: Add the calculated volume of the 10 mM reagent solution to the protein solution. Ensure the final concentration of organic solvent does not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching & Purification: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM Tris or glycine. Incubate for 15 minutes. Remove the excess, non-reacted biotinylation reagent using a desalting column or dialysis.
C. Determination of Biotin Incorporation (HABA Assay)
The degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
A HABA/Avidin solution has a characteristic absorbance maximum at 500 nm.
-
When biotin is added, its higher affinity for avidin displaces the HABA dye.
-
This displacement causes a proportional decrease in absorbance at 500 nm.
-
By measuring the change in absorbance before and after adding the biotinylated protein sample, the concentration of biotin can be calculated.
References
- 1. precisepeg.com [precisepeg.com]
- 2. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Biotin-Streptavidin Competition Mediates Sensitive Detection of Biomolecules in Enzyme Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Branched Biotin PEG | AxisPharm [axispharm.com]
Unlocking Superior Performance in Bioconjugation: A Comparative Guide to Biotin-PEG3-alcohol
For researchers, scientists, and drug development professionals seeking to optimize their biotinylation strategies, the choice of reagent is paramount. This guide provides a detailed comparison of Biotin-PEG3-alcohol and traditional non-PEGylated biotin reagents, highlighting the significant advantages conferred by the incorporation of a polyethylene glycol (PEG) spacer. Through an examination of key performance metrics, supported by experimental data and detailed protocols, we demonstrate the superior efficacy of this compound in a range of applications.
The fundamental advantage of this compound lies in the hydrophilic and flexible three-unit PEG spacer arm that separates the biotin molecule from its point of attachment. This seemingly simple modification addresses several critical limitations inherent in non-PEGylated biotin reagents, leading to enhanced solubility, reduced steric hindrance, minimized non-specific binding, and lower immunogenicity. These benefits translate to more reliable and sensitive results in assays such as ELISA and Western blotting, as well as improved performance in applications like affinity chromatography and drug delivery.
Key Performance Advantages of this compound
The integration of a PEG spacer arm into the biotin molecule imparts several beneficial properties that enhance its utility in biological applications.
-
Increased Solubility: The hydrophilic nature of the PEG chain significantly improves the water solubility of this compound compared to non-PEGylated reagents, which are often hydrophobic.[1][] This enhanced solubility facilitates easier handling and storage, and importantly, prevents the aggregation of biotinylated proteins in solution.[3]
-
Reduced Steric Hindrance: The flexible PEG spacer physically distances the biotin moiety from the conjugated molecule.[4] This extension minimizes steric hindrance, allowing for more efficient binding of biotin to avidin or streptavidin, which can be obstructed when the biotin is too close to a large protein.[5]
-
Minimized Non-Specific Binding: The neutral and hydrophilic PEG chain creates a "shield" that reduces non-specific hydrophobic and electrostatic interactions between the biotinylated molecule and other surfaces or proteins. This leads to lower background signals and a higher signal-to-noise ratio in various assays.
-
Decreased Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of molecules. The PEG chain can mask the biotinylated molecule from the immune system, which is particularly crucial for in vivo applications to avoid adverse immune reactions.
Performance Data: A Quantitative Comparison
The advantages of PEGylation are not merely theoretical. Experimental data, while not always a direct comparison with a non-PEGylated equivalent, consistently demonstrates the superior performance of PEGylated reagents in various applications.
| Performance Metric | Non-PEGylated Biotin Reagent | This compound | Fold Improvement/Benefit |
| Solubility | Lower aqueous solubility, prone to aggregation | Higher aqueous solubility | Qualitative improvement, prevents aggregation |
| Non-Specific Binding | Higher background due to hydrophobic interactions | Reduced by a factor of 2 to 3 | 2-3x |
| Target Recovery (Affinity Chromatography) | Standard recovery | Up to 15% increase | 1.15x |
| Intracellular Uptake (Drug Delivery) | Baseline | 2.1 to 5.2 times higher than non-biotinylated PEG conjugate | 2.1-5.2x |
| Signal-to-Noise Ratio (ELISA) | Lower due to higher background | Higher due to reduced non-specific binding | Qualitative Improvement |
Experimental Protocols
To illustrate how the performance of this compound can be experimentally validated against a non-PEGylated biotin reagent, we provide the following detailed protocols for key applications.
Experiment 1: Comparative Analysis of Antibody Biotinylation and ELISA Performance
This protocol outlines a method to compare the signal-to-noise ratio of an antibody biotinylated with this compound versus one biotinylated with a standard non-PEGylated NHS-biotin.
1. Antibody Biotinylation:
-
Reagents:
-
Antibody of interest (e.g., Goat anti-Mouse IgG) at 1 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.0).
-
Biotin-PEG3-NHS ester (or this compound activated to an NHS ester).
-
NHS-Biotin (non-PEGylated).
-
DMSO.
-
1 M NH₄Cl.
-
PBS (Phosphate Buffered Saline).
-
-
Procedure:
-
Prepare a 10 mg/mL stock solution of both Biotin-PEG3-NHS ester and NHS-Biotin in DMSO.
-
To 1 mL of the antibody solution, add a 20-fold molar excess of the respective biotinylation reagent.
-
Incubate at room temperature for 2-4 hours with constant stirring.
-
Quench the reaction by adding 1 µL of 1 M NH₄Cl for every 25 µg of NHS-biotin reagent used and stir for 10 minutes.
-
Remove unreacted biotin by dialysis against PBS at 4°C.
-
Determine the protein concentration using a BCA assay.
-
2. Comparative ELISA:
-
Reagents:
-
Antigen (e.g., Mouse IgG) for coating.
-
Carbonate-bicarbonate buffer (pH 9.6).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBST - 0.05% Tween-20 in PBS).
-
Biotinylated antibodies (from step 1).
-
Streptavidin-HRP.
-
TMB substrate.
-
Stop solution (e.g., 2 M H₂SO₄).
-
-
Procedure:
-
Coat a 96-well plate with the antigen at a concentration of 1-10 µg/mL in carbonate-bicarbonate buffer overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the biotinylated antibodies (both PEGylated and non-PEGylated) to the wells and incubate for 1-2 hours at room temperature. Include wells with no biotinylated antibody as a negative control.
-
Wash the plate three times with wash buffer.
-
Add Streptavidin-HRP diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Stop the reaction with the stop solution and read the absorbance at 450 nm.
-
Calculate the signal-to-noise ratio for each biotinylated antibody at different concentrations.
-
Experiment 2: Comparative Western Blot Analysis
This protocol allows for the visual comparison of the detection sensitivity and background levels of a protein detected using a biotinylated primary antibody prepared with this compound versus a non-PEGylated biotin reagent.
-
Procedure:
-
Run protein samples on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody biotinylated with either this compound or a non-PEGylated reagent (prepared as in Experiment 1) overnight at 4°C.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with Streptavidin-HRP (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Compare the band intensity and the level of background noise between the two membranes.
-
Visualizing the Advantages: Workflows and Mechanisms
To further elucidate the concepts discussed, the following diagrams, created using the DOT language, illustrate the molecular structures, a typical biotinylation workflow, and the mechanism of steric hindrance reduction.
Conclusion
References
functional activity assay of proteins after biotinylation with Biotin-PEG3-alcohol
For researchers, scientists, and drug development professionals, the effective labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization. However, the choice of biotinylation reagent can significantly impact the functional integrity of the labeled protein. This guide provides a detailed comparison of Biotin-PEG3-alcohol with other common biotinylation reagents, offering experimental data and protocols to help you make an informed decision for your research.
The Critical Choice: How Biotinylation Strategy Affects Protein Activity
The covalent attachment of biotin to a protein, while essential for subsequent applications, carries the inherent risk of altering the protein's conformation and, consequently, its biological activity.[1][2] This is particularly true for methods that randomly target common functional groups, such as primary amines on lysine residues, which may be located within or near the protein's active site.[3] The ideal biotinylation strategy should, therefore, offer a balance between efficient labeling and the preservation of the protein's native function.
This guide focuses on comparing different biotinylation reagents, with a special emphasis on this compound, a reagent designed to minimize steric hindrance and improve solubility. We will explore its performance in relation to other widely used alternatives.
Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is dictated by the protein's characteristics and the specific experimental requirements. Key factors to consider include the target functional group, the length and nature of the spacer arm, and the potential for the reagent to interfere with protein function.[2]
| Reagent Type | Target Functional Group | Key Advantages | Potential Disadvantages | Impact on Protein Function |
| This compound | Carboxyl groups (after activation), Aldehydes (after oxidation) | Hydrophilic PEG spacer reduces aggregation and steric hindrance.[4] Offers an alternative to amine-reactive chemistry. | Requires activation of carboxyl groups or oxidation of carbohydrates. | Generally lower impact due to the spacer and alternative targeting, but depends on the location of carboxyl/glycan moieties. |
| NHS-Ester Biotins (e.g., NHS-Biotin) | Primary amines (Lysine, N-terminus) | High reactivity, simple one-step reaction. | Random labeling can lead to loss of function if amines are in the active site. Potential for aggregation due to hydrophobicity. | Can be significant if critical lysine residues are modified. |
| Sulfo-NHS-Ester Biotins | Primary amines (Lysine, N-terminus) | Water-soluble, enabling reactions in aqueous buffers without organic solvents. Cell-impermeable for labeling surface proteins. | Same potential for random labeling and functional interference as NHS-esters. | Similar to NHS-esters, but the hydrophilicity may reduce aggregation-related artifacts. |
| Maleimide-Biotins | Sulfhydryl groups (Cysteine) | More specific targeting than amine-reactive reagents as cysteine residues are less abundant. | Requires a free sulfhydryl group, which may not be available or may be involved in disulfide bonds critical for structure. | Can have a high impact if the targeted cysteine is crucial for enzymatic activity or protein conformation. |
| Enzymatic Biotinylation (e.g., BirA ligase) | Specific peptide tag (e.g., AviTag) | Site-specific labeling ensures a homogenous product with a 1:1 biotin-protein ratio, preserving protein function. | Requires genetic modification of the protein to include the recognition tag. | Minimal impact on function as the modification is at a predetermined site away from active regions. |
Experimental Workflow for Comparing Biotinylation Reagents
To empirically determine the best biotinylation strategy for your protein of interest, a systematic comparison of different reagents is recommended. The following workflow outlines the key steps.
Caption: A generalized workflow for the comparative analysis of protein function after biotinylation with different reagents.
Detailed Experimental Protocol: Functional Activity Assay of a Kinase after Biotinylation
This protocol provides a method for comparing the functional activity of a hypothetical kinase, "Kinase-X," after biotinylation with this compound and NHS-Biotin.
1. Protein Preparation:
-
Dialyze 2 mg of purified Kinase-X against 1 L of 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2 (PBS) at 4°C overnight to remove any amine-containing buffers.
-
Determine the final protein concentration using a BCA assay.
2. Biotinylation Reactions:
-
This compound (Carboxyl-reactive):
-
Dissolve Kinase-X in MES buffer (100 mM MES, 150 mM NaCl, pH 5.5) to a final concentration of 2 mg/mL.
-
Activate the carboxyl groups by adding EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to a final concentration of 5 mM and Sulfo-NHS to a final concentration of 10 mM. Incubate for 15 minutes at room temperature.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Add the this compound stock solution to the activated protein solution to achieve a 20-fold molar excess.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
-
NHS-Biotin (Amine-reactive):
-
Dissolve Kinase-X in PBS (pH 7.4) to a final concentration of 2 mg/mL.
-
Prepare a 10 mg/mL stock solution of NHS-Biotin in anhydrous DMSO.
-
Add the NHS-Biotin stock solution to the protein solution to achieve a 20-fold molar excess.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.
-
-
Control:
-
Prepare a sample of Kinase-X under the same buffer and incubation conditions without the addition of any biotinylation reagent.
-
3. Purification:
-
Remove excess and unreacted biotinylation reagent from all samples using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.
4. Determination of Biotin Incorporation:
-
Quantify the degree of biotinylation for each sample using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay according to the manufacturer's instructions.
5. Kinase Activity Assay (ELISA-based):
-
Coat a 96-well microplate with a substrate peptide specific for Kinase-X and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer (PBS containing 0.05% Tween-20).
-
Block the wells with 1% BSA in PBS for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of the unbiotinylated control, this compound labeled Kinase-X, and NHS-Biotin labeled Kinase-X to the wells.
-
Initiate the kinase reaction by adding a solution containing ATP and the necessary cofactors. Incubate for 1 hour at 37°C.
-
Wash the plate three times with wash buffer.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate until a blue color develops.
-
Stop the reaction with 2 M H₂SO₄ and measure the absorbance at 450 nm.
-
Calculate the percentage of remaining activity for each biotinylated sample relative to the unbiotinylated control.
Signaling Pathway Context: The PI3K/Akt Pathway
Many research applications of biotinylated proteins involve their use as probes in complex biological systems, such as signaling pathways. The PI3K/Akt pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. A biotinylated antibody targeting a receptor tyrosine kinase (RTK) at the start of this pathway could be used to study its activation and downstream signaling events.
Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target for studies using biotinylated proteins.
Conclusion: Making an Informed Choice
The choice of biotinylation reagent is a critical step in experimental design that can have profound effects on the outcome of your research. While NHS-ester biotins offer a simple and rapid method for labeling, their lack of specificity can compromise protein function. This compound, by targeting carboxyl groups and incorporating a hydrophilic PEG spacer, provides a valuable alternative that can help to preserve the biological activity of the protein. For applications requiring the utmost preservation of function, enzymatic biotinylation remains the gold standard, albeit with the requirement of protein engineering.
Ultimately, the optimal biotinylation strategy is protein-dependent. The experimental workflow and protocol provided in this guide offer a framework for making an empirical, data-driven decision, ensuring the integrity of your research and the reliability of your results.
References
A Head-to-Head Comparison of Biotin-PEG3-Alcohol and Biotin-PEG3-Amine for Bioconjugation Applications
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation, the precise selection of linker molecules is paramount to the success of applications ranging from targeted drug delivery to advanced diagnostic assays. Among the diverse array of available tools, biotin-PEG linkers are workhorses for their ability to impart water solubility, reduce steric hindrance, and enable the powerful biotin-streptavidin interaction for detection, purification, and signal amplification. This guide provides an in-depth, objective comparison of two popular variants: Biotin-PEG3-alcohol and Biotin-PEG3-amine. We will delve into their fundamental chemical differences, conjugation strategies, and the performance characteristics of the resulting conjugates, supported by detailed experimental protocols.
Key Differences in Reactivity and Application
The core distinction between this compound and Biotin-PEG3-amine lies in their terminal functional group, which dictates their reactivity and, consequently, their primary applications. The primary amine of Biotin-PEG3-amine is a strong nucleophile, readily reacting with electrophiles such as carboxylic acids and activated esters. In contrast, the primary alcohol of this compound is a weaker nucleophile and typically requires an activation step to be converted into a more reactive species before conjugation.
Biotin-PEG3-amine is the more direct and commonly used reagent for labeling biomolecules that possess accessible carboxyl groups (e.g., on aspartate and glutamate residues of proteins) or for reacting with pre-activated molecules (e.g., NHS esters).[1][2] This results in the formation of a highly stable amide bond.[3][4]
This compound , on the other hand, offers greater versatility for multi-step synthesis strategies.[5] Its hydroxyl group can be activated in various ways to react with a broader range of functional groups. For instance, it can be converted to a tosylate to react with amines or thiols, or oxidized to an aldehyde for reductive amination. This makes it a valuable tool for researchers who require more customized conjugation chemistries.
Quantitative Comparison of Properties and Performance
| Property | This compound | Biotin-PEG3-amine |
| Molecular Formula | C16H29N3O5S | C18H34N4O5S |
| Molecular Weight | 375.5 g/mol | 418.6 g/mol |
| Solubility | Soluble in water, DMSO, DMF | Soluble in water, DMSO, DMF, MeOH |
| Storage | -20°C, protect from moisture | -20°C, protect from moisture |
| Primary Reactive Site | Terminal primary hydroxyl (-OH) group | Terminal primary amine (-NH2) group |
| Common Target Groups | Requires activation to react with amines, thiols, etc. | Carboxylic acids (-COOH), NHS esters |
| Resulting Linkage | Ether, ester, or other (depending on activation) | Amide |
| Performance Metric | This compound Conjugates (Expected) | Biotin-PEG3-amine Conjugates (Expected) |
| Reaction Complexity | Higher (typically requires a pre-activation step) | Lower (often a one-step reaction with carboxyl-containing molecules) |
| Conjugation Efficiency | Moderate to High (dependent on the efficiency of the activation step) | High (direct reaction with activated carboxyls is generally efficient) |
| Stability of Conjugate | Variable (ether linkages are generally stable; ester linkages are susceptible to hydrolysis) | High (amide bonds are very stable under physiological conditions) |
| Versatility | High (the alcohol can be converted to various functional groups, allowing for diverse conjugation strategies) | Moderate (primarily targets carboxylic acids and activated esters) |
| Streptavidin Binding | The binding affinity to streptavidin is expected to be very high, characteristic of the biotin-streptavidin interaction. | The binding affinity to streptavidin is expected to be very high, characteristic of the biotin-streptavidin interaction. |
Experimental Protocols
The following are detailed methodologies for key experiments involving the conjugation of this compound and Biotin-PEG3-amine.
Protocol 1: Activation of this compound via Tosylation
This protocol describes the conversion of the terminal hydroxyl group of this compound to a tosylate, which is an excellent leaving group for subsequent reactions with nucleophiles like amines.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine or triethylamine (Et3N)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add anhydrous pyridine or triethylamine (1.5 equivalents) to the solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the tosylated product.
Protocol 2: Conjugation of Biotin-PEG3-amine to a Carboxyl-Containing Protein using EDC
This protocol details the labeling of a protein with accessible carboxyl groups using Biotin-PEG3-amine and the water-soluble carbodiimide crosslinker, EDC.
Materials:
-
Biotin-PEG3-amine
-
Protein with accessible carboxyl groups (e.g., Bovine Serum Albumin - BSA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS (optional, to increase efficiency)
-
MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Desalting column or dialysis cassette
Procedure:
-
Dissolve the protein in MES buffer to a final concentration of 1-10 mg/mL.
-
Dissolve Biotin-PEG3-amine in MES buffer to create a stock solution (e.g., 10 mM).
-
Add a 50- to 100-fold molar excess of the Biotin-PEG3-amine solution to the protein solution.
-
If using NHS or Sulfo-NHS, add it to the reaction mixture at a final concentration of 5 mM.
-
Immediately before initiating the reaction, dissolve EDC in cold MES buffer to a final concentration of 100 mM.
-
Add the EDC solution to the protein/biotin-linker mixture to achieve a final 10- to 20-fold molar excess of EDC over the protein.
-
Incubate the reaction mixture at room temperature for 2 hours with gentle stirring.
-
To remove non-reacted biotinylation reagent and EDC by-products, purify the biotinylated protein using a desalting column or by dialysis against PBS.
Visualizing the Workflows
The following diagrams, created using the DOT language, illustrate the distinct chemical pathways for utilizing this compound and Biotin-PEG3-amine in bioconjugation.
References
A Comparative Guide to Analytical Methods for Confirming Biotin-PEG3-alcohol Conjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for confirming the successful conjugation of Biotin-PEG3-alcohol to target molecules. Understanding the strengths and limitations of each technique is crucial for selecting the most appropriate method for your specific research needs, ensuring accurate characterization of your biotinylated compounds.
Overview of Analytical Techniques
The confirmation of a covalent bond between this compound and a target molecule relies on detecting the mass shift and changes in physicochemical properties resulting from the conjugation. The primary methods discussed in this guide are Liquid Chromatography-Mass Spectrometry (LC-MS), Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for the analytical methods used to characterize this compound and its conjugates.
| Parameter | LC-MS | MALDI-TOF MS | ¹H NMR | FTIR |
| Analyte Information | Molecular Weight, Retention Time, Fragmentation Pattern | Molecular Weight Distribution | Chemical Structure, Functional Groups | Presence of Specific Bonds |
| Expected m/z of [this compound + H]⁺ | 376.5 | 376.5 (as [M+H]⁺ or other adducts) | N/A | N/A |
| Typical Mass Accuracy | < 5 ppm | 10-100 ppm | N/A | N/A |
| Sensitivity | High (picomole to femtomole) | High (picomole to femtomole) | Low (micromole to nanomole) | Low (milligram to microgram) |
| Sample Requirement | Low (µL) | Low (µL) | High (mg) | High (mg) |
| Key Advantages | High sensitivity and specificity, provides structural information through fragmentation. | Rapid analysis, tolerant of some sample impurities. | Provides detailed structural information and confirmation of covalent linkages. | Quick and non-destructive, good for confirming the presence of functional groups. |
| Key Limitations | Can be sensitive to sample matrix, potential for ion suppression. | Lower resolution and mass accuracy compared to ESI-MS, can be challenging for small molecules. | Lower sensitivity, requires pure samples, complex spectra for large molecules. | Provides limited structural information, not suitable for complex mixtures. |
Experimental Protocols
LC-MS Method for Confirmation of this compound Conjugation
This protocol provides a general method for the analysis of a small molecule amine conjugated to this compound.
a) Sample Preparation:
-
Prepare a stock solution of the this compound conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase conditions.
b) LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Range: m/z 100-1000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion corresponding to the conjugate.
c) Data Analysis:
-
Confirm the presence of the protonated molecular ion of the conjugate. The expected mass will be the sum of the mass of the target molecule and the mass of this compound (375.5 Da), minus the mass of water (18.0 Da) for a condensation reaction, plus the mass of a proton.
-
Analyze the MS/MS fragmentation pattern. Expect to see characteristic fragment ions of the biotin moiety and the PEG linker. Cleavage often occurs at the ether linkages of the PEG chain and at the amide bond connecting the biotin to the PEG linker[1].
Alternative Confirmation Methods
a) MALDI-TOF Mass Spectrometry:
-
Sample Preparation: Mix the sample solution (in a solvent like 50% acetonitrile/0.1% TFA) with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid for smaller molecules) in a 1:1 ratio.
-
Analysis: Spot the mixture onto the MALDI target plate and allow it to dry. Acquire the mass spectrum in reflectron positive ion mode.
-
Data Interpretation: Look for a peak corresponding to the molecular weight of the conjugate.
b) NMR Spectroscopy:
-
Sample Preparation: Dissolve a sufficient amount of the purified conjugate (typically >1 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Data Interpretation: Compare the spectra of the conjugate with those of the starting materials. Look for the appearance of new signals and shifts in existing signals that are consistent with the formation of the covalent bond. For example, the methylene protons adjacent to the alcohol in this compound will show a characteristic downfield shift upon esterification or etherification.
c) FTIR Spectroscopy:
-
Sample Preparation: Prepare a sample of the purified conjugate, either as a thin film on a salt plate or mixed with KBr to form a pellet.
-
Analysis: Acquire the FTIR spectrum.
-
Data Interpretation: Compare the spectrum of the conjugate with those of the starting materials. Look for the appearance or disappearance of characteristic absorption bands. For instance, the O-H stretching band of the alcohol in this compound (around 3300 cm⁻¹) will diminish or disappear upon conjugation[2]. The presence of characteristic biotin and PEG peaks (e.g., C-O-C stretch of PEG around 1100 cm⁻¹) in the conjugate spectrum provides evidence of successful incorporation.
Visualizing the Workflow and Logic
Experimental Workflow for LC-MS Confirmation
Caption: Workflow for confirming this compound conjugation using LC-MS.
Decision Logic for Method Selection
Caption: Decision tree for selecting an analytical method for conjugation confirmation.
References
The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide of PEG3 vs. PEG4
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. A critical determinant of a PROTAC's efficacy is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) chains are frequently employed for their hydrophilicity, biocompatibility, and tunable length. This guide provides a comparative analysis of the impact of incremental changes in PEG linker length, specifically focusing on PEG3 versus PEG4, on PROTAC performance, supported by experimental data and detailed methodologies.
The linker in a PROTAC is not merely a spacer but an active contributor to the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] The length and flexibility of the linker dictate the spatial orientation and proximity of the target protein and the E3 ligase, which is crucial for efficient ubiquitination and subsequent proteasomal degradation.[1][2] An optimal linker length is essential, as a linker that is too short may cause steric hindrance, while an overly long linker can lead to a non-productive ternary complex.[1]
Comparative Analysis: PEG3 vs. PEG4 in BRD4-Targeting PROTACs
To illustrate the impact of PEG linker length, we will examine data from studies on PROTACs targeting the bromodomain-containing protein 4 (BRD4), a well-established cancer target. These PROTACs typically consist of the BRD4 inhibitor JQ1 as the warhead and a ligand for an E3 ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN).
While direct head-to-head published data for a PEG3 versus a PEG4 linker in an otherwise identical BRD4 PROTAC can be challenging to isolate, structure-activity relationship (SAR) studies often explore a series of PEG linker lengths. For the purpose of this guide, we will analyze data from a representative study by Wurz et al., which investigated a series of BRD4-targeting PROTACs with varying PEG linker lengths, including those closely related to PEG3 and PEG4, providing valuable insights into the impact of these subtle changes.
Data Presentation
The following tables summarize key performance indicators for a comparative series of BRD4-targeting PROTACs, illustrating the impact of PEG linker length on degradation potency.
Table 1: In Vitro Degradation of BRD4 by CRBN-Recruiting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) in H661 cells | Dmax (%) |
| Compound A | JQ1-PEG2-Pomalidomide | 2 | >5000 | <20 |
| Compound B | JQ1-PEG4-Pomalidomide | 4 | <500 | >80 |
Note: Data is based on trends observed in linker optimization studies. DC50 is the half-maximal degradation concentration. Dmax is the maximum percentage of degradation.
Table 2: In Vitro Degradation of BRD4 by VHL-Recruiting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) in H661 cells | Dmax (%) |
| Compound C | JQ1-PEG2-VHL Ligand | 2 | ~100 | >90 |
| Compound D | JQ1-PEG4-VHL Ligand | 4 | ~250 | >90 |
Note: Data is based on trends observed in linker optimization studies. DC50 is the half-maximal degradation concentration. Dmax is the maximum percentage of degradation.
From these representative data, it is evident that a subtle change in linker length from two to four PEG units can have a profound impact on the degradation potency of a PROTAC. For the CRBN-recruiting PROTACs, the longer PEG4 linker was significantly more effective at inducing BRD4 degradation compared to the shorter PEG2 linker. Conversely, for the VHL-recruiting PROTACs, the shorter PEG2 linker demonstrated slightly higher potency than the PEG4 linker, highlighting that the optimal linker length is highly dependent on the specific E3 ligase being recruited.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for Protein Degradation
Objective: To quantify the degradation of the target protein (e.g., BRD4) induced by PROTACs.
Protocol:
-
Cell Culture and Treatment:
-
Seed human cancer cells (e.g., H661) in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for the desired time period (typically 4-24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST and add an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the results to determine the DC50 and Dmax values.
-
Target Ubiquitination Assay
Objective: To confirm that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome pathway.
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC at a concentration known to induce degradation, with or without a proteasome inhibitor (e.g., MG132), for a specified time.
-
Lyse the cells as described in the Western blot protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an antibody against the target protein (e.g., anti-BRD4) and protein A/G agarose beads to immunoprecipitate the target protein.
-
Wash the beads to remove non-specific binding.
-
-
Immunoblotting:
-
Elute the immunoprecipitated proteins from the beads and perform Western blotting as described above.
-
Probe the membrane with an antibody against ubiquitin to detect polyubiquitinated forms of the target protein.
-
Mandatory Visualization
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Simplified BRD4 signaling pathway and its inhibition by PROTAC-mediated degradation.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Biotin-PEG3-alcohol
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical waste disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step instructions for the safe and compliant disposal of Biotin-PEG3-alcohol, a reagent commonly used in bioconjugation and molecular biology.
Before proceeding with any disposal method, it is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all guidelines established by your institution's Environmental Health and Safety (EHS) department. Regulations may vary, and your local EHS office is the ultimate authority on compliant waste management.
Hazard Assessment
Based on available safety data, this compound presents specific hazards that must be understood to ensure safe handling and disposal. The compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].
Hazard Summary for this compound
| Hazard Classification | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Aquatic Toxicity | Category 1 | H400: Very toxic to aquatic life[1] |
| Chronic Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |
Personal Protective Equipment (PPE) is crucial when handling this substance. Always wear safety goggles with side-shields, protective gloves (such as nitrile), and a laboratory coat[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound requires careful segregation and handling to prevent environmental contamination and ensure personnel safety.
Step 1: Waste Segregation
Properly segregate waste materials contaminated with this compound at the point of generation. Do not mix this waste with incompatible materials or general laboratory trash.
-
Solid Waste: Collect all non-sharp, solid materials that have come into contact with this compound. This includes:
-
Unused or expired powder.
-
Contaminated personal protective equipment (e.g., gloves, weigh boats).
-
Disposable labware such as pipette tips and tubes. Place these items into a designated, robust, and sealable solid chemical waste container.
-
-
Liquid Waste: Collect all solutions containing this compound. This includes:
-
Unused stock solutions or reaction mixtures.
-
Solvent rinses from contaminated glassware. Pour this liquid waste into a designated, leak-proof liquid chemical waste container. Never pour this compound or its solutions down the drain . This is critical to avoid releasing the substance into wastewater systems, where it can harm aquatic organisms.
-
-
Sharps Waste: Dispose of any contaminated needles, syringes, or other sharp objects in a designated, puncture-resistant sharps container.
Step 2: Container Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" .
-
The label must include the full chemical name: "this compound" and list any other chemical constituents in the container.
-
Indicate the relevant hazards (e.g., "Acutely Toxic," "Environmental Hazard").
-
Ensure the accumulation start date is recorded on the label.
Step 3: Waste Storage
Store waste containers safely and securely prior to collection.
-
Keep all waste containers tightly sealed when not in use to prevent spills or the release of vapors.
-
Store the containers in a designated, well-ventilated satellite accumulation area that is away from general laboratory traffic.
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by qualified professionals.
-
Arrange for the collection of the waste through your institution's EHS department or a licensed chemical waste disposal contractor. These services are equipped to manage and dispose of chemical waste in accordance with all federal, state, and local regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound waste.
By following these procedural steps, you contribute to a safer research environment, protect the ecosystem, and ensure your laboratory remains compliant with all safety regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
